molecular formula C14H19NO5 B2667570 Boc-D-Tyr-OH CAS No. 3978-80-1; 70642-86-3

Boc-D-Tyr-OH

Número de catálogo: B2667570
Número CAS: 3978-80-1; 70642-86-3
Peso molecular: 281.308
Clave InChI: CNBUSIJNWNXLQQ-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Tyr-OH is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-80-1
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a crucial N-terminally protected derivative of the non-proteinogenic amino acid D-tyrosine.[1][2] The attachment of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group of D-tyrosine is a fundamental strategy in peptide synthesis. This modification prevents the formation of undesired side reactions during the stepwise elongation of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[3] The Boc group is characterized by its stability under various conditions and its facile removal under mildly acidic conditions, a critical feature for the successful synthesis of complex peptides.[3]

D-tyrosine itself is a significant chiral building block for the synthesis of various pharmaceutical compounds, including peptide-based drugs and anti-cancer agents.[1] Consequently, this compound serves as an essential intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 70642-86-3[4]
Molecular Formula C14H19NO5[4]
Molecular Weight 281.3 g/mol [4]
Melting Point 135-140 °C[4]
Appearance White to off-white powder[1][4]
Solubility Insoluble in water; soluble in methanol, DMSO, and acetic acid (slightly)[4]
Optical Rotation (α) -37.5º (c=1, dioxane)[4]

Chemical Structure

The chemical structure of this compound features a D-tyrosine core, where the amino group is protected by a tert-butyloxycarbonyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[1] This procedure effectively protects the amino group of D-tyrosine.

Experimental Protocol

Materials:

Procedure:

  • In a reaction vessel, dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 ml of dichloromethane.

  • Cool the solution in an ice-salt bath.

  • Slowly add 11 mmol (1.1 equivalents) of Boc anhydride (B1165640) to the solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction, filter the mixture.

  • Wash the filter cake with dichloromethane and combine the organic phases.

  • Wash the combined organic phase sequentially with 20 ml of dilute sodium bicarbonate solution, 20 ml of 0.5 M dilute hydrochloric acid, and 30 ml of saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate for 2 hours.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oily substance.

  • Purify the crude product by recrystallization from petroleum ether to yield a pale yellow solid of this compound.[1]

Applications in Peptide Synthesis

This compound is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic applications.[3]

The Boc Strategy in SPPS

In the Boc strategy of SPPS, the N-terminus of the growing peptide chain is protected by the Boc group.[5] This protecting group is stable to the conditions required for peptide bond formation but can be readily removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.[3][6] The use of Boc-protected amino acids like this compound is particularly advantageous for the synthesis of complex and hydrophobic peptides.[5]

Workflow of Boc Solid-Phase Peptide Synthesis

The general workflow for incorporating a this compound residue into a peptide chain using SPPS is outlined below.

SPPS_Workflow Start Resin with N-terminal deprotected peptide Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection If starting a new cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling to resin-bound peptide Neutralization->Coupling Activation Activation of this compound (e.g., with DCC/HOBt) Activation->Coupling Washing Washing Coupling->Washing Washing->Deprotection For next cycle End Resin with elongated peptide (N-terminal Boc-protected) Washing->End

Caption: General workflow for Boc-SPPS.

Conclusion

This compound is an indispensable reagent for chemists and pharmaceutical scientists involved in peptide synthesis. Its well-defined chemical properties and the robustness of the Boc protection strategy facilitate the efficient and reliable construction of complex peptide molecules. A thorough understanding of its synthesis and application is paramount for the successful development of novel peptide-based diagnostics and therapeutics.

References

A Technical Guide to Boc-D-Tyr-OH: Properties and Applications in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a critical building block in synthetic peptide chemistry. We will cover its core physicochemical properties, detail its primary application in Boc-based solid-phase peptide synthesis (SPPS), and provide a representative experimental protocol for its incorporation into a growing peptide chain.

Core Physicochemical Properties

This compound is a derivative of the naturally occurring amino acid L-tyrosine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and its D-enantiomeric configuration. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.[1] The key quantitative data for this compound are summarized below.

PropertyValueCitations
Molecular Weight 281.31 g/mol [2]
Chemical Formula C₁₄H₁₉NO₅[2][3][4]
Appearance White to off-white solid powder
CAS Number 70642-86-3

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tyrosine residues into a peptide sequence using the Boc/Bzl protection strategy in SPPS. This methodology relies on the graduated acid lability of the protecting groups. The temporary N-terminal Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrofluoric acid (HF).

The general workflow for incorporating a this compound residue into a peptide chain is depicted below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (e.g., DCC/HOBt) Resin->Coupling Boc_AA This compound Boc_AA->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Formation of Peptide Bond Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Removal of Boc Group Wash2 Wash (DCM, DMF) Neutralization->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

A generalized workflow for the incorporation of a Boc-protected amino acid in SPPS.

Experimental Protocols

The following sections provide a representative, generalized protocol for the key steps involved in coupling this compound to a resin-bound peptide chain during Boc-SPPS.

N-α-Boc Deprotection

This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain attached to the solid support, preparing it for coupling with the next amino acid (this compound).

Materials:

  • Resin-bound peptide with N-terminal Boc protection

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Methodology:

  • Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.

  • Drain the DCM.

  • To remove the Boc group, treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes with agitation.

  • Drain the TFA solution and wash the resin sequentially with DCM (3x), MeOH (2x), and DMF (3x) to remove residual acid and byproducts.

  • Neutralize the resulting trifluoroacetate (B77799) salt to the free amine by treating the resin with a 5-10% solution of DIEA in DMF (v/v) for 5-10 minutes with agitation.

  • Drain the neutralization solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Peptide Coupling of this compound

This protocol describes the activation and coupling of this compound to the newly deprotected N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC)

  • Coupling Additive: N-Hydroxybenzotriazole (HOBt)

  • Solvent: DMF or a mixture of DCM/DMF

Methodology:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Add DCC (2-4 equivalents, as a solution in DMF/DCM) to the amino acid solution to pre-activate the carboxylic acid group. Allow this activation to proceed for 10-15 minutes.

  • Add the activated this compound solution to the swelled, neutralized peptide-resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete. Reaction completion can be monitored using a qualitative method such as the ninhydrin (B49086) (Kaiser) test.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin extensively to remove excess reagents and the dicyclohexylurea (DCU) byproduct. A typical wash sequence is: DMF (3x), DCM (3x), MeOH (2x), and DCM (3x).

The resulting resin-bound peptide now contains a newly added D-tyrosine residue with its N-terminus protected by the Boc group, ready for the next cycle of deprotection and coupling. This entire process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to Boc-D-Tyr-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a crucial chiral building block in the synthesis of peptides and peptidomimetics for pharmaceutical and research applications. As a non-natural D-amino acid derivative, its incorporation into peptide chains can confer increased stability against enzymatic degradation, a desirable attribute in drug development. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide synthesis, particularly in the widely utilized Boc-based solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of key synthetic workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.

Physical Properties
PropertyValueReferences
Appearance White to off-white or grayish-white crystalline powder[1][2][3]
Molecular Formula C₁₄H₁₉NO₅[2]
Molecular Weight 281.31 g/mol [2]
Melting Point 135-140 °C
Solubility DMSO: 100 mg/mL (355.48 mM) (ultrasonication may be required) DMF: Clearly soluble (1 mmol in 2 mL)[2][3]
Storage Conditions Room temperature, sealed in a dry environment. For long-term storage in solution: -80°C (up to 6 months), -20°C (up to 1 month).[2][3]
Chemical and Spectroscopic Properties
PropertyValueReferences
CAS Number 70642-86-3[2]
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Specific Rotation ([α]²⁵_D) -1.0° to -3.0° (c=2 in Acetic Acid)[3]
¹H NMR (CD₃OD, 300 MHz) δ 7.03 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J=13.8, 5.2 Hz, 1H), 2.81 (dd, J=13.8, 5.2 Hz, 1H), 1.39 (s, 9H) Data for L-enantiomer, D-enantiomer is expected to be identical.[4]
IR Spectroscopy Passes test for identity. Key stretches include C=O (carbonyl) from the Boc group and carboxylic acid, N-H (amine), and O-H (phenol and carboxylic acid).[3][5]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are provided below.

Synthesis of this compound

This protocol describes the protection of the amino group of D-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]

Materials:

  • D-Tyrosine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10 mmol of D-tyrosine and 13 mmol of triethylamine in 30 mL of dichloromethane in a round-bottom flask.

  • Cool the solution in an ice-salt bath.

  • Slowly add 11 mmol of Boc anhydride (B1165640) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove any solids.

  • Wash the collected solids with dichloromethane and combine the organic filtrates.

  • Transfer the combined organic phase to a separatory funnel.

  • Wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of 0.5 M hydrochloric acid, and 30 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate for 2 hours.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Recrystallize the crude product from petroleum ether to yield pure this compound as a solid.

Determination of Melting Point

This protocol outlines a standard method for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes

  • Digital melting point apparatus (e.g., DigiMelt)

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a rough range.

  • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point.

  • Set the heating ramp rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Measurement of Specific Rotation

This protocol describes the measurement of the optical rotation of this compound to determine its specific rotation, a key indicator of enantiomeric purity.[6][7][8]

Materials:

  • This compound sample

  • High-purity solvent (e.g., Acetic Acid)

  • Volumetric flask

  • Analytical balance

  • Polarimeter

  • Polarimeter cell (1 dm path length)

Procedure:

  • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

  • Calibrate the instrument by taking a reading with a blank cell filled with the pure solvent.

  • Accurately weigh a precise amount of the this compound sample (e.g., 0.2 g).

  • Dissolve the sample in the specified solvent (e.g., Acetic Acid) in a volumetric flask (e.g., 10 mL) to achieve a known concentration (c) in g/mL.

  • Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present.

  • Place the filled cell in the polarimeter and measure the observed rotation (α) in degrees.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration in g/mL

Boc-Deprotection Protocol

This protocol details the removal of the Boc protecting group, a common step in peptide synthesis to expose the free amine for subsequent coupling reactions.[4]

Materials:

  • Boc-protected peptide or amino acid (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether or hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Sintered funnel

Procedure:

  • Dissolve the Boc-protected compound (10 mmol) in dry dichloromethane (60 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add trifluoroacetic acid (100 mL) dropwise over 1 hour while stirring.

  • Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent and excess TFA by evaporation under reduced pressure.

  • To the resulting residue, add cold diethyl ether or hexane to precipitate the deprotected product.

  • Filter the precipitate using a sintered funnel and dry it in a desiccator over P₂O₅ and KOH.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving this compound.

Synthesis_of_Boc_D_Tyr_OH cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product D-Tyrosine D-Tyrosine Mixing Mixing D-Tyrosine->Mixing Boc Anhydride Boc Anhydride Boc Anhydride->Mixing Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Mixing DCM (Solvent) DCM (Solvent) DCM (Solvent)->Mixing Reaction Stir at RT for 12h Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Aqueous Wash (NaHCO3, HCl, Brine) Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization This compound This compound Recrystallization->this compound Boc_SPPS_Workflow start Start with Resin-NH2 deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA in DCM) wash2 Wash neutralization->wash2 coupling Couple this compound (with activating agent) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling repeat Repeat Cycle for Next Amino Acid wash3->repeat Continue chain cleavage Final Cleavage from Resin (e.g., HF) wash3->cleavage Final step repeat->deprotection final_product Final Peptide cleavage->final_product

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Boc-D-Tyr-OH (N-α-tert-Butoxycarbonyl-D-tyrosine), a critical building block in peptide synthesis and pharmaceutical development. This document offers a comparative analysis of common synthetic routes, detailed experimental protocols, and robust purification strategies to obtain high-purity this compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection scheme essential for the stepwise assembly of complex peptide chains. The quality of this compound is paramount, as impurities can lead to the formation of deletion sequences or other peptidic impurities, complicating the purification of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions. The choice of base and solvent system can significantly influence the reaction yield and purity of the final product.

Synthetic Pathways

The general reaction scheme for the Boc protection of D-tyrosine is depicted below. The reaction proceeds via the nucleophilic attack of the deprotonated amino group of D-tyrosine on one of the carbonyl carbons of Boc₂O.

Diagram of the General Synthesis of this compound

G D_Tyr D-Tyrosine Reaction Reaction Mixture D_Tyr->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Boc_D_Tyr This compound Reaction->Boc_D_Tyr Boc Protection

Caption: General reaction scheme for the Boc protection of D-Tyrosine.

Two commonly employed protocols are presented below, differing primarily in the base and solvent system used.

Protocol 1: Using Triethylamine (B128534) in Dichloromethane (B109758)

This method utilizes an organic base, triethylamine (TEA), in an organic solvent, dichloromethane (DCM).

Protocol 2: Using Potassium Carbonate in a Dioxane/Water Mixture

This protocol employs an inorganic base, potassium carbonate (K₂CO₃), in a mixed aqueous-organic solvent system.[1]

Quantitative Data Comparison

The selection of the synthetic protocol can impact the final yield and purity of this compound. The following table summarizes the quantitative data from representative experimental protocols.

ParameterProtocol 1 (TEA/DCM)Protocol 2 (K₂CO₃/Dioxane-Water)
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)
Solvent Dichloromethane (DCM)1:1 Dioxane:Water
Reaction Time ~12 hoursOvernight
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Reported Yield 92%94%[1]
Purity (Typical) >98% (after purification)>98% (after purification)
Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane

  • Dissolution: Suspend D-tyrosine (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.3 eq) to the suspension and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter the reaction mixture to remove any solids.

    • Wash the organic phase sequentially with a dilute sodium bicarbonate solution, 0.5 M hydrochloric acid, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Boc-L-Tyr-OH using Potassium Carbonate in Dioxane/Water (Adaptable for D-enantiomer) [1]

  • Base Solution: Dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of dioxane and water.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Addition of Reactants: Add L-tyrosine (1.0 eq) and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in dioxane.[1]

  • Reaction: Stir the reaction mixture at room temperature overnight.[1]

  • Work-up:

    • Add water to the reaction mixture.[1]

    • Acidify the mixture to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).[1]

    • Extract the product with ethyl acetate (B1210297) (3 x volumes).[1]

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).[1]

    • Filter and evaporate the solvent under reduced pressure to yield the product, typically as a yellow oil.[1]

Purification of this compound

The crude this compound obtained from synthesis is often an oil or a semi-solid and requires purification to remove unreacted starting materials, by-products such as di-Boc-tyrosine, and residual reagents. The choice of purification method depends on the nature of the impurities and the desired final purity.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Diagram of the this compound Purification Workflow

G Crude Crude this compound Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization For solidifiable product Column Column Chromatography Workup->Column For oily product or high purity requirement Pure Pure this compound Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Purification Protocols

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound that can be solidified.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).

  • Precipitation: Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexane (B92381) or petroleum ether) until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

A common solvent system for the recrystallization of Boc-protected amino acids is ethyl acetate/hexane.

Protocol 4: Purification by Column Chromatography

Column chromatography on silica (B1680970) gel is a powerful technique for purifying oily crude products or for achieving very high purity.

  • Column Preparation: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase, collecting fractions. A typical mobile phase for a related compound involves a gradient of methanol (B129727) in dichloromethane (e.g., 2-5% methanol in DCM).[1]

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the fractions during column chromatography. A typical purity specification is ≥98% by TLC.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A common method involves a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The ¹H NMR spectrum of Boc-L-Tyr-OH in CD₃OD shows characteristic peaks at approximately 7.03 ppm and 6.70 ppm (aromatic protons), 4.23-4.32 ppm (alpha-proton), 2.81-3.04 ppm (beta-protons), and 1.39 ppm (Boc group protons).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Optical Rotation: Confirms the enantiomeric purity of the D-enantiomer.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of D-tyrosine and Boc₂O under alkaline conditions being the most common and efficient method. The choice of base and solvent can be tailored to specific laboratory conditions and requirements, with both organic and inorganic bases in various solvent systems providing high yields. Proper purification through recrystallization or column chromatography is crucial to obtain a product of high purity, which is essential for its successful application in peptide synthesis and drug development. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important protected amino acid.

References

An In-depth Technical Guide to Boc-D-Tyr-OH: Properties, Synthesis, and Application in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis. This document details its chemical properties, supplier information, and its significant role in the development of bioactive peptides, with a particular focus on opioid receptor modulators.

Core Concepts and Properties

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions of the amino group during the coupling of amino acid residues to a growing peptide chain. The D-configuration of the tyrosine residue is of particular importance in drug development, as its incorporation into peptides can significantly enhance their stability against enzymatic degradation, thereby prolonging their biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 70642-86-3[1][2]
Molecular Formula C₁₄H₁₉NO₅[2]
Molecular Weight 281.30 g/mol [2]
Appearance White to off-white powder[2]
Solubility Soluble in DMF and other organic solvents
Storage 2-8°C

Key Suppliers

This compound is commercially available from several reputable suppliers of fine chemicals and reagents for peptide synthesis. Researchers can source this compound from the following major suppliers:

  • Sigma-Aldrich (Merck)

  • MedChemExpress

  • Aapptec

  • BOC Sciences

  • ChemicalBook (Directory)

It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for research and development purposes.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the Boc/Bzl strategy of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Boc-SPPS Workflow

The logical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide sequence is illustrated below.

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Peptide Peptide with D-Tyr Cleavage->Peptide

Figure 1: General workflow for Boc-SPPS.
Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from D-tyrosine is as follows:

  • Dissolution: D-tyrosine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water, with the addition of a base such as sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group.

  • Boc Protection: Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, is added to the solution. The reaction is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 using a suitable acid, such as citric acid or hydrochloric acid. This protonates the carboxylic acid and causes the this compound to precipitate.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Case Study: Incorporation of D-Tyrosine into Deltorphin (B1670231) Analogs

Deltorphins are a class of endogenous opioid peptides that exhibit high affinity and selectivity for the delta (δ)-opioid receptor. The incorporation of D-amino acids, such as D-alanine at position 2, is a characteristic feature of these peptides. The synthesis of deltorphin analogs often utilizes this compound as the N-terminal residue. The presence of D-tyrosine can influence the peptide's conformation and resistance to degradation, potentially altering its receptor binding and functional activity.

Signaling Pathway of Opioid Receptors

Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs). Upon binding of an agonist like a deltorphin analog, a conformational change in the receptor activates intracellular G-proteins. This initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.

Opioid_Signaling Ligand Deltorphin Analog (with D-Tyr) Receptor δ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Cellular_Response Ca_Channel->Cellular_Response

Figure 2: Simplified opioid receptor signaling pathway.
Experimental Protocol: Synthesis of a Deltorphin II Analog

The following is a representative protocol for the manual solid-phase synthesis of a deltorphin II analog (H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) using Boc chemistry.

  • Resin Preparation: Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the coupled glycine (B1666218) residue by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the free amine with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

  • Subsequent Couplings: Repeat the coupling, deprotection, and neutralization steps for the remaining amino acids in the sequence: Boc-Val-OH, Boc-Val-OH, Boc-Glu(OBzl)-OH, Boc-Phe-OH, Boc-D-Ala-OH, and finally Boc-D-Tyr(Bzl)-OH. Note that the side chains of glutamic acid and tyrosine are protected with benzyl (B1604629) (Bzl) groups.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of scavengers like anisole (B1667542) to prevent side reactions.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry to confirm its identity and purity.

Biological Activity of Deltorphin Analogs

The biological activity of deltorphin analogs is typically assessed through in vitro receptor binding assays and in vivo functional assays.

AnalogReceptor Affinity (Ki, nM)Functional ActivityReference
Deltorphin II δ: ~1, μ: >1000Potent δ-opioid agonist
[D-Tyr¹] Deltorphin II Varies with specific analogOften retains or has altered δ-opioid activity

The substitution of L-tyrosine with D-tyrosine at the first position can lead to analogs with interesting pharmacological profiles, including altered receptor selectivity and potency. This highlights the importance of this compound as a tool for probing structure-activity relationships in peptide-based drug discovery.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced stability and unique pharmacological properties. Its application in the construction of bioactive peptides, particularly in the field of opioid research, underscores its value to the scientific community. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this important synthetic building block.

References

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility and Application of Boc-D-Tyr-OH

This in-depth technical guide provides critical solubility data and experimental protocols for N-α-(tert-Butoxycarbonyl)-D-tyrosine (this compound), a cornerstone reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and achieving desired yields in the synthesis of complex peptides for research and therapeutic development.

Core Technical Data: Solubility Profile of this compound

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

SolventMolar Mass ( g/mol )SolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)78.13100 mg/mL (approx. 355 mM)[1]Not SpecifiedUltrasonic assistance may be required.[1]
Dimethylformamide (DMF)73.09Clearly soluble at 1 mmol in 2 mL (approx. 140.7 mg/mL or 500 mM)Not Specified
Acetic Acid60.05Slightly SolubleNot Specified
Methanol32.04Slightly SolubleNot Specified
Water18.02InsolubleNot Specified

Experimental Protocol: Determination of Solubility

While specific quantitative data for a wider array of solvents is not extensively published, the following general protocol can be employed to determine the solubility of this compound in a solvent of interest. This method is based on the principle of incremental solvent addition to a known mass of solute until complete dissolution is observed.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vortex mixer

  • Calibrated volumetric glassware (e.g., micropipettes, graduated cylinders)

  • Small, clear glass vials or test tubes

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to promote dissolution.

  • Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates complete dissolution.

  • Incremental Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Endpoint Determination: Continue the incremental addition of the solvent until complete dissolution is achieved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

  • Refinement (Optional): For more precise measurements, especially for sparingly soluble compounds, a larger starting mass of the solute can be used, and the undissolved portion can be filtered, dried, and weighed. The amount dissolved is then determined by subtraction.

Visualization of Experimental Workflow and Application

To provide a clearer understanding of the practical application of this compound, the following diagrams illustrate the experimental workflow for solubility determination and its central role in the Boc-SPPS cycle.

G cluster_workflow Experimental Workflow: Solubility Determination start Start: Weigh this compound add_solvent Add precise volume of solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for dissolution vortex->observe add_more Add another precise volume of solvent observe->add_more No dissolved Complete Dissolution: Record total volume observe->dissolved Yes add_more->vortex calculate Calculate Solubility (mg/mL) dissolved->calculate end End calculate->end

Workflow for determining the solubility of this compound.

G cluster_spps Logical Relationship: this compound in SPPS Cycle resin Resin with N-terminal amine couple Couple activated this compound to resin-bound peptide resin->couple dissolve Dissolve this compound in suitable solvent (e.g., DMF/DCM) activate Activate carboxyl group of This compound dissolve->activate activate->couple wash Wash resin couple->wash deprotect Deprotect N-terminal Boc group (e.g., with TFA) wash->deprotect neutralize Neutralize with base (e.g., DIEA) deprotect->neutralize next_cycle Ready for next coupling cycle neutralize->next_cycle

Role of this compound solubility in the Boc-SPPS workflow.

References

Stability and Storage of Boc-D-Tyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical intermediates and final products. This document summarizes publicly available data, outlines potential degradation pathways, and provides general protocols for stability assessment.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.31 g/mol
AppearanceWhite to off-white solid/powder[1][2]
CAS Number70642-86-3[1][2]

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and stability of this compound. Recommendations for both solid-state and solution storage are provided below, based on information from various suppliers.

Solid-State Storage

For long-term storage, it is recommended to store this compound as a solid powder under controlled temperature conditions.

Storage TemperatureRecommended DurationSource
-20°C3 years[1]
4°C2 years
Room Temperature (2-30°C)Not specified for long-term, but used for shipping and short-term storage.

It is advisable to store the compound in a tightly sealed container to protect it from moisture.

Solution Storage

Once in solution, the stability of this compound is more limited. It is recommended to prepare solutions fresh. If storage is necessary, it should be for a short duration at low temperatures.

SolventStorage TemperatureRecommended DurationSource
Various (e.g., DMSO)-80°C6 months
-20°C1 month

To avoid repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes.

Stability Profile and Degradation Pathways

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The reaction proceeds via a carbocationic intermediate, yielding the free D-tyrosine, carbon dioxide, and isobutylene. Studies on other Boc-protected amines have shown that the rate of this deprotection can have a second-order dependence on the acid concentration. Therefore, contact with acidic environments should be strictly avoided during storage and handling.

  • Neutral and Basic Conditions: this compound is generally stable under neutral and basic conditions. The Boc protecting group is resistant to hydrolysis under these conditions, making it a valuable protecting group in peptide synthesis.

Thermal Stability

High temperatures can induce the thermal cleavage of the Boc group, even in the absence of a strong acid catalyst. This degradation pathway also results in the formation of D-tyrosine, isobutylene, and carbon dioxide. While specific temperature thresholds for the solid material are not well-documented, it is prudent to avoid elevated temperatures during storage and processing.

Photostability

Specific photostability studies on this compound are not publicly available. However, as a tyrosine derivative, the aromatic side chain has the potential to absorb UV light, which could lead to degradation. General guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH) Q1B, should be followed to assess the light sensitivity of this compound if it is to be used in a light-exposed formulation.

Oxidative Stability

There is no specific information available regarding the oxidative stability of this compound. The phenolic hydroxyl group of the tyrosine side chain could be susceptible to oxidation.

A proposed major degradation pathway for this compound is illustrated below.

G BocDTyrOH This compound DTyrosine D-Tyrosine BocDTyrOH->DTyrosine CO2 Carbon Dioxide (CO₂) BocDTyrOH->CO2 Isobutylene Isobutylene BocDTyrOH->Isobutylene Acid Acid (H+) Acid->BocDTyrOH Heat Heat (Δ) Heat->BocDTyrOH

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to perform their own stability studies on this compound, the following general protocols can be adapted.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

G start Start: this compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 80°C) start->thermal photo Photostability (ICH Q1B conditions) start->photo analysis Analyze all samples by a stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, use the neat powder.

  • Stress Conditions:

    • Acidic: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal: Expose the solid sample and a solution to dry heat (e.g., 80°C).

    • Photolytic: Expose the sample to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Stability-Indicating HPLC Method (General)

A stability-indicating method is crucial for separating the intact this compound from any potential degradation products. While a validated method for this compound is not publicly available, a typical reversed-phase HPLC method would serve as a good starting point for development and validation.

Typical Starting Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Column Temperature: 25-30°C

Method development would involve optimizing the gradient, mobile phase composition, and other parameters to achieve adequate resolution between this compound and all peaks observed in the forced degradation study.

Handling and Safety Recommendations

When handling this compound, standard laboratory safety practices should be followed. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

The following decision tree provides a guide for the appropriate handling and storage of this compound.

G cluster_solution Solution Handling start Start: Receive this compound is_solid Is the material a solid? start->is_solid long_term_solid Long-term storage? is_solid->long_term_solid Yes is_solution Is the material a solution? is_solid->is_solution No store_minus_20 Store at -20°C in a tightly sealed container. long_term_solid->store_minus_20 Yes (>2 years) store_4 Store at 4°C in a tightly sealed container. long_term_solid->store_4 No (≤2 years) end End store_minus_20->end store_4->end use_immediately Use immediately. is_solution->use_immediately Yes short_term_solution Short-term storage needed? is_solution->short_term_solution Yes is_solution->end No use_immediately->end short_term_solution->use_immediately No store_minus_80 Aliquot and store at -80°C. short_term_solution->store_minus_80 Yes (up to 6 months) store_minus_20_sol Aliquot and store at -20°C. short_term_solution->store_minus_20_sol Yes (up to 1 month) store_minus_80->end store_minus_20_sol->end

Caption: Decision workflow for handling and storage.

Conclusion

This compound is a stable compound when stored under the recommended conditions as a solid. The primary stability concern is the acid-catalyzed cleavage of the Boc protecting group. For applications requiring the use of this compound in solution, it is recommended to use freshly prepared solutions. When long-term storage of solutions is unavoidable, they should be aliquoted and stored at or below -20°C. For critical applications in drug development, it is strongly advised to conduct in-house stability studies under conditions relevant to the intended use and to develop and validate a stability-indicating analytical method.

References

Mechanism of Action of Boc-D-Tyr-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) in solid-phase peptide synthesis (SPPS). This document details the role of the Boc protecting group, the significance of the D-stereochemistry, and provides detailed experimental protocols and quantitative data to support the successful incorporation of this non-canonical amino acid into peptide chains.

Core Principles: The Dual Advantage of this compound

The utility of this compound in peptide synthesis stems from two key features: the temporary N-α-Boc protecting group and the D-configuration of the α-carbon.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to mask the α-amino group of an amino acid. This protection is essential during peptide synthesis to prevent self-polymerization and to ensure the controlled, stepwise addition of amino acids to the growing peptide chain.[1]

Mechanism of Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate (B1207046) linkage.

Mechanism of Deprotection: The key advantage of the Boc group is its facile removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.

During deprotection, the generated tert-butyl cations are reactive electrophiles that can lead to side reactions, particularly with electron-rich residues like Tryptophan, Methionine, and Tyrosine itself. To prevent this, scavengers such as dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are typically added to the deprotection solution to trap these carbocations.[2][4]

The Significance of the D-Configuration

Naturally occurring amino acids are predominantly in the L-configuration. The incorporation of D-amino acids, such as D-tyrosine, is a powerful strategy in drug design to enhance the therapeutic properties of peptides.[5]

  • Increased Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and catalyze hydrolysis, significantly increasing the peptide's in vivo half-life.[5][6]

  • Conformational Constraints and Receptor Binding: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting β-turn formation.[7] This can lead to a more rigid structure that may enhance binding affinity and selectivity for its target receptor. However, it can also disrupt the native conformation required for binding, so the position of substitution is critical.[8][9]

Quantitative Data in Boc-Based Peptide Synthesis

The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide.[10] While specific quantitative data for this compound is not extensively available in comparative tables, the following data for general Boc-SPPS provides a valuable reference.

Boc Deprotection Efficiency with Trifluoroacetic Acid (TFA)

The concentration of TFA and the deprotection time are critical parameters that influence the completeness of Boc removal and the integrity of the peptide-resin linkage.

TFA Concentration (% in DCM)Deprotection Time (minutes)Average Peptide Purity (%)Key Observations
55%30~65%Higher average purity was observed for a set of 40 peptides compared to 100% TFA.[11]
100%5~56%Faster deprotection but can lead to incomplete Boc removal due to insufficient resin swelling, resulting in deletion sequences.[11]
25%120Not specifiedA common condition for complete deprotection.[12]
50%30Not specifiedA widely used condition for efficient Boc removal.[2]

Note: Purity can be sequence-dependent. The data from the 1993 study represents an average over a diverse set of peptides.

Coupling Efficiency in Boc-SPPS

The efficiency of the coupling reaction is dependent on the coupling reagents, the amino acids being coupled, and the length of the peptide. A coupling efficiency of >99% per step is desirable to achieve a high overall yield of the target peptide.[10][13]

Coupling ReagentActivation TimeRacemization RiskGeneral Coupling Efficiency
DCC/HOBtSlowerModerateGood
HBTU/HOBtFasterLowVery Good
HATUVery FastVery LowExcellent
DIC/HOBtModerateModerateGood

Note: This table provides a qualitative comparison of common coupling reagents used in peptide synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS, followed by a general protocol for assessing the enzymatic stability of the resulting D-amino acid-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation

This protocol is based on a standard Boc-SPPS procedure and can be adapted for automated synthesizers.

Materials:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • This compound

  • Other Boc-protected amino acids

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Solution: 50% TFA in DCM with 0.5% DTE as a scavenger.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Neutralization Solution: 10% DIPEA in DCM.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM with scavenger) and agitate for 5 minutes (pre-wash).

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • In another vial, dissolve HBTU (3 eq.) in DMF.

    • Add the HBTU solution to the activated amino acid solution and mix for 1-2 minutes.

    • Add the activated amino acid mixture to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and methanol (B129727) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 90% HF, 10% anisole (B1667542) or a TFA-based cocktail with appropriate scavengers like TIS and water) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This protocol provides a general method to assess the stability of a D-tyrosine-containing peptide in the presence of proteases or in human serum.[6][14][15]

Materials:

  • Purified D-tyrosine-containing peptide and its L-isomer counterpart (control).

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum.

  • Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme.

  • Quenching solution: Acetonitrile (ACN) with 1% TFA.

  • RP-HPLC system for analysis.

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and the control peptide in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, pre-incubate the protease solution or human serum at 37°C for 10 minutes.

    • Add the peptide stock solution to the enzyme/serum to initiate the reaction (e.g., a final peptide concentration of 100 µg/mL).

  • Time-Course Sampling:

    • Immediately withdraw an aliquot (t=0) and add it to the quenching solution to precipitate proteins and stop the enzymatic reaction.

    • Incubate the reaction mixture at 37°C.

    • Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours). Quench each aliquot immediately.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC, monitoring the absorbance at 214 nm or 280 nm.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 (representing 100% intact peptide).

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the synthesis and action of D-tyrosine-containing peptides.

Boc_SPPS_Workflow Resin Resin-NH2 Boc_AA_Coupling Boc-AA-OH Coupling (HBTU/DIPEA) Resin->Boc_AA_Coupling Wash1 Wash Boc_AA_Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIPEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_Boc_AA_Coupling Next Boc-AA-OH Coupling Wash3->Next_Boc_AA_Coupling Repeat Repeat n times Next_Boc_AA_Coupling->Repeat Final_Cleavage Final Cleavage (HF or TFA cocktail) Next_Boc_AA_Coupling->Final_Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Enzymatic_Stability_Assay cluster_prep Sample Preparation Peptide_Stock Peptide Stock (L- and D-isomers) Incubation Incubate at 37°C Peptide_Stock->Incubation Enzyme_Serum Enzyme or Serum Enzyme_Serum->Incubation Time_Points Sample at Time Points (t=0, 1, 4, 8, 24h) Incubation->Time_Points Quench Quench with ACN/TFA Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC) Centrifuge->Analyze Data_Analysis Data Analysis (% Intact Peptide vs. Time) Analyze->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life

Caption: Experimental workflow for the enzymatic stability assay of peptides.

Example Signaling Pathway: D-Tyrosine in Melanogenesis

D-tyrosine can act as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Peptides containing terminal D-tyrosine have been shown to reduce melanin content by suppressing signaling pathways that lead to the expression of melanogenesis-related genes.[16]

Melanogenesis_Signaling cluster_inhibition Inhibition by D-Tyr-Peptide cluster_pathway Melanogenesis Pathway D_Tyr_Peptide D-Tyr-Peptide CREB CREB D_Tyr_Peptide->CREB Suppresses Tyrosinase Tyrosinase (Enzyme) D_Tyr_Peptide->Tyrosinase Inhibits Activity UV_MSH UV / α-MSH Receptor MC1R UV_MSH->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_Gene->Tyrosinase L_Tyrosine L-Tyrosine Melanin Melanin Synthesis L_Tyrosine->Melanin Tyrosinase

Caption: Inhibition of the melanogenesis signaling pathway by a D-tyrosine-containing peptide.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group stands as a pillar in the edifice of modern organic synthesis, its introduction marking a pivotal moment in the art of molecule construction. Its unique acid lability, coupled with its stability under a wide range of other conditions, has rendered it an indispensable tool, particularly in the complex assemblies of peptides and pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and core chemistry of the Boc group, complete with detailed experimental protocols and quantitative data to support researchers in its effective application.

A Historical Perspective: The Genesis of a Powerful Tool

The landscape of peptide synthesis was irrevocably changed in 1957 when Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute published their seminal work in the Journal of the American Chemical Society. In their paper, they introduced the tert-butyloxycarbonyl (Boc) group as a novel means of masking the reactivity of amines.[1] This innovation was born out of the pressing need for a protecting group that could be selectively removed under acidic conditions without compromising other sensitive functionalities within a growing peptide chain.[1]

While the initial discovery was significant, the true impact of the Boc group was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a revolutionary methodology developed by R. Bruce Merrifield in 1963.[1] The acid sensitivity of the Boc group was perfectly suited for the iterative cycles of deprotection and coupling that are the hallmark of SPPS, establishing it as the standard α-amino protecting group in the field for many years.[1]

The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This stable, crystalline solid became the reagent of choice due to its high reactivity and enhanced safety profile, a significant improvement over earlier, more hazardous reagents like tert-butoxycarbonyl azide.[1]

The Chemistry of the Boc Group: Protection and Deprotection

The utility of the Boc protecting group is defined by the distinct and reliable mechanisms of its installation and removal.

Boc Protection of Amines

The protection of a primary or secondary amine is most commonly achieved by its reaction with di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] The resulting tetrahedral intermediate then collapses, expelling a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly acylated amine to yield the final N-Boc protected product and tert-butanol.[1]

Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[1] Deprotection is most frequently accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like methanol (B129727) or dioxane.[2][3][4][5] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4] This is followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, thereby regenerating the free amine.[6] The formation of the gaseous byproducts helps to drive the reaction to completion.

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection reactions is a key factor in the widespread adoption of the Boc group. The following tables summarize typical reaction conditions and yields.

Table 1: Typical Conditions for N-Boc Protection of Amines

Reagent(s)Base (optional)Solvent(s)TemperatureTypical TimeTypical YieldReference(s)
(Boc)₂O (1.1-1.5 eq)NaOH, NaHCO₃Dioxane/H₂O, THF/H₂O0 °C to RT1-12 h>90%[3]
(Boc)₂O (1.1-1.5 eq)Triethylamine (B128534) (TEA)DCM, THFRT1-4 h>95%[6]
(Boc)₂O (1.1-1.5 eq)4-DMAP (catalytic)DCM, AcetonitrileRT1-4 h>95%[3]
(Boc)₂O (1.1 eq)None (neat)NoneRT to 40 °C0.5-2 h>90%[3]

Table 2: Typical Conditions for N-Boc Deprotection

Reagent(s)SolventTemperatureTypical TimeNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT0.5-3 hMost common method; TFA used in 20-50% v/v solution or neat.[3]
Hydrochloric Acid (HCl)Methanol, Dioxane, Ethyl AcetateRT1-4 hGenerates the amine hydrochloride salt.[3]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12-24 hMilder Lewis acid condition, useful for acid-sensitive substrates.[3]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM), Chloroform0 °C to RT0.5-2 hVery mild and rapid, for highly sensitive substrates.[3]

Stability and Orthogonality

A significant advantage of the Boc group is its stability under a variety of reaction conditions, which allows for the selective manipulation of other functional groups. This "orthogonality" is crucial in multi-step syntheses. The Boc group is orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups that are removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group.[3]

Table 3: Stability Profile of the N-Boc Group

Condition / Reagent ClassStabilityOrthogonal Protecting Group(s)
Strong Acids (TFA, HCl)LabileFmoc, Cbz, Alloc
Strong Bases (NaOH, LiOH)Stable-
Amines (e.g., Piperidine)StableFmoc (cleaved by piperidine)
Catalytic Hydrogenolysis (H₂, Pd/C)StableCbz/Z (cleaved by H₂, Pd/C)
Nucleophiles (e.g., Hydrazine)Stable-
Mild OxidantsGenerally Stable-
Mild Reductants (e.g., NaBH₄)Stable-

Detailed Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine functional group.

Protection of a Primary Aliphatic Amine with (Boc)₂O

Materials:

  • Primary amine (1.0 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in dichloromethane (approximately 0.2 M).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).[6]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • If necessary, purify the resulting N-Boc protected amine by flash column chromatography on silica (B1680970) gel. Yields are typically in the 90-99% range.[3]

Deprotection of an N-Boc Protected Amine using TFA

Materials:

  • N-Boc protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected amine in DCM (approximately 0.1-0.3 M).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution. The final concentration of TFA should be between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not perform in a sealed vessel.[3]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[3]

  • Concentrate the reaction mixture under reduced pressure. The resulting amine is typically obtained as its trifluoroacetate (B77799) salt.

Visualizing Key Concepts

Diagrams can aid in understanding the logical flow and decision-making processes involved in using the Boc protecting group.

Discovery_and_Development_of_Boc_Group cluster_Discovery Discovery (1957) cluster_Adoption Widespread Adoption Need Need for Acid-Labile Amine Protection Discovery McKay & Albertson Introduce Boc Group Need->Discovery SPPS Merrifield's SPPS (1963) Discovery->SPPS Enabling Technology Boc_SPPS Boc Group becomes standard in SPPS SPPS->Boc_SPPS Boc_Anhydride Development of (Boc)₂O as a safer reagent Boc_Anhydride->Boc_SPPS

Figure 1. Logical flow of the discovery and adoption of the Boc protecting group.

Boc_Protection_Workflow Start Amine (Primary or Secondary) Protection N-Boc Protection (Nucleophilic Acyl Substitution) Start->Protection Reagents (Boc)₂O Optional Base (e.g., TEA, NaOH) Solvent (e.g., DCM, THF/H₂O) Reagents->Protection Workup Aqueous Workup & Purification Protection->Workup Protected_Amine N-Boc Protected Amine Workup->Protected_Amine

Figure 2. General experimental workflow for the Boc protection of an amine.

Boc_Deprotection_Workflow Start N-Boc Protected Amine Deprotection Acid-Catalyzed Deprotection Start->Deprotection Reagents Strong Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Reagents->Deprotection Free_Amine Free Amine (as salt) Deprotection->Free_Amine Byproducts Byproducts: CO₂, Isobutene, t-BuOH Deprotection->Byproducts

Figure 3. General experimental workflow for the deprotection of a Boc-protected amine.

Racemization in Peptide Synthesis

A critical consideration when working with chiral amino acids is the potential for racemization. During the activation of the carboxyl group for peptide bond formation, the α-proton of the N-Boc protected amino acid can become acidic. This can lead to its removal by a base and subsequent re-protonation from either face of the resulting planar enolate intermediate, resulting in a loss of stereochemical integrity.[7] The use of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize racemization by forming active esters that are less prone to this side reaction.[8]

Conclusion

The discovery of the Boc protecting group was a watershed moment in synthetic organic chemistry. Its unique combination of stability and selective, mild removal under acidic conditions has made it an invaluable tool for chemists for over six decades. From its early application in peptide synthesis to its current widespread use in the synthesis of complex natural products and pharmaceuticals, the Boc group continues to be a testament to the power of elegant and practical solutions in chemical synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the continued successful application of this venerable protecting group.

References

A Technical Guide to the Strategic Use of Boc-D-tyrosine and L-tyrosine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of amino acid residues is a critical determinant of the pharmacological properties of peptide-based therapeutics. This technical guide provides a comprehensive comparison of Boc-D-tyrosine and its natural counterpart, L-tyrosine, in the context of modern peptide design. We delve into the profound impact of tyrosine chirality on enzymatic stability, receptor binding affinity, and biological activity. This document offers detailed experimental protocols for synthesis, purification, and analysis, alongside quantitative data and visual representations of relevant signaling pathways to empower researchers in the rational design of next-generation peptide drugs.

Introduction: The Chirality Question in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by poor metabolic stability and rapid clearance. A well-established strategy to overcome these limitations is the substitution of naturally occurring L-amino acids with their D-enantiomers. This subtle change can render peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in vivo half-life.

Tyrosine, with its phenolic side chain, is a crucial residue in many bioactive peptides. It often plays a pivotal role in receptor recognition and can be a site for post-translational modifications like phosphorylation, which is fundamental to many signaling cascades. The choice between incorporating L-tyrosine or D-tyrosine is therefore a critical design decision with significant downstream consequences for a peptide's pharmacokinetic and pharmacodynamic profile. This guide explores the multifaceted implications of this choice.

Comparative Analysis: D-Tyrosine vs. L-Tyrosine

The introduction of a D-tyrosine residue in place of an L-tyrosine can dramatically alter a peptide's characteristics. The primary and most sought-after advantage is the enhancement of enzymatic stability. However, this modification is not without trade-offs, as it can also impact the peptide's three-dimensional structure, potentially altering its interaction with its biological target.

Enzymatic Stability

Peptides composed entirely of L-amino acids are susceptible to rapid degradation by a wide range of proteases in the body. The substitution with a D-amino acid, such as D-tyrosine, creates a peptide bond that is not recognized by most of these enzymes.

Table 1: Comparative Enzymatic Stability of L- vs. D-Amino Acid Containing Peptides

Peptide AnalogKey Residue(s)Half-life (in plasma/serum)Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin)Reference
L-Tyrosyl-L-prolineL-Tyr, L-ProShort (minutes to a few hours)Susceptible to cleavage by various peptidases.[1]
D-Tyrosyl-D-prolineD-Tyr, D-ProSignificantly longer than L-isomerHighly resistant to cleavage.[1]
RDP215L-amino acidsUnstable in the presence of human serumDegraded by serum proteases.[2]
9D-RDP215D-amino acid variantStable in the presence of human serumResistant to serum proteases.[2]
Receptor Binding and Biological Activity

The precise three-dimensional conformation of a peptide is often crucial for its ability to bind to its target receptor with high affinity and elicit a biological response. Since the substitution of an L-amino acid with a D-amino acid can alter the peptide's backbone and side-chain orientations, it can have a profound effect on receptor binding and subsequent activity. This can be either beneficial or detrimental, depending on the specific peptide and its target.

In some cases, the increased stability of a D-amino acid-containing peptide can lead to a more sustained biological effect, even if the binding affinity is slightly reduced. In other cases, the conformational change may completely abolish binding.

Table 2: Comparative Biological Activity of Peptides Containing L- or D-Tyrosine

Peptide/AnalogTargetKey Residue(s)MetricValueReference
cyclo(Tyr-Tyr)μ-opioid receptorL-TyrIC500.82 μM[3]
cyclo(Phe-Tyr)μ-opioid receptorL-TyrIC5069.7 μM[3]
RC-160 (Somatostatin analog)Somatostatin (B550006) ReceptorsD-Phe, L-Tyr, D-TrpRelative Potency (GH release inhibition vs. Somatostatin)113x[4]
TT-232 (Somatostatin analog)Tyrosine KinaseD-Phe, L-Tyr, D-TrpGH release inhibitionNone[5]
Macrocyclic Peptide 1NNMTL-TyrIC500.229 ± 0.007 μM[6]
Macrocyclic Peptide 2NNMTD-TyrIC500.38 ± 0.02 μM[6]
Pentapeptide-18 + C-terminal D-TyrTyrosinaseD-TyrMelanin Content ReductionSignificant reduction in human melanocytes.[7][8]
Structural Implications

The substitution of an L-amino acid with its D-enantiomer can disrupt common secondary structures such as α-helices and β-sheets. This is because the altered stereochemistry introduces a "kink" in the peptide backbone. This conformational change can be studied using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and evaluation of peptides containing Boc-D-tyrosine and L-tyrosine.

Boc-Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide

This protocol outlines a general manual procedure for Boc-SPPS.

Materials:

  • Resin: Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-D-Tyr(2-Br-Z)-OH and Boc-L-Tyr(2-Br-Z)-OH)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin with DCM, isopropanol, and DMF.

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes.

    • Drain and wash with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly hazardous anhydrous HF and must be performed in a specialized apparatus by trained personnel.

    • Dry the peptide-resin thoroughly.

    • Treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether.

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and dry under vacuum.

    • Purify the peptide by RP-HPLC.

dot

Caption: Boc-SPPS Experimental Workflow.

Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

  • Preparative HPLC system with a C18 column.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A, with sonication if necessary. A small amount of organic solvent like DMSO can be used for poorly soluble peptides.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution at 220 nm and 280 nm (for tyrosine-containing peptides).

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Peptide Characterization by Mass Spectrometry (MS)

Confirm the identity of the purified peptide by determining its molecular weight.

  • MALDI-TOF MS: A rapid and sensitive method for determining the molecular weight of the peptide.

  • ESI-MS: Can be coupled with LC for LC-MS analysis to confirm the molecular weight of the purified peptide and assess its purity.

In Vitro Enzymatic Stability Assay

Materials:

  • Trypsin and/or Chymotrypsin

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • TFA

  • RP-HPLC system

Procedure:

  • Prepare stock solutions of the L-tyrosine and D-tyrosine containing peptides (e.g., 1 mg/mL in water).

  • Prepare a stock solution of the protease (e.g., 1 mg/mL trypsin in 1 mM HCl).

  • In a microcentrifuge tube, add a known amount of the peptide solution to the reaction buffer (e.g., 50 mM ammonium (B1175870) bicarbonate for trypsin).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the protease solution (e.g., to a final protease:peptide ratio of 1:50 w/w).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 10% TFA.

  • Analyze the samples by RP-HPLC.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life.

Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand known to bind to the target receptor

  • Test peptides (L- and D-tyrosine analogs)

  • Assay buffer

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • In a multi-well plate, add the receptor preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test peptide or unlabeled reference ligand.

  • For total binding, omit the test peptide. For non-specific binding, add a high concentration of the unlabeled reference ligand.

  • Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Dry the filters and measure the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test peptide.

  • Plot the percentage of specific binding versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Molecular Interactions

The chirality of tyrosine can influence how a peptide interacts with and modulates key signaling pathways.

Tyrosine Kinase Signaling

Tyrosine kinases are critical enzymes that transfer a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, initiating a cascade of downstream signaling events that regulate cell growth, proliferation, and differentiation. Peptides can be designed to act as inhibitors of tyrosine kinases, often by mimicking the substrate and blocking the active site.

dot

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SH2 SH2 Domain Protein RTK:f0->SH2 P-Tyr binding Ligand Growth Factor Ligand->RTK:f0 binds & activates Peptide_Inhibitor Peptide Inhibitor (L- or D-Tyr) Peptide_Inhibitor->RTK:f0 blocks ATP binding site Ras Ras SH2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates

Caption: Tyrosine Kinase Signaling Inhibition.

The conformation of a peptide inhibitor is critical for its affinity to the kinase's active site. The substitution of L-tyrosine with D-tyrosine can alter this conformation, potentially increasing or decreasing its inhibitory potency (IC50).

G-Protein Coupled Receptor (GPCR) Signaling

Many bioactive peptides, including opioids and somatostatin analogs, exert their effects through GPCRs. The N-terminal tyrosine of endogenous opioid peptides is essential for their interaction with opioid receptors.

dot

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Opioid Receptor) G_Protein G Protein (αβγ) GPCR:f0->G_Protein activates Peptide_Ligand Peptide Ligand (L- or D-Tyr) Peptide_Ligand->GPCR:f0 binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR Signaling Cascade.

The stereochemistry of the tyrosine residue in such peptides directly influences their binding affinity (Kd) and efficacy (EC50) at the receptor. For example, in somatostatin analogs, the inclusion of D-amino acids has been instrumental in creating highly potent and long-acting therapeutics.

Conclusion

The strategic incorporation of Boc-D-tyrosine is a powerful tool in peptide drug design, primarily for enhancing metabolic stability. However, this modification must be approached with a thorough understanding of its potential impact on peptide conformation, receptor binding, and biological activity. The choice between L- and D-tyrosine is not a simple one-to-one substitution but a nuanced decision that requires empirical validation. By leveraging the detailed protocols and comparative data presented in this guide, researchers can make more informed decisions in the design and optimization of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of stereochemical modifications will undoubtedly pave the way for the next generation of innovative and effective peptide drugs.

References

An In-depth Technical Guide to the Safety of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for N-α-(tert-Butoxycarbonyl)-D-tyrosine (Boc-D-Tyr-OH), a commonly used amino acid derivative in peptide synthesis and pharmaceutical research. The following sections detail the potential hazards, handling procedures, and emergency responses associated with this compound, based on available Safety Data Sheets (SDS).

Chemical Identification

IdentifierValue
Chemical Name N-α-(tert-Butoxycarbonyl)-D-tyrosine
Synonyms This compound, N-Boc-D-tyrosine
CAS Number 70642-86-3[1][2]
Molecular Formula C14H19NO5[1][2]
Molecular Weight 281.3 g/mol [1]

Hazard Identification

While some suppliers state that this compound does not meet the criteria for classification as a hazardous substance, others indicate potential hazards. It is prudent to handle this chemical with care, assuming the following potential risks.

GHS Hazard Statements (Potential):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Potential):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White to off-white powder/solid
Melting Point 135-140 °C
Boiling Point 423.97°C (rough estimate)
Flash Point 247.1°C
Water Solubility Insoluble
Solubility Slightly soluble in Acetic Acid, DMSO, and Methanol
Storage Temperature Room Temperature, Sealed in dry conditions

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Keep away from heat and sources of ignition.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Some sources recommend storage at room temperature, while others suggest refrigeration (do not store above 5°C). Always consult the supplier-specific storage recommendations.

First-Aid Measures

In case of exposure, follow these first-aid procedures.

FirstAidMeasures cluster_exposure Exposure Type cluster_action First-Aid Action Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Wash off with soap and plenty of water. SkinContact->WashWithSoap EyeContact Eye Contact RinseWithWater Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth

First-Aid Procedures for this compound Exposure

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Unsuitable Extinguishing Media:

  • Water jet.

Hazardous Combustion Products:

  • In case of fire, the following can be released: Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).

Advice for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

AccidentalReleaseWorkflow Start Spill Occurs PersonalPrecautions Ensure adequate ventilation. Wear personal protective equipment: - Goggles/Faceshield - Gloves - Dust respirator Start->PersonalPrecautions Containment Prevent further leakage or spillage if safe to do so. Avoid dust formation. PersonalPrecautions->Containment Cleanup Sweep up and shovel into a suitable container for disposal. Containment->Cleanup Disposal Dispose of in accordance with local regulations. Cleanup->Disposal End Spill Cleaned Disposal->End

Workflow for Handling Accidental Releases

Toxicological Information

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Ecological Information

There is no specific data available regarding the ecotoxicity of this compound. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. The product should not be allowed to enter drains, waterways, or the soil.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not provided in the publicly available Safety Data Sheets. The hazard classifications are typically derived from data on similar compounds or from computational toxicology models. For specific experimental data, it would be necessary to consult specialized toxicological databases or commission new studies.

Disclaimer: This document is intended for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a thorough review of the original SDS provided by the supplier and should not be used as the sole basis for risk assessment. Always consult the most current SDS for the specific product you are using and follow all applicable safety guidelines and regulations.

References

Technical Guide: Physicochemical Properties of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a crucial N-Boc-protected derivative of the non-natural chiral amino acid D-tyrosine.[1] It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and is an important intermediate for the synthesis of peptide drugs and anticancer chiral drugs.[1][2] This guide provides an in-depth overview of the melting and boiling points of this compound, outlines the experimental protocols for its synthesis, and illustrates key chemical pathways involving this compound.

Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is a rough estimate, as amino acid derivatives often decompose at high temperatures.

PropertyValueSource
Melting Point135-140 °C[3]
Boiling Point423.97 °C (rough estimate)[3]

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Synthesis of this compound

The synthesis of this compound involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under alkaline conditions.

  • Reaction Setup: D-tyrosine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and cooled. An alkaline solution, for instance, potassium carbonate (K₂CO₃) in water, is prepared.

  • Addition of Reagents: The D-tyrosine solution and a solution of Boc anhydride (B1165640) in dioxane are added to the cooled alkaline solution.

  • Reaction: The mixture is stirred and allowed to warm to room temperature, typically for several hours (e.g., overnight), to ensure the reaction goes to completion.

  • Workup:

    • Water is added to the reaction mixture.

    • The pH is adjusted to be acidic (e.g., pH 4) using a suitable acid like potassium bisulfate (KHSO₄).

    • The product is extracted into an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with dilute sodium bicarbonate solution, dilute hydrochloric acid, and saturated saline solution.

  • Purification:

    • The organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

    • The resulting crude product, which may be an oil or solid, is then purified, often by recrystallization from a solvent like petroleum ether, to yield the final white to off-white crystalline powder of this compound.

Chemical Pathways and Workflows

Synthesis of this compound

The following diagram illustrates the synthetic pathway for producing this compound from D-tyrosine.

Synthesis_of_Boc_D_Tyr_OH D_Tyr D-Tyrosine Reaction Reaction (Alkaline Conditions) D_Tyr->Reaction Boc_Anhydride Boc Anhydride (Boc)₂O Boc_Anhydride->Reaction Boc_D_Tyr_OH This compound Reaction->Boc_D_Tyr_OH

Synthesis of this compound
Boc Group Deprotection

A critical reaction for Boc-protected amino acids is the removal of the Boc protecting group, which is typically achieved under mild acidic conditions. This step is fundamental in peptide synthesis to allow for the formation of peptide bonds.

Boc_Deprotection Boc_D_Tyr_OH This compound Deprotection Deprotection Boc_D_Tyr_OH->Deprotection Acid Acid (e.g., TFA) Acid->Deprotection D_Tyr D-Tyrosine Deprotection->D_Tyr Byproducts Byproducts (isobutylene, CO₂) Deprotection->Byproducts

Boc Group Deprotection Pathway

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-D-Tyr-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) in solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, expected quantitative outcomes, and the rationale behind key procedural steps. The inclusion of D-tyrosine in a peptide sequence is a critical strategy for enhancing proteolytic stability and modulating biological activity, particularly in the development of therapeutic peptides such as opioid receptor modulators.

Core Principles of Incorporating this compound in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and widely used method in SPPS. The successful incorporation of this compound relies on the careful management of its N-α-amino and side-chain functional groups.

  • N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group. It is stable under the conditions of peptide bond formation but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

  • Tyrosine Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired side reactions, such as O-acylation, during coupling steps. To prevent this and ensure high purity and yield of the target peptide, the side chain is typically protected. For Boc-SPPS, benzyl-based protecting groups like benzyl (B1604629) (Bzl) ether are common. These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved during the final, strong acid-mediated cleavage of the peptide from the resin (e.g., with anhydrous hydrogen fluoride (B91410), HF). More acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) may be employed for longer or more complex sequences to minimize premature deprotection.

  • D-Amino Acid Incorporation: The use of D-amino acids, such as D-tyrosine, is a key strategy to increase the resistance of peptides to enzymatic degradation by proteases, thereby extending their in-vivo half-life. D-amino acids can also alter the peptide's conformation, which can lead to enhanced receptor affinity and selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the incorporation of this compound in a manual Boc-SPPS workflow. These values are representative and can vary based on the specific peptide sequence, scale, and instrumentation.

Table 1: Coupling Efficiency and Yield

ParameterThis compound (unprotected side chain)Boc-D-Tyr(Bzl)-OHNotes
Coupling Reagent HBTU/HOBt/DIEADCC/HOBt or HBTU/HOBt/DIEAHBTU is generally recommended for faster and more efficient couplings.
Typical Coupling Time 1-2 hours1-2 hoursMonitor with a qualitative test (e.g., Kaiser test).
Expected Coupling Efficiency (per step) >98%>99%Side-chain protection minimizes potential side reactions, leading to higher efficiency.[1]
Overall Crude Peptide Yield 50-70%60-80%Dependent on peptide length and sequence complexity.
Final Purified Peptide Yield 15-30%20-40%Post-purification yield.

Table 2: Peptide Purity

ParameterThis compound (unprotected side chain)Boc-D-Tyr(Bzl)-OHAnalysis Method
Crude Peptide Purity 60-80%70-90%RP-HPLC (214/280 nm)
Final Purity after Purification >95%>98%RP-HPLC (214/280 nm)
Major Potential Impurities O-acylated peptides, deletion sequencesDeletion sequences, incomplete side-chain deprotectionMass Spectrometry

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a model peptide containing a D-tyrosine residue using Boc chemistry.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), with a typical substitution of 0.5-1.0 mmol/g.

  • Amino Acids: N-α-Boc protected amino acids, including Boc-D-Tyr(Bzl)-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether (cold).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and HOBt.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole (B1667542), p-cresol). EXTREME CAUTION IS REQUIRED WHEN HANDLING HF.

  • Washing Solvents: DCM, DMF, IPA.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
  • Add DCM (~5 mL) and gently agitate for 30 minutes to swell the resin.
  • Drain the solvent.

2. First Amino Acid Coupling (if not pre-loaded):

  • Follow a standard esterification procedure for attaching the first Boc-protected amino acid to the resin (e.g., Cesium salt method for Merrifield resin).

3. N-α-Boc Deprotection:

  • Add a solution of 50% TFA in DCM (~5 mL) to the resin.
  • Agitate for 1-2 minutes and drain.
  • Add a fresh portion of 50% TFA in DCM (~5 mL).
  • Agitate for 20-30 minutes.
  • Drain the TFA solution.
  • Wash the resin thoroughly with DCM (3 x 5 mL), IPA (2 x 5 mL), and DCM (3 x 5 mL) to remove residual acid.[2]

4. Neutralization:

  • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.
  • Agitate for 2 minutes and drain.
  • Repeat the neutralization step once more.
  • Wash the resin with DCM (3 x 5 mL).

5. Amino Acid Coupling (HBTU/HOBt Activation):

  • In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-D-Tyr(Bzl)-OH) (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
  • Add HBTU (0.3 mmol, 3 equivalents) to the solution.
  • Add DIEA (0.6 mmol, 6 equivalents) and allow the activation to proceed for 2-5 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

6. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Repeat Cycle:

  • Return to step 3 for the coupling of the next amino acid in the sequence.

8. Final N-α-Boc Deprotection:

  • After the final amino acid has been coupled, perform the deprotection step (step 3) to remove the Boc group from the N-terminus.

9. Peptide Cleavage and Side-Chain Deprotection (HF Cleavage):

  • Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus by trained personnel.
  • Dry the peptide-resin thoroughly under vacuum.
  • Place the dried peptide-resin in the HF reaction vessel.
  • Add a scavenger mixture (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).
  • Cool the vessel in a dry ice/acetone bath.
  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
  • Allow the reaction to stir at 0°C for 1-2 hours.
  • Evaporate the HF under a vacuum.
  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
  • Collect the crude peptide by filtration and dry it under vacuum.

10. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Visualizations

General Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swelling Deprotection N-α-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Sequence Complete? Washing->Repeat Repeat->Deprotection No Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Opioid Receptor Signaling Pathway

Peptides containing D-tyrosine at the N-terminus are crucial for the development of potent and stable opioid receptor agonists and antagonists. The following diagram illustrates a simplified signaling pathway upon opioid receptor activation.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OpioidReceptor Opioid Receptor (GPCR) G_protein Gαi/oβγ OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (K+, Ca2+) G_protein->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Cellular Responses PKA->Analgesia Leads to IonChannels->Analgesia Leads to MAPK->Analgesia Leads to OpioidPeptide Opioid Peptide (e.g., with D-Tyr) OpioidPeptide->OpioidReceptor Binds

Caption: Simplified opioid receptor signaling cascade initiated by an opioid peptide.

References

Application Notes and Protocols for Coupling Boc-D-Tyr-OH to a Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) to solid-phase synthesis resins. This is a critical first step in Boc-chemistry solid-phase peptide synthesis (SPPS) for the production of peptides containing a C-terminal D-Tyrosine. The protocols outlined below are applicable to the most commonly used resins in Boc-SPPS, namely Merrifield and Wang resins.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences. The Boc/Bzl protection strategy is a well-established method where the α-amino group is temporarily protected by the acid-labile Boc group, and side chains are typically protected by benzyl-based groups.[1][2] The first step, loading the initial amino acid onto the resin, is crucial for the success of the entire synthesis.

This compound is an N-protected amino acid derivative that serves as a fundamental building block in the synthesis of peptides.[3] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation.[3] This protecting group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the subsequent coupling of the next amino acid.[1] While the phenolic hydroxyl group of tyrosine can sometimes be left unprotected, specific coupling conditions may be required depending on the overall synthesis strategy.

This document provides detailed protocols for coupling this compound to both chloromethylated (Merrifield) and hydroxymethyl-functionalized (Wang) resins.

Data Presentation

Table 1: Common Resins for Boc-SPPS
Resin TypeFunctional GroupLinkage to PeptideCleavage ConditionsKey Features
Merrifield Resin ChloromethylpolystyreneBenzyl esterStrong acids (e.g., HF, TFMSA)The classical resin for Boc-SPPS. The linkage is relatively stable to the repeated TFA treatments for Boc deprotection.
PAM Resin PhenylacetamidomethylBenzyl ester (more acid stable)Strong acids (e.g., HF)Offers increased stability of the peptide-resin linkage compared to Merrifield resin, minimizing peptide loss during synthesis.
Wang Resin Hydroxymethylphenyl-polystyrenep-alkoxybenzyl esterMildly acidic conditions (e.g., TFA)While more commonly used in Fmoc-SPPS, it can be used in Boc-SPPS, especially if milder cleavage conditions are desired. The linkage is sensitive to the acid used for Boc deprotection.
MBHA Resin MethylbenzhydrylamineAmideStrong acids (e.g., HF)Used for the synthesis of peptide amides.
Table 2: Common Coupling Reagents for Boc-SPPS
Coupling ReagentAbbreviationByproductsKey Characteristics
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU) - insolubleOne of the first and most common coupling reagents. DCU precipitation can be problematic in solid-phase synthesis.
DiisopropylcarbodiimideDICDiisopropylurea (DIU) - solublePreferred over DCC for SPPS as the byproduct remains in solution and is easily washed away. Often used with an additive like HOBt to reduce racemization.
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA) - carcinogenicA highly efficient phosphonium (B103445) salt-based coupling reagent.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaA widely used and efficient aminium-based coupling reagent with low racemization.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUTetramethylureaSimilar to HBTU but reacts faster and with less epimerization.

Experimental Protocols

Protocol 1: Coupling of this compound to Merrifield Resin (Cesium Salt Method)

This method, based on the Gisin procedure, is a widely used and reliable way to attach the first Boc-amino acid to a chloromethylated resin, minimizing racemization.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1-2% DVB)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (B129727) (MeOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Reaction vessel with shaker and heating capabilities

Procedure:

  • Preparation of the this compound Cesium Salt: a. Dissolve this compound in methanol (approx. 5 mL/mmol) and add a small amount of water (approx. 0.5 mL/mmol). b. Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate. c. Evaporate the mixture to dryness. d. Add DMF (approx. 2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is completely dry.

  • Resin Swelling: a. Place the Merrifield resin in a reaction vessel. b. Swell the resin in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.

  • Coupling Reaction: a. Add the dried this compound cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin. b. Shake the mixture at 50°C for 24 hours.

  • Washing: a. After the reaction is complete, filter the resin. b. Wash the resin thoroughly in the following sequence: DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).

  • Drying: a. Dry the resin in vacuo to a constant weight.

  • Capping of Unreacted Sites (Optional but Recommended): a. To block any unreacted chloromethyl sites, the resin can be treated with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

Protocol 2: Coupling of this compound to Hydroxymethyl-Functionalized Resin (e.g., Wang Resin) using DIC/DMAP

This protocol is suitable for attaching this compound to resins with a hydroxyl functional group, such as Wang resin. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is common, but it should be used in catalytic amounts to minimize racemization.

Materials:

  • Wang resin (or other hydroxymethyl-functionalized resin)

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reaction vessel with shaker

Procedure:

  • Resin Swelling: a. Place the Wang resin in a reaction vessel. b. Swell the resin in DCM (approx. 10 mL per gram of resin) for at least 1 hour with gentle agitation.

  • Activation and Coupling: a. In a separate flask, dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF. b. Add this solution to the swollen resin. c. Add DIC (2-4 equivalents) to the resin suspension. d. Add a catalytic amount of DMAP (0.1 equivalents). e. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: a. The progress of the coupling can be monitored by taking a small sample of the resin and performing a test to detect free hydroxyl groups.

  • Capping of Unreacted Hydroxyl Groups: a. After the coupling is complete, filter the resin and wash with DMF. b. To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

  • Washing: a. Filter the resin. b. Wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), Methanol (3x).

  • Drying: a. Dry the resin in vacuo to a constant weight.

Subsequent Steps in SPPS

Following the successful coupling of this compound to the resin, the synthesis of the peptide proceeds through cycles of deprotection and coupling.

Boc Deprotection

The N-terminal Boc group is removed to allow for the coupling of the next amino acid.

  • Pre-wash: Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x) to remove residual TFA.

Neutralization

The deprotected amino group is in the form of a trifluoroacetate (B77799) salt and must be neutralized before the next coupling step.

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.

  • Wash the resin thoroughly with DCM to remove excess base.

Subsequent Amino Acid Coupling

The next Boc-protected amino acid is then coupled using a suitable activating agent, such as DIC/HOBt or HBTU/DIEA. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

Mandatory Visualizations

G cluster_prep Preparation of this compound Cesium Salt cluster_coupling Coupling to Merrifield Resin prep1 Dissolve this compound in MeOH/H2O prep2 Titrate to pH 7 with Cs2CO3 solution prep1->prep2 prep3 Evaporate to dryness prep2->prep3 prep4 Co-evaporate with DMF (x2) prep3->prep4 coupling Add Cesium Salt to Resin Shake at 50°C for 24h prep4->coupling Dried Cesium Salt resin_prep Swell Merrifield Resin in DMF resin_prep->coupling washing Wash Resin (DMF, aq. DMF, aq. MeOH, MeOH) coupling->washing drying Dry Resin in vacuo washing->drying

Caption: Workflow for coupling this compound to Merrifield resin via the cesium salt method.

G cluster_coupling Coupling to Wang Resin cluster_spps_cycle General SPPS Cycle (Post-Loading) resin_prep Swell Wang Resin in DCM reagent_add Add this compound, DIC, and DMAP (cat.) resin_prep->reagent_add reaction Agitate at RT for 2-4h reagent_add->reaction capping Cap unreacted sites with Acetic Anhydride/Pyridine reaction->capping washing Wash Resin (DMF, DCM, MeOH) capping->washing drying Dry Resin in vacuo washing->drying deprotection Boc Deprotection (50% TFA in DCM) drying->deprotection Loaded Resin neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization next_coupling Couple next Boc-Amino Acid neutralization->next_coupling next_coupling->deprotection Repeat Cycle

Caption: Workflow for coupling this compound to Wang resin and subsequent SPPS cycles.

References

Application of Boc-D-Tyr-OH in the Synthesis of Opioid Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Opioid peptides are a critical class of neuromodulators involved in pain perception, mood regulation, and various physiological processes. Endogenous opioid peptides, however, are often limited in their therapeutic potential due to rapid enzymatic degradation in vivo. A key strategy to enhance the stability and potency of synthetic opioid peptides is the incorporation of non-natural D-amino acids. The substitution of the N-terminal L-Tyrosine with its D-enantiomer, or the inclusion of other D-amino acids, can significantly increase resistance to peptidases, leading to prolonged duration of action and improved bioavailability.

Boc-D-Tyr-OH, an N-terminally protected D-Tyrosine, is a fundamental building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) for creating these stabilized opioid peptide analogs. The N-terminal Tyrosine residue is a crucial pharmacophoric element, with its phenolic hydroxyl group and primary amine forming key interactions within the binding pockets of opioid receptors (μ, δ, and κ). This document provides detailed application notes and protocols for utilizing this compound in the synthesis of novel and robust opioid peptides.

Application Notes

The Significance of D-Tyrosine Incorporation

The inclusion of a D-amino acid, particularly at the second position of the peptide sequence (e.g., Dermorphin (B549996): Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂), is a well-established method for creating potent and selective opioid receptor agonists.[1] The D-configuration sterically hinders recognition by common proteases, thereby extending the peptide's half-life.

While D-Alanine or D-Methionine are found in natural amphibian opioid peptides like Dermorphin and Dermenkephalin, the synthesis of analogs with this compound at the first position (Tyr¹) can be explored to study its impact on receptor affinity and signaling.[2] The N-terminal Tyrosine is paramount for activity; its modification can alter selectivity and efficacy.[3] For instance, the unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has been used in place of Tyrosine to significantly increase affinity for the μ-opioid receptor (MOR).[4] Synthesizing a D-Tyr¹ analog using this compound allows researchers to investigate how chirality at this critical position influences receptor interaction and downstream signaling.

Target Peptides and Research Goals

This compound is primarily used in the synthesis of analogs of naturally occurring opioid peptides or in the creation of novel sequences. A primary example is the synthesis of analogs of Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), a highly potent and selective μ-opioid receptor agonist.[1][5] Researchers can use this compound to create [D-Tyr¹]-Dermorphin to probe structure-activity relationships.

Key Research Applications:

  • Enhanced Stability: Develop peptides with increased resistance to enzymatic degradation for longer-lasting analgesic effects.

  • Structure-Activity Relationship (SAR) Studies: Investigate how the stereochemistry of the N-terminal tyrosine affects binding affinity (Ki) and functional potency (IC50/EC50) at μ, δ, and κ opioid receptors.

  • Receptor Selectivity: Modulate the peptide's selectivity profile towards a specific opioid receptor subtype.

  • Biased Agonism: Design ligands that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (linked to side effects like respiratory depression and tolerance).[6][7][8]

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of an opioid peptide using this compound and the broader Boc/Bzl protection strategy. This protocol is exemplified by the synthesis of a hypothetical peptide: D-Tyr-D-Ala-Phe-Gly-NH₂ .

Resin Selection and Preparation
  • Resin: For a C-terminal amide, MBHA (p-methylbenzhydrylamine) resin is a suitable choice.[9] For a C-terminal carboxylic acid, PAM (phenylacetamidomethyl) resin is preferred due to its enhanced stability to the repetitive acid treatments for Boc deprotection.[10]

  • Substitution Level: Use a resin with a substitution level of 0.5-1.0 mmol/g.

  • Procedure:

    • Place the desired amount of MBHA resin in a reaction vessel.

    • Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.

    • Wash the resin with DCM (3x) and then with isopropanol (B130326) (IPA) (2x) to remove impurities.

Boc Solid-Phase Peptide Synthesis Cycle

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling for each amino acid.

Diagram of the Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: Resin-NH2 Deprotection 1. Deprotection (Boc Removal) 50% TFA in DCM Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization 10% DIEA in DCM Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling Boc-AA-OH + DIC/HOBt in DMF/DCM Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle End Final Peptide-Resin Wash3->End After final AA Cycle->Deprotection

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Step 2.1: First Amino Acid Coupling (Boc-Gly-OH)

  • Activation: In a separate vial, dissolve Boc-Gly-OH (3 eq.), HOBt (1-hydroxybenzotriazole, 3 eq.) in DMF. Add DIC (N,N'-diisopropylcarbodiimide, 3 eq.) and allow to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the swollen, neutralized resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, yellow beads, indicates success).

  • Wash: Wash the resin sequentially with DMF (3x) and DCM (3x).

Step 2.2: Chain Elongation (Cycles for Phe, D-Ala, D-Tyr) Repeat the following steps for each subsequent amino acid (Boc-Phe-OH, Boc-D-Ala-OH, and finally this compound).

  • Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[9]

  • Wash: Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove TFA and byproducts.

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x) to neutralize the ammonium (B1175870) salt.

  • Wash: Wash the resin with DCM (5x).

  • Coupling: Perform the coupling reaction with the next activated Boc-amino acid as described in Step 2.1.

  • Monitoring & Washing: Monitor with the Kaiser test and wash as before.

Cleavage and Deprotection
  • After the final amino acid (this compound) has been coupled and the N-terminal Boc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For a simple peptide, a common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) . TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using:

    • Analytical RP-HPLC: To assess purity.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight.

Quantitative Data Summary

The synthesized opioid peptides are typically evaluated for their binding affinity and functional activity at the opioid receptors. This data is crucial for understanding the peptide's pharmacological profile.

Peptide/CompoundReceptor TargetBinding Affinity Ki (nM)Functional Activity IC50/EC50 (nM)Assay Type
Dermorphin (D1)μ-Opioid (MOR)-IC50: 1.0 ± 0.2Guinea Pig Ileum (GPI) Contraction[5]
[D-Ala⁴]-Dermorphin (D2)μ-Opioid (MOR)-IC50: 0.15 ± 0.05Guinea Pig Ileum (GPI) Contraction[5]
Morphineμ-Opioid (MOR)Ki: 5.59 ± 0.01EC50: 119.94 ± 52.02[³H]-DAMGO Competition; cAMP Assay[11][12]
Fentanylμ-Opioid (MOR)Ki: 5.87 ± 0.06EC50: 0.53 ± 0.15[³H]-DAMGO Competition; cAMP Assay[11][12]
[Dmt¹]DALDAμ-Opioid (MOR)Ki: ~0.001 (picomolar)-Radioligand Binding Assay[4]

Note: Data is compiled from multiple sources for illustrative purposes. Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) measure the functional potency of a compound.

Visualization of Opioid Receptor Signaling

The N-terminal tyrosine of opioid peptides is a key determinant for interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding initiates two primary downstream signaling cascades.

Diagram of the Mu-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein Activation MOR->G_Protein Activates GRK GRK Phosphorylation MOR->GRK Activates Opioid Opioid Peptide (e.g., Dermorphin) Opioid->MOR Binds AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to B_Arrestin β-Arrestin Recruitment GRK->B_Arrestin Promotes Internalization Receptor Internalization B_Arrestin->Internalization Mediates SideEffects Side Effects (Tolerance, Resp. Depression) B_Arrestin->SideEffects Leads to

Caption: Dual signaling cascades of the μ-opioid receptor upon agonist binding.

References

Application Note: Incorporation of Boc-D-Tyr-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development. Boc-D-Tyr-OH, the N-terminally protected form of D-Tyrosine, is a critical building block for synthesizing peptides with enhanced therapeutic properties. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for complex or lengthy sequences.[1][2] D-amino acids, such as D-Tyrosine, are introduced to increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life and bioavailability.[3][4] Furthermore, the unique stereochemistry of D-Tyrosine can modulate the peptide's conformation and interaction with biological targets, leading to altered or novel activities. This document provides detailed protocols for the incorporation of this compound into peptide sequences, discusses its applications, and presents relevant data for researchers.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its stability and solubility in common organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) make it highly suitable for SPPS workflows.

PropertyValueReference
Chemical Formula C₁₄H₁₉NO₅
Molecular Weight 281.30 g/mol
CAS Number 70642-86-3
Appearance White to slight yellow powder
Purity (TLC) ≥ 98%
Optical Rotation [α]²⁵/D -3.0 to -1.0° (c=2 in Acetic Acid)
Solubility Soluble in DMF
Storage Temperature 2-30°C

Applications in Peptide Synthesis

The primary applications for incorporating this compound into peptide sequences are to enhance metabolic stability and to introduce novel biological functions.

  • Enhanced Enzymatic Stability: Peptides are susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. Proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at or near a cleavage site significantly hinders enzymatic recognition and hydrolysis. This leads to a longer plasma half-life. For example, the native peptide hormone somatostatin (B550006) has a half-life of only a few minutes, while its analogue octreotide, which incorporates D-amino acids, has a half-life of 1.5 hours.

  • Modulation of Biological Activity: The incorporation of D-Tyrosine can alter the peptide's three-dimensional structure, leading to modified binding affinities for receptors or enzymes. A notable application is in the development of cosmetic peptides with anti-melanogenic properties. D-Tyrosine and peptides containing it can act as competitive inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis, thereby reducing skin pigmentation. This effect can be added to existing cosmetic peptides, such as those with anti-aging or anti-inflammatory properties, to create dual-function molecules.

Mechanism of Action: Inhibition of Melanogenesis

D-Tyrosine can inhibit the production of melanin by acting as a competitive inhibitor of the enzyme tyrosinase. In the melanogenesis pathway, external stimuli like α-melanocyte-stimulating hormone (α-MSH) bind to the melanocortin 1 receptor (MC1R) on melanocytes. This activates a signaling cascade through cAMP and Protein Kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Activated CREB upregulates the expression of MITF, the master regulator of melanogenic enzymes, including tyrosinase. Tyrosinase then catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By competing with the natural substrate L-Tyrosine for the active site of tyrosinase, D-Tyrosine effectively blocks this pathway and reduces melanin production.

Melanogenesis_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Transcription pCREB->MITF Activates Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Upregulates Tyrosinase Tyrosinase Tyrosinase_exp->Tyrosinase L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine Melanin Melanin Synthesis L_Tyrosine->Melanin Catalyzes D_Tyrosine D-Tyrosine D_Tyrosine->Tyrosinase Competitively Inhibits SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 neutralization Neutralization (10% DIEA/DMF) coupling Couple this compound (HBTU/DIEA) neutralization->coupling monitoring Monitor Coupling (Kaiser Test) coupling->monitoring wash1->neutralization monitoring->wash1 Coupling Incomplete (Recouple) next_cycle Next Amino Acid Cycle monitoring->next_cycle Coupling Complete next_cycle->deprotection Repeat for sequence final_cleavage Final Cleavage (TFA + Scavengers) next_cycle->final_cleavage Final Residue Coupled purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

References

Application Notes and Protocols: Conditions for Boc Deprotection of D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from D-tyrosine residues. The selection of appropriate deprotection conditions is critical to ensure high yield, purity, and integrity of the final product, especially in the context of peptide synthesis and drug development.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various conditions and its facile removal under acidic conditions.[][2][3][4] The deprotection reaction proceeds via acid-catalyzed cleavage, generating a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[5]

However, the reactive tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues such as tyrosine, tryptophan, and methionine.[6][7] Therefore, scavengers are often employed to trap these carbocations and prevent undesired modifications of the amino acid.[6][7][8]

Key Considerations for D-Tyrosine Boc Deprotection

When deprotecting Boc-D-tyrosine, several factors must be considered to optimize the reaction and minimize side products:

  • Acid Reagent and Concentration: Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used.[7][9][10][11] The concentration of the acid can influence the reaction rate and the stability of other acid-labile protecting groups.

  • Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while dioxane is often used with HCl.[7][9][10][12] The choice of solvent can affect resin swelling in solid-phase peptide synthesis (SPPS).[7]

  • Scavengers: The phenolic side chain of tyrosine is susceptible to alkylation by the tert-butyl cation generated during deprotection.[6] The use of scavengers is highly recommended to prevent this side reaction.

  • Reaction Temperature and Time: Most Boc deprotections are carried out at room temperature.[7][12][13] Reaction times can vary from 30 minutes to a few hours, depending on the specific substrate and conditions.[7][9][10]

  • Presence of Other Protecting Groups: If other acid-sensitive protecting groups are present in the molecule, milder deprotection conditions may be necessary to ensure selectivity.[][7]

Data Presentation: Comparison of Common Deprotection Conditions

The following tables summarize common conditions for Boc deprotection. While specific yields for D-tyrosine are not always reported, these conditions are generally applicable.

Table 1: Trifluoroacetic Acid (TFA) Based Deprotection

Reagent CompositionSolventTemperatureTimeScavengersNotes
25-50% TFADichloromethane (DCM)Room Temp.30 min - 2 hWater, TIS, EDT, ThioanisoleA common starting point for both solution and solid-phase synthesis.[7][9]
95% TFA-Room Temp.2 - 4 hWater, TISOften used for final cleavage from resin in SPPS, simultaneously removing side-chain protecting groups.[8]
2 equiv. TFAIonic Liquid (TTP-NTf2)130 °C~10 min-A rapid method for deprotection at high temperatures.[14]

TIS: Triisopropylsilane (B1312306), EDT: Ethanedithiol

Table 2: Hydrogen Chloride (HCl) Based Deprotection

Reagent CompositionSolventTemperatureTimeScavengersNotes
4M HCl1,4-DioxaneRoom Temp.30 min - 2 hAnisole (B1667542), ThioanisoleA potent reagent for Boc removal.[7][10][11][12] Provides good selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers (excluding phenolic tert-butyl ethers).[11][12]
HCl (gas)Ethyl Acetate / Methanol (B129727)0 °C to Room Temp.VariesAnisole, ThioanisoleCan be used when dioxane is not desirable.

Table 3: Alternative and Milder Deprotection Methods

ReagentSolventTemperatureTimeNotes
Oxalyl chlorideMethanolRoom Temp.1 - 4 hA mild method suitable for substrates with multiple acid-labile groups.[15]
Silica gelTolueneRefluxVariesA heterogeneous method that can be effective.[7]
Choline chloride/p-toluenesulfonic acid (DES)-Room Temp.ShortAn environmentally friendly deep eutectic solvent that acts as both medium and catalyst.[16]
Water-RefluxVariesA green, catalyst-free method for the deprotection of various N-Boc amines.[2][17]

Experimental Protocols

Protocol 1: Boc Deprotection of D-Tyrosine using TFA/DCM in Solution Phase

Materials:

  • Boc-D-Tyrosine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Anisole or Triisopropylsilane, TIS)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-Tyrosine in anhydrous DCM in a round-bottom flask (e.g., 0.1 M concentration).

  • Add a scavenger to the solution. A common choice is anisole (5% v/v) or TIS (1-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to achieve a final concentration of 50% TFA/DCM.[7]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).[7]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[13]

  • To the residue, add cold diethyl ether to precipitate the deprotected D-tyrosine as its TFA salt.[13]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the product under vacuum.

Protocol 2: Boc Deprotection of D-Tyrosine using 4M HCl in Dioxane

Materials:

  • Boc-D-Tyrosine

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve Boc-D-Tyrosine in a minimal amount of dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (a sufficient excess, e.g., 10 equivalents).[10]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[11][12] Monitor the reaction for completeness.

  • Once the reaction is complete, remove the solvent in vacuo.[10]

  • The product is typically obtained as the hydrochloride salt and can be precipitated and washed with cold diethyl ether if necessary.

Visualizations

Boc_Deprotection_Mechanism Boc_Tyrosine Boc-D-Tyrosine Protonated_Boc Protonated Boc Group Boc_Tyrosine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Free_Amine D-Tyrosine (Amine Salt) Carbamic_Acid->Free_Amine - CO2 Side_Products Alkylated Tyrosine / Isobutylene tBu_Cation->Side_Products Reacts with Tyrosine Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Reacts with Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of acid-catalyzed Boc deprotection of D-tyrosine.

Deprotection_Workflow start Start: Boc-D-Tyrosine Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_scavenger Add Scavenger dissolve->add_scavenger cool Cool to 0 °C (optional) add_scavenger->cool add_acid Add Acidic Reagent (e.g., TFA or HCl/dioxane) cool->add_acid react Stir at Room Temperature (Monitor Progress) add_acid->react evaporate Evaporate Solvent and Excess Acid react->evaporate precipitate Precipitate Product with Cold Ether evaporate->precipitate isolate Isolate Product (Filtration/Centrifugation) precipitate->isolate wash Wash with Cold Ether isolate->wash dry Dry Under Vacuum wash->dry end End: Deprotected D-Tyrosine Salt dry->end

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: This may be due to insufficient reaction time, low acid concentration, or poor resin swelling in SPPS.[7] Consider increasing the reaction time or using a stronger acidic system like 4M HCl in dioxane.[7]

  • t-Butylation of Tyrosine: The formation of tert-butylated tyrosine is a common side reaction.[6] Always include a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) in the deprotection mixture to mitigate this.[6][8]

  • Aspartimide Formation: In peptides containing aspartic acid, subsequent neutralization steps after acidic deprotection can trigger aspartimide formation.[7] Using milder bases for neutralization can help avoid this side reaction.

  • Degradation of Other Acid-Sensitive Groups: Protecting groups like tert-butyl esters and trityl groups can also be cleaved by strong acids.[7] If selective Boc deprotection is required, milder reagents such as oxalyl chloride in methanol or a deep eutectic solvent may be more suitable.[7][15][16]

  • Migration of Benzyl (B1604629) Protecting Groups: In tyrosine derivatives where the hydroxyl group is protected with a benzyl ether, acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring can occur during Boc deprotection.[18][19]

By carefully selecting the deprotection conditions and being mindful of potential side reactions, researchers can successfully and efficiently remove the Boc group from D-tyrosine, facilitating the synthesis of complex peptides and other valuable molecules.

References

Applications of Boc-D-Tyr-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a critical chiral building block in modern drug discovery, primarily utilized in the solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can confer remarkable pharmacological properties, including increased enzymatic stability, enhanced receptor affinity and selectivity, and modified signaling outcomes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on opioid receptor modulators.

Application Notes

Enhanced Enzymatic Stability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The introduction of D-amino acids, such as D-tyrosine, at specific positions within a peptide sequence sterically hinders protease recognition and cleavage, thereby significantly extending the peptide's half-life. This enhanced stability is a crucial attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Modulation of Receptor Affinity and Selectivity

The stereochemistry of amino acid residues plays a pivotal role in the three-dimensional conformation of a peptide, which in turn governs its interaction with biological targets. Replacing an L-tyrosine with this compound can alter the peptide's backbone and side-chain orientations, leading to profound changes in receptor binding. This strategic modification has been extensively exploited in the field of opioid research to develop potent and selective ligands for mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, the incorporation of a D-amino acid in the second position of dermorphin (B549996), a potent µ-opioid receptor agonist, is crucial for its high affinity and activity.[1]

Induction of Specific Peptide Conformations

The constrained nature of D-amino acids can induce specific secondary structures, such as β-turns and helices, in peptides. These well-defined conformations can mimic the bioactive conformation of endogenous ligands or facilitate novel interactions with receptor binding pockets. This conformational constraint is a key strategy in the rational design of peptidomimetics with improved potency and selectivity.

Synthesis of Opioid Receptor Modulators

A primary application of this compound is in the synthesis of opioid receptor agonists and antagonists. The N-terminal tyrosine residue is a critical pharmacophore for most opioid peptides, with its phenolic hydroxyl and amino groups making key interactions with the opioid receptors. The use of D-tyrosine in this position or other locations within the peptide sequence has led to the discovery of potent analgesics with reduced side effects. For example, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) and its analogs, containing a D-amino acid at position 2, exhibit high µ-opioid receptor affinity and potent analgesic activity.

Data Presentation

Table 1: In Vitro Opioid Activity of Dermorphin and its Analogs
CompoundSequenceReceptor Affinity (IC50, nM)Analgesic Activity (GPI Test, IC50, nM)
Dermorphin (D1)H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Not specified1.1 x 10⁻⁹
Analog (D2)H-Tyr-D-Ala-Phe-D-Pro-NH₂Not specified1.0 x 10⁻¹⁰
Analog (D3)c(D-Asp-D-Ala-Phe-D-Pro)Not specified1.1 x 10⁻⁹
Analog (D4)c(D-Glu-D-Ala-Phe-D-Pro)Not specified1.0 x 10⁻⁹

Data extracted from The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration.[2] The table illustrates the potent opioid activity of dermorphin analogs containing D-amino acids.

Experimental Protocols

Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

  • Boc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.[3]

    • Wash the resin sequentially with DCM, isopropanol, and DMF.

  • Neutralization:

    • Neutralize the resin with a solution of 5-10% DIEA in DCM or DMF for 2 minutes. Repeat this step twice.[4]

    • Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to pre-activate the amino acid solution for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[5]

  • Washing: Wash the resin sequentially with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash and dry the peptide-resin.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers to protect sensitive residues. A common cocktail is 90% HF, 5% anisole, and 5% thioanisole.[6]

    • The cleavage reaction is typically carried out for 1-2 hours at 0°C.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Side-Chain Protection of Tyrosine

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo O-acylation during coupling if left unprotected. While for short peptides this side reaction may be minimal, for longer syntheses, protection is recommended.

  • Protection Strategy: In Boc-SPPS, the tyrosine side chain is commonly protected with a benzyl (B1604629) (Bzl) or a 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group. These groups are stable to the TFA used for Nα-Boc deprotection but are cleaved by the final strong acid treatment (e.g., HF).[7]

  • Implementation: Use Boc-D-Tyr(Bzl)-OH or Boc-D-Tyr(2,6-Cl₂-Bzl)-OH in the coupling step (Protocol 1, Step 4) instead of this compound.

Protocol 3: Minimizing Racemization

Racemization of the activated amino acid can occur during the coupling step, leading to the incorporation of the incorrect stereoisomer.[8]

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU, when used with an additive like HOBt, generally lead to lower levels of racemization compared to carbodiimides alone.[9]

  • Base Selection: The use of a sterically hindered and weaker base, such as sym-collidine, instead of DIEA can help minimize racemization, especially for sensitive amino acids.[10]

  • Pre-activation Time: Avoid prolonged pre-activation times of the amino acid before adding it to the resin, as this can increase the risk of racemization.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling

Activation of the µ-opioid receptor by an agonist, such as a dermorphin analog synthesized using this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[11][12] The Gβγ subunits of the G protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[13] These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, producing analgesia.

However, MORs can also signal through a β-arrestin-dependent pathway.[11] Upon prolonged agonist exposure, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization, and can also initiate a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[14] This pathway is often associated with the development of tolerance and other side effects of opioids.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Opioid Agonist (e.g., Dermorphin Analog) MOR MOR Agonist->MOR Gi Gi/o MOR->Gi Activation GRK GRK MOR->GRK Phosphorylation beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruitment G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC VGCC G_beta_gamma->VGCC Inhibition cAMP cAMP AC->cAMP Inhibition Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia VGCC->Analgesia MAPK MAPK Cascade beta_Arrestin->MAPK Activation Tolerance Tolerance & Side Effects beta_Arrestin->Tolerance MAPK->Tolerance

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.

Delta-Opioid Receptor (DOR) Signaling

Similar to MORs, δ-opioid receptors are G-protein coupled receptors that primarily signal through Gi/o proteins.[15][16] Agonist binding leads to the inhibition of adenylyl cyclase and modulation of ion channels, contributing to their analgesic and other neurological effects. DORs also undergo desensitization and internalization, processes that are regulated by GRKs and β-arrestins. The trafficking and signaling of DORs can be influenced by their ability to form homodimers or heterodimers with other opioid receptors, adding another layer of complexity to their pharmacology.[15]

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_regulation Receptor Regulation Agonist DOR Agonist DOR DOR Agonist->DOR Gi Gi/o DOR->Gi Activation GRK GRK DOR->GRK Phosphorylation beta_Arrestin β-Arrestin DOR->beta_Arrestin Recruitment G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Neuronal_Effects Analgesia & Neuroprotection G_beta_gamma->Neuronal_Effects Ion Channel Modulation cAMP cAMP AC->cAMP Inhibition cAMP->Neuronal_Effects Internalization Internalization beta_Arrestin->Internalization Mediation

Caption: Delta-Opioid Receptor (DOR) Signaling Pathways.

Experimental Workflow for Peptide Synthesis and Characterization

The overall process of synthesizing and characterizing a peptide using this compound involves a series of sequential steps, from the initial solid-phase synthesis to the final biological evaluation.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation (Swelling) SPPS_Cycle Boc-SPPS Cycles (Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin & Deprotection SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Confirmation (LC-MS, Amino Acid Analysis) Purification->Analysis Binding_Assay Receptor Binding Assays (Ki, IC50) Analysis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (e.g., Analgesia models) Functional_Assay->In_Vivo_Studies

Caption: Workflow for Peptide Synthesis and Evaluation.

References

Application Notes and Protocols for Unnatural Amino Acid Incorporation Using Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic potential. D-amino acids, in particular, offer a strategy to enhance peptide stability against proteolytic degradation, thereby increasing their in vivo half-life and bioavailability.[1][2] This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a key building block for introducing D-tyrosine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl protection strategy.

This compound is a derivative of the non-proteinogenic D-isomer of tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3] This protection is crucial to prevent unwanted side reactions during peptide chain elongation. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to the growing peptide chain.[3][4]

Applications of this compound in Peptide Synthesis

The incorporation of D-tyrosine using this compound can confer unique properties to peptides, making them valuable tools in various research and drug development areas.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.

  • Modulation of Biological Activity: The stereochemistry of amino acid residues can significantly influence peptide conformation and binding affinity to biological targets. Incorporating D-tyrosine can alter the peptide's three-dimensional structure, potentially leading to enhanced or novel biological activities.

  • Development of Novel Therapeutics: The unique properties conferred by D-amino acids are being exploited to develop new peptide-based drugs with improved pharmacokinetic profiles.

  • Cosmetic and Dermatological Applications: Peptides containing D-tyrosine have been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity, offering potential applications in cosmetics for skin lightening and treating hyperpigmentation.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into peptides using manual Boc-SPPS. These protocols should be optimized based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines the key steps for a single coupling cycle.

1. Resin Preparation and Swelling:

  • Select a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.

  • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of the 25-50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (B130326) (IPA) (2 times), and finally N,N-dimethylformamide (DMF) (3-5 times) to remove residual acid.

3. Neutralization:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.

  • Drain the neutralization solution and wash the resin with DMF (3-5 times).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, 2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be optimized.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

5. Washing:

  • After complete coupling, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like tyrosine.

Materials:

  • Peptide-resin (thoroughly dried under vacuum)

  • Cleavage Cocktail (see Table 2 for options)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or argon gas supply

Procedure:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus if using anhydrous hydrogen fluoride (B91410) (HF), or a suitable reaction vessel for other cleavage cocktails.

  • Add the appropriate cleavage cocktail to the resin. Ensure the cocktail contains scavengers to trap reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like tyrosine and tryptophan.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash it with a small amount of fresh cleavage cocktail or neat TFA.

  • Combine the filtrates and precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual acid.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

1. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

2. Analysis:

  • Confirm the purity of the peptide by analytical RP-HPLC.

  • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data

While specific incorporation efficiencies for this compound are sequence-dependent and require empirical determination, the use of efficient coupling reagents and optimized protocols generally leads to high coupling yields in Boc-SPPS.

ParameterProtecting GroupDeprotection ConditionsCoupling ReagentsCleavage ConditionsPurity (Crude)
Nα-Protection Boc25-50% TFA in DCMHBTU/DIEA, DIC/HOBtAnhydrous HF or TFA-based cocktailsSequence Dependent
Tyr Side-Chain Unprotected or Bzl/2,6-Cl2BzlHF or strong acid cocktails

Table 1: Summary of Key Parameters in Boc-SPPS for this compound Incorporation.

Cleavage CocktailCompositionApplication Notes
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues including Tyr, Trp, Cys, and Met.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative that is effective for scavenging trityl groups but may not fully protect methionine from oxidation.
TFA/TIS/Water 95:2.5:2.5A common, less odorous cocktail suitable for many sequences, especially when appropriate side-chain protecting groups are used for sensitive residues.

Table 2: Common Cleavage Cocktails for Peptides Containing Tyrosine. (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol)

Visualizations

Boc-SPPS Workflow for Unnatural Amino Acid Incorporation

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_Final_Steps Final Processing Resin 1. Start with Solid Support (Resin) Swell 2. Swell Resin in DCM Resin->Swell 30 min Deprotection 3. Nα-Boc Deprotection (25-50% TFA/DCM) Swell->Deprotection Neutralization 4. Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling 5. Coupling (this compound + Activator) Neutralization->Coupling 1-2 hours Wash 6. Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage After final amino acid Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Inhibition of Melanogenesis by D-Tyrosine Containing Peptides

Caption: Inhibition of melanogenesis by D-tyrosine-containing peptides.

References

Application Notes and Protocols for Boc-D-Tyr-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a critical building block in the chemical synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, can significantly enhance the therapeutic properties of a peptide by increasing its resistance to enzymatic degradation, thereby prolonging its biological half-life.[1] Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, is highly valuable for the synthesis of short peptides, peptide fragments for subsequent condensation, and complex peptides that are challenging to produce on a solid support.[1][2] These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, including coupling, deprotection, and purification steps.

Key Applications of this compound

This compound is an essential precursor for the synthesis of various peptide-based therapeutics and research compounds. Its applications include:

  • Metabolic Stability: Incorporation of D-tyrosine in place of its natural L-isomer renders the resulting peptide less susceptible to proteolysis by endogenous proteases, a crucial attribute for drug development.

  • Conformational Constraints: The presence of a D-amino acid can induce specific secondary structures (e.g., β-turns) in the peptide backbone, which can be critical for receptor binding and biological activity.

  • Opioid Peptides and Analogs: D-amino acids are frequently incorporated into synthetic opioid peptides, such as analogs of enkephalin, to enhance their analgesic properties and stability.[1][2] For example, the dimeric enkephalin analog, biphalin, which contains a Tyr-D-Ala-Gly-Phe sequence, requires solution-phase synthesis for its preparation.

Data Presentation: Reagents and Conditions for Dipeptide Synthesis

The following tables summarize the reagents, solvents, and typical reaction conditions for the solution-phase synthesis of a model dipeptide, Boc-D-Tyr-Gly-OMe.

Table 1: Peptide Coupling Reaction

ParameterConditionNotes
Amino Acids This compound, H-Gly-OMe·HClGlycine (B1666218) methyl ester hydrochloride is used as the C-terminal residue.
Coupling Reagent Dicyclohexylcarbodiimide (DCC)A widely used and effective coupling reagent.
Additive 1-Hydroxybenzotriazole (HOBt)Added to suppress racemization and improve coupling efficiency.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the hydrochloride salt of the amino ester.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Chosen based on the solubility of the reactants.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to minimize side reactions.
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC).

Table 2: N-terminal Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid used for the efficient cleavage of the Boc protecting group.
Solvent Dichloromethane (DCM)A common solvent for Boc deprotection.
TFA Concentration 25-50% (v/v) in DCMThe concentration can be adjusted based on the acid sensitivity of the peptide.
Temperature 0 °C to Room TemperatureThe reaction is often started at 0°C and allowed to warm to room temperature.
Reaction Time 1-2 hoursMonitored by TLC until the starting material is consumed.

Table 3: C-terminal Methyl Ester Saponification

ParameterConditionNotes
Reagent Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)A base used for the hydrolysis of the methyl ester.
Solvent THF/Water or MeOH/WaterA mixture of an organic solvent and water is used to ensure solubility.
Temperature Room TemperatureSaponification is typically carried out at room temperature.
Reaction Time 2-10 hoursMonitored by TLC.
Work-up Acidification (e.g., with HCl or acetic acid) to pH 2-5To protonate the resulting carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Boc-D-Tyr-Gly-OMe via DCC/HOBt Coupling

This protocol describes the coupling of this compound with glycine methyl ester hydrochloride.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM and add DIPEA (1.0 eq.) to neutralize the salt. Stir for 15-20 minutes.

  • Combine the two solutions and cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure Boc-D-Tyr-Gly-OMe.

Protocol 2: N-terminal Boc Deprotection of Boc-D-Tyr-Gly-OMe

This protocol outlines the removal of the Boc protecting group to yield H-D-Tyr-Gly-OMe·TFA.

Materials:

  • Boc-D-Tyr-Gly-OMe

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected dipeptide (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (e.g., a final concentration of 25-50% v/v) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • Precipitate the deprotected dipeptide trifluoroacetate (B77799) salt by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: C-terminal Saponification of Boc-D-Tyr-Gly-OMe

This protocol describes the hydrolysis of the methyl ester to yield Boc-D-Tyr-Gly-OH.

Materials:

  • Boc-D-Tyr-Gly-OMe

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the dipeptide methyl ester in MeOH or THF.

  • Add an aqueous solution of 1 M NaOH (e.g., 2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-D-Tyr-Gly-OH.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow start This compound + H-AA2-OR coupling Peptide Coupling (e.g., DCC/HOBt) start->coupling protected_dipeptide Boc-D-Tyr-AA2-OR coupling->protected_dipeptide boc_deprotection Boc Deprotection (TFA/DCM) protected_dipeptide->boc_deprotection ester_hydrolysis Ester Hydrolysis (NaOH or LiOH) protected_dipeptide->ester_hydrolysis purification1 Purification (Column Chromatography) protected_dipeptide->purification1 Work-up & deprotected_dipeptide H-D-Tyr-AA2-OR boc_deprotection->deprotected_dipeptide purification2 Purification/ Precipitation deprotected_dipeptide->purification2 final_dipeptide Boc-D-Tyr-AA2-OH ester_hydrolysis->final_dipeptide purification3 Purification (Extraction) final_dipeptide->purification3

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Peptide_Coupling_Mechanism reactants This compound R-COOH o_acylisourea O-Acylisourea Intermediate reactants->o_acylisourea + dcc DCC dcc->o_acylisourea hobt HOBt hobt_ester HOBt Active Ester hobt->hobt_ester + o_acylisourea->hobt_ester dcu DCU (precipitate) o_acylisourea->dcu by-product dipeptide Boc-D-Tyr-Gly-OMe R-CO-NH-R' hobt_ester->dipeptide hobt_ester->dcu by-product amine H-Gly-OMe R'-NH2 amine->dipeptide +

Caption: Simplified mechanism of DCC/HOBt mediated peptide coupling.

Boc_Deprotection_Mechanism boc_peptide Boc-NH-Peptide protonated Protonated Boc-Peptide boc_peptide->protonated tfa TFA (H+) tfa->protonated + carbamic_acid Carbamic Acid + t-butyl cation protonated->carbamic_acid Loss of free_amine H2N-Peptide (as TFA salt) carbamic_acid->free_amine Decarboxylation co2 CO2 (gas) carbamic_acid->co2

Caption: Mechanism of Boc group deprotection using Trifluoroacetic Acid (TFA).

References

Application Notes and Protocols for Monitoring Boc-D-Tyr-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) is a critical building block in solid-phase peptide synthesis (SPPS) and other organic syntheses. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide chain elongation. Efficient monitoring of reactions involving this compound, such as coupling and deprotection steps, is essential to ensure high yields and purity of the final product. These application notes provide detailed protocols for various analytical techniques to monitor the progress of such reactions.

Key Analytical Techniques

Several analytical techniques can be employed to monitor reactions involving this compound. The choice of method depends on the specific reaction, the required level of detail, and the available instrumentation. The most common techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques
Technique Information Provided Speed Cost Key Application
Thin-Layer Chromatography (TLC) Qualitative assessment of reaction completion (disappearance of starting material, appearance of product).FastLowRapid, routine monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components, purity assessment.[1][2]ModerateModerateAccurate determination of product purity and reaction kinetics.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis and mass confirmation of reactants, products, and byproducts.[2]ModerateHighIdentification of unknown impurities and confirmation of product identity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates, kinetic analysis.SlowHighDetailed structural analysis and in-depth kinetic studies.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and straightforward method for qualitatively monitoring the progress of a reaction.

Protocol:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates. Lightly draw an origin line with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the origin line. Also spot the starting material (this compound) as a reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate has dried, visualize the spots under UV light (254 nm). For compounds without a UV chromophore, staining with a ninhydrin (B49086) solution can be used. Boc-protected compounds will not stain, while free amines will appear as colored spots.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is observed. The retention factor (Rf) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the quantitative analysis of reaction mixtures and the determination of product purity.

Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis: The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product. Purity can be calculated from the relative peak areas in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the confirmation of the molecular weights of reactants, products, and any impurities.

Protocol:

  • LC Conditions: Use the same RP-HPLC conditions as described above. However, mobile phase modifiers like formic acid are often preferred over TFA for better MS compatibility.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for peptides.

    • Mass Range: Scan a mass range appropriate for the expected molecular weights of the reactants and products.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the components of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis and kinetic monitoring.

Protocol:

  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor for a reaction involving this compound include:

    • The singlet at ~1.4 ppm corresponding to the nine protons of the Boc group.

    • The aromatic protons of the tyrosine ring between 6.7 and 7.1 ppm.

    • The α-proton of the amino acid backbone around 4.3 ppm.

  • Data Analysis: The disappearance of signals corresponding to the starting material and the appearance of new signals for the product indicate the progress of the reaction. Integration of the peaks can be used for quantitative analysis.

Visualizations

Experimental Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot Spot Sample and Standard prep_plate->spot prep_sample Prepare Sample prep_sample->spot develop Develop in Chamber spot->develop visualize Visualize under UV/Stain develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis prep_sample Prepare Sample inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases run_gradient Run Gradient Elution prep_mobile->run_gradient inject->run_gradient detect Detect by UV run_gradient->detect analyze Analyze Chromatogram detect->analyze

Caption: Workflow for HPLC analysis.

Logical Relationships in SPPS Monitoring

SPPS_Monitoring start Start SPPS Cycle deprotection Boc Deprotection start->deprotection wash1 Wash Resin deprotection->wash1 monitor_deprotection Monitor Deprotection (e.g., Kaiser Test) wash1->monitor_deprotection coupling Couple Next Amino Acid wash2 Wash Resin coupling->wash2 monitor_coupling Monitor Coupling (e.g., HPLC, TLC) wash2->monitor_coupling end_cycle End Cycle monitor_deprotection->deprotection Incomplete monitor_deprotection->coupling Complete monitor_coupling->coupling Incomplete monitor_coupling->end_cycle Complete

Caption: Monitoring steps in an SPPS cycle.

References

Application Notes and Protocols for the Synthesis of Peptides Containing D-Amino Acids Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Peptides containing D-amino acids often exhibit enhanced metabolic stability due to their resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] This can lead to a longer in vivo half-life and improved therapeutic potential. Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, potentially leading to increased receptor affinity and selectivity.[2]

The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a robust and well-established method for synthesizing peptides, including those containing D-amino acid substitutions.[3] This application note provides a detailed overview of the Boc chemistry workflow for synthesizing peptides with D-amino acids, including experimental protocols, quantitative data on expected outcomes, and troubleshooting guidelines.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The synthesis proceeds from the C-terminus to the N-terminus. The key feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable protecting groups, typically benzyl-based, for the side chains. This allows for the selective removal of the Nα-Boc group at each cycle using a moderately strong acid like trifluoroacetic acid (TFA), without cleaving the side-chain protecting groups or the peptide from the resin.[1]

Data Presentation

Table 1: Physicochemical Properties and Expected Purity of Common Boc-D-Amino Acids

Boc-D-Amino AcidCAS NumberMolecular Weight ( g/mol )Typical Supplier Purity
Boc-D-Phe-OH18942-49-9265.30>98%
Boc-D-Leu-OH16937-99-8231.29High Purity
Boc-D-Ala-OH79617-05-9189.21≥99%
Boc-D-Val-OH55535-98-3217.26≥98%
Boc-D-Pro-OH53100-44-0215.25≥99%

Table 2: Representative Yield and Purity for Peptides Containing D-Amino Acids

ParameterExpected RangeNotes
Coupling Efficiency per Cycle>99%Can be lower for sterically hindered amino acids. Monitoring with a ninhydrin (B49086) test is recommended.
Crude Peptide Purity60 - 90%Highly dependent on peptide length and sequence.
Final Purified Peptide Yield10 - 40%Dependent on the number of residues, sequence complexity, and purification efficiency.
Racemization per Cycle<0.4%With optimized coupling conditions and reagents.

Experimental Protocols

The following are detailed protocols for the manual synthesis of a peptide containing a D-amino acid using Boc chemistry. These protocols can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), typically with a substitution of 0.5-1.0 mmol/g.

  • Boc-L-amino acids and Boc-D-amino acids: with appropriate side-chain protection.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Alternatively, HBTU/HOBt or HATU for hindered couplings.

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol, thioanisole). A common "low-odor" alternative is a high-TFA cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).

  • Precipitation/Washing Solvent: Cold diethyl ether.

Protocol 1: Boc-SPPS Cycle for D-Amino Acid Incorporation

This protocol describes a single cycle of deprotection, neutralization, and coupling.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF three times to swell it. Allow the resin to sit in DMF for at least 30 minutes before the first coupling.

2. Nα-Boc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add the 50% TFA/DCM solution to the resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of the 50% TFA/DCM solution.

  • Agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.

3. Neutralization:

  • Add the 10% DIEA in DCM solution to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 5 mL).

4. Amino Acid Coupling (DCC/HOBt Activation):

  • In a separate vial, dissolve the Boc-protected D-amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DCC (3 equivalents) dissolved in DCM.

  • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

  • Add the filtered solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered D-amino acids, a longer coupling time or a second coupling may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue color indicates incomplete coupling.

  • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

5. Repeat Cycle:

  • Return to step 2 for the incorporation of the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Note: Cleavage with anhydrous HF is hazardous and requires specialized equipment. The following protocol describes a high-TFA cleavage, which is a common alternative.

1. Resin Preparation:

  • After the final Nα-Boc deprotection and washing of the N-terminal amino acid, wash the resin with DCM and dry it thoroughly under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% water, 2.5% TIS.

  • Add the cleavage cocktail to the dried resin in the reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (typically 10-20 times the volume of the TFA solution). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4. Purification:

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Boc-SPPS Workflow for D-Amino Acid Incorporation

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Resin Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Start Cycle Final_Cleavage Final Cleavage & Deprotection (e.g., High-TFA cocktail) Resin->Final_Cleavage After final cycle Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2. Wash Coupling Boc-D-Amino Acid Coupling (e.g., DCC/HOBt) Neutralization->Coupling 3. Wash Coupling->Resin 4. Wash (Repeat for next amino acid) Start Start: C-terminal amino acid attached to resin Start->Resin Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Caption: General workflow for Boc-SPPS incorporating a D-amino acid.

Logical Relationship of Key Steps in a Single Coupling Cycle

Coupling_Cycle_Logic Deprotection Step 1: Deprotection Remove Nα-Boc group with 50% TFA in DCM. Exposes the N-terminal amine. Wash_1 Wash (DCM, DMF) Deprotection->Wash_1 Neutralization Step 2: Neutralization Convert N-terminal ammonium (B1175870) salt to free amine using 10% DIEA in DCM. Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Step 3: Coupling Couple the next Boc-D-amino acid using an activating agent (e.g., DCC/HOBt). Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Next_Cycle Proceed to the next cycle Wash_3->Next_Cycle

Caption: Logical flow of a single amino acid coupling cycle.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues related to the use of Boc-D-Tyr-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common challenges, ensuring the successful incorporation of this amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency with this compound. What are the primary causes?

Low coupling efficiency with this compound can stem from several factors, ranging from reagent quality to procedural missteps. The most common culprits include:

  • Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid on the resin may not be fully removed, leaving no free amine for the incoming this compound to react with.

  • Poor Amino Acid Activation: The carboxylic acid of this compound may not be sufficiently activated, leading to a slow or incomplete reaction.

  • Steric Hindrance: The bulky nature of the Boc protecting group and the tyrosine side chain can sterically hinder the coupling reaction, especially when coupling to another bulky amino acid.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible.[1] This is more common in hydrophobic sequences.

  • Side Reactions: The unprotected phenolic hydroxyl group of the tyrosine side chain can undergo side reactions, such as acylation, which consumes the activated amino acid.[2][3]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction time, and temperature can significantly impact coupling efficiency.

Q2: How can I confirm that the coupling of this compound is indeed incomplete?

Monitoring the completeness of the coupling reaction is crucial. The most common method is the Kaiser test (or ninhydrin (B49086) test), which detects the presence of free primary amines on the peptide-resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin.[4]

It is important to note that the Kaiser test is qualitative. For a more quantitative assessment, techniques like sequencing or mass spectrometry of a cleaved peptide sample can be employed.

Q3: What are the recommended coupling reagents for this compound, and how do they compare?

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for potentially challenging amino acids. Onium salt-based reagents are generally more effective than carbodiimides for hindered couplings.[4]

Coupling ReagentReagent TypeKey AdvantagesPotential Drawbacks
HBTU/HATU Uronium/AminiumHigh coupling efficiency, fast reaction times.Can cause guanidinylation of the N-terminus if used in excess.
DIC/HOBt Carbodiimide/AdditiveCost-effective, minimizes racemization when HOBt is used.Lower reactivity for sterically hindered couplings compared to onium salts. DCC byproduct (DCU) is insoluble.
PyBOP® PhosphoniumHigh coupling efficiency, byproducts are generally soluble and less hazardous than those from BOP.Higher cost.
COMU® Uronium/AminiumHigh reactivity comparable to HATU, with safer, non-explosive byproducts and better solubility.Higher cost.
Q4: The phenolic hydroxyl group of my this compound is unprotected. Could this be the issue?

Yes, an unprotected hydroxyl group on the tyrosine side chain can lead to side reactions, primarily O-acylation, where the activated this compound reacts with the hydroxyl group of another tyrosine residue already incorporated into the peptide chain. This leads to the formation of branched peptides and consumes the activated amino acid, thus lowering the efficiency of the desired peptide bond formation.

While for short peptides, tyrosine can sometimes be incorporated without side-chain protection, it is generally recommended to use a protected form, such as Boc-D-Tyr(Bzl)-OH or Boc-D-Tyr(2-Br-Z)-OH , for longer or more complex sequences to prevent such side reactions. The 2-Br-Z protecting group is particularly stable to the acidic conditions used for Boc deprotection.

Q5: Could the solvent I am using be affecting the coupling efficiency?

Absolutely. The solvent plays a crucial role in solvating the peptide-resin and the reagents. Poor solvation can lead to peptide aggregation and reduced reaction rates.

  • N,N-Dimethylformamide (DMF) is the most commonly used solvent in SPPS and generally provides good solvation.

  • N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for sequences prone to aggregation due to its greater solvating power.

  • In cases of severe aggregation, adding a small amount of dimethyl sulfoxide (B87167) (DMSO) to the DMF or using chaotropic salts like LiCl can help disrupt secondary structures.

It is critical to use high-purity, anhydrous solvents, as water can hydrolyze the activated amino acid.

Troubleshooting Workflows

The following diagram illustrates a systematic approach to troubleshooting low coupling efficiency of this compound.

G Troubleshooting Workflow for Low this compound Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_deprotection Verify Previous Deprotection Step start->check_deprotection check_reagents Assess Reagent Quality (this compound, Coupling Reagents, Solvents) check_deprotection->check_reagents Deprotection OK optimize_coupling Optimize Coupling Protocol check_reagents->optimize_coupling Reagents OK double_couple Perform a Double Coupling optimize_coupling->double_couple change_reagents Change Coupling Reagents (e.g., to HATU/COMU) double_couple->change_reagents Still Incomplete success Coupling Successful (Negative Kaiser Test) double_couple->success Complete change_conditions Modify Reaction Conditions (Solvent, Temperature) change_reagents->change_conditions Still Incomplete change_reagents->success Complete protect_side_chain Consider Side-Chain Protection (e.g., Boc-D-Tyr(2-Br-Z)-OH) change_conditions->protect_side_chain Still Incomplete change_conditions->success Complete protect_side_chain->success Complete

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is for detecting free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Washing: Wash the resin beads three times with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol (B47542) in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for difficult couplings.

  • Resin Preparation: Ensure the N-terminal of the peptide-resin is deprotected and washed thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HATU (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and then DMF (3x). If the test is positive, consider a second coupling.

Protocol 3: Double Coupling Procedure

This procedure is used when a single coupling is incomplete.

  • First Coupling: Perform the coupling reaction as per your standard or optimized protocol.

  • Washing: After the first coupling, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling.

  • Reaction: Add the fresh activation mixture to the resin and allow it to react for an additional 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm completion, followed by standard washing procedures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical pathway of peptide bond formation and the competing side reaction of O-acylation when using unprotected this compound.

G cluster_activation Activation cluster_reaction Reaction Pathways This compound This compound Coupling_Reagent Coupling Reagent (e.g., HATU/DIEA) Activated_Ester Activated this compound Coupling_Reagent->Activated_Ester Peptide_Resin Peptide-Resin-NH2 Activated_Ester->Peptide_Resin Unprotected_Tyr Unprotected Tyr Side Chain on Peptide-Resin Activated_Ester->Unprotected_Tyr Desired_Coupling Desired Peptide Bond Formation Peptide_Resin->Desired_Coupling Side_Reaction O-Acylation Side Reaction Unprotected_Tyr->Side_Reaction

Caption: Competing reaction pathways for activated this compound.

By systematically addressing the potential causes of low coupling efficiency and employing the recommended troubleshooting strategies and protocols, you can significantly improve the success rate of incorporating this compound into your peptide synthesis.

References

Technical Support Center: Deprotection of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions concerning side reactions during the acid-catalyzed deprotection of Boc-D-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the deprotection of this compound?

A1: The major side reaction is the electrophilic substitution on the activated phenolic ring of tyrosine by the tert-butyl cation generated during the cleavage of the Boc group. This results in the formation of 3-tert-butyl-tyrosine, an undesired modification that can be difficult to separate from the desired product.[1] Other susceptible amino acids with nucleophilic side chains include tryptophan, methionine, and cysteine.

Q2: How can I prevent the t-butylation of the tyrosine side chain?

A2: The most effective method to prevent t-butylation is the addition of "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the tyrosine side chain, effectively trapping the cation before it can react with the peptide.

Q3: What are the most common scavengers used for this purpose?

A3: A variety of scavengers can be used, often in a "cocktail" to address different potential side reactions simultaneously. Common scavengers for protecting tyrosine include:

  • Thioanisole (B89551): Also effective in protecting methionine from S-alkylation.

  • Anisole (B1667542): A classic scavenger for preventing alkylation of both tyrosine and tryptophan.

  • Triisopropylsilane (TIS) or Triethylsilane (TES): Highly efficient at quenching carbocations.

  • 1,2-Ethanedithiol (EDT): Primarily used to protect cysteine residues but also contributes to scavenging carbocations.

  • Phenol (B47542): Can protect both tyrosine and tryptophan residues.

Q4: My deprotection reaction appears to be incomplete. What are the possible causes?

A4: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage. Trifluoroacetic acid (TFA) is commonly used, and its concentration may need to be optimized.[2]

  • Inadequate Reaction Time or Temperature: The reaction may require more time to go to completion, or gentle warming might be necessary. However, be aware that higher temperatures can also increase the rate of side reactions.

  • Steric Hindrance: Bulky neighboring amino acids can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.

  • Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin can limit the accessibility of the reagents to the peptide.[2][3]

Q5: I'm observing unexpected peaks in my HPLC analysis after deprotection. How can I identify them?

A5: Unexpected peaks in the HPLC chromatogram often correspond to side products. The most common ones to look for are:

  • t-Butylated Tyrosine: This will have a higher molecular weight (+56 Da) than the desired product.

  • Starting Material: A peak corresponding to the Boc-protected peptide indicates incomplete deprotection.

  • Deletion Sequences (in SPPS): Resulting from incomplete coupling in the previous steps.

  • Products of other side-chain modifications: Depending on the other amino acids present in your peptide.

Mass spectrometry (LC-MS) is the most effective technique for identifying these peaks by comparing their molecular weights to the expected values.

Troubleshooting Guides

Issue 1: Presence of a +56 Da impurity in the mass spectrum.
  • Probable Cause: Alkylation of the tyrosine side chain by the tert-butyl cation.

  • Solution:

    • Incorporate Scavengers: If not already used, add a scavenger or a scavenger cocktail to your cleavage/deprotection mixture.

    • Optimize Scavenger Cocktail: If scavengers were used, consider adjusting the composition or concentration. Refer to the quantitative data table below for guidance.

    • Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0-5 °C) to reduce the rate of the alkylation side reaction.

Issue 2: Incomplete deprotection observed by HPLC/LC-MS.
  • Probable Cause: Insufficient acid concentration, reaction time, or steric hindrance.

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA. For solid-phase synthesis, ensure the resin is adequately swollen.

    • Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 1, 2, and 4 hours) to determine the optimal time for complete deprotection.

    • Consider a Stronger Acid System: For particularly stubborn deprotections, a stronger acid system like HF or TFMSA (with appropriate safety precautions) might be necessary.

Issue 3: Difficulty in removing scavengers during work-up.
  • Probable Cause: Scavengers like thioanisole and phenol can be difficult to remove completely by simple precipitation.

  • Solution:

    • Multiple Ether Washes: Wash the precipitated peptide pellet multiple times with cold diethyl ether.

    • Alternative Precipitation Solvents: Consider using a mixture of diethyl ether and pentane (B18724) to improve the precipitation of the peptide and leave the scavengers in solution.

    • Post-Purification Removal: Some scavengers may need to be removed during the final purification step (e.g., preparative HPLC).

Data Presentation

Table 1: Common Scavenger Cocktails for Boc Deprotection of Tyrosine-Containing Peptides
Scavenger CocktailComposition (v/v/v)Target ResiduesNotes
Standard TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5)General purpose, Tyr, TrpA good starting point for many peptides.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Tyr, Trp, Met, CysA robust cocktail for peptides with multiple sensitive residues.
TFA/Thioanisole/DTT TFA/Thioanisole/DTT (90:5:5)Tyr, MetDTT helps to prevent oxidation.

Note: The optimal scavenger cocktail will depend on the specific peptide sequence and other protecting groups present.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the this compound containing compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of anisole or thioanisole).

  • Acid Addition: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.

    • If the product is not water-soluble, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate.

    • If the product is water-soluble, the TFA salt can be carried forward or exchanged.

Protocol 2: Cleavage and Deprotection from Resin (Solid-Phase Peptide Synthesis)
  • Resin Preparation: Wash the peptide-resin with DCM to swell it and remove any residual solvents from previous steps.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing tyrosine, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other impurities.[4]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.

Mandatory Visualizations

G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc_Tyr This compound Protonation Protonation of Boc group Boc_Tyr->Protonation + H+ (TFA) Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Deprotected_Tyr D-Tyr-OH Carbocation_Formation->Deprotected_Tyr t_butyl_cation tert-butyl cation Carbocation_Formation->t_butyl_cation Alkylation Electrophilic Alkylation t_butyl_cation->Alkylation Tyr_ring Tyrosine phenolic ring Tyr_ring->Alkylation Side_Product 3-tert-butyl-tyrosine Alkylation->Side_Product

Caption: Mechanism of t-butylation side reaction during Boc deprotection.

G t_butyl_cation tert-butyl cation Scavenger Scavenger (e.g., Thioanisole) t_butyl_cation->Scavenger Trapped Tyr_ring Tyrosine phenolic ring t_butyl_cation->Tyr_ring Alkylation Trapped_cation Trapped cation Scavenger->Trapped_cation Side_Product Side Product (t-butylated Tyr) Tyr_ring->Side_Product G start Start: Peptide-resin (with Boc-D-Tyr) swell Swell resin in DCM start->swell prepare_cocktail Prepare cleavage cocktail (TFA + Scavengers) swell->prepare_cocktail cleavage Add cocktail to resin (2-4h at RT) prepare_cocktail->cleavage filter Filter resin, collect filtrate cleavage->filter precipitate Precipitate peptide in cold diethyl ether filter->precipitate wash Wash peptide pellet with cold ether (x3) precipitate->wash dry Dry crude peptide wash->dry analyze Analyze by HPLC/LC-MS dry->analyze purify Purify by preparative HPLC analyze->purify end End: Purified Peptide purify->end G start Problem with Boc Deprotection check_hplc Analyze crude by HPLC/LC-MS start->check_hplc incomplete Incomplete deprotection? check_hplc->incomplete side_product Unexpected peaks? check_hplc->side_product increase_time Increase reaction time incomplete->increase_time Yes increase_acid Increase acid concentration incomplete->increase_acid Yes check_swelling Ensure proper resin swelling incomplete->check_swelling Yes mass_plus_56 Mass +56 Da? side_product->mass_plus_56 Yes re_analyze Re-run reaction and analyze increase_time->re_analyze increase_acid->re_analyze check_swelling->re_analyze add_scavengers Add/optimize scavengers mass_plus_56->add_scavengers Yes other_impurities Other impurities? mass_plus_56->other_impurities No add_scavengers->re_analyze investigate_other Investigate other side reactions other_impurities->investigate_other

References

Technical Support Center: Boc-D-Tyr-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Tyr-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound and provides step-by-step solutions.

Problem: this compound is not dissolving in my organic solvent.

  • Solution: The solubility of this compound can be challenging in many common organic solvents. Refer to the quantitative solubility data below to select an appropriate solvent. For high concentrations, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents.[1] If you are using other solvents like methanol, ethanol, or acetonitrile, you may be exceeding the solubility limit.

Problem: I need to prepare an aqueous stock solution, but this compound is insoluble in water.

  • Solution: this compound is practically insoluble in neutral water. However, its solubility is significantly increased in alkaline conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. You can prepare an aqueous stock solution by following the "Protocol for Preparing an Aqueous Stock Solution of this compound using a Base" outlined in the Experimental Protocols section. It is crucial to use a dilute basic solution and to monitor the pH.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Solution: This is a common issue known as "salting out." When a concentrated organic stock solution is diluted with an aqueous buffer, the solubility of the compound can decrease dramatically. To avoid this:

    • Use a co-solvent system: Prepare your final solution with a certain percentage of the organic solvent (e.g., 5-10% DMSO) to maintain solubility.

    • Slow addition: Add the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring continuously.

    • pH adjustment: Ensure the final pH of your aqueous solution is in the basic range (pH > 8) to keep the this compound deprotonated and more soluble.

Problem: I am observing degradation of my compound after dissolving it.

  • Solution: While this compound is generally stable, prolonged exposure to strong bases or high temperatures can lead to the hydrolysis of the Boc protecting group.

    • Use mild bases: When preparing aqueous stock solutions, opt for milder bases like sodium bicarbonate over strong bases like sodium hydroxide (B78521) if your application allows.

    • Avoid excessive heat: While gentle warming can aid dissolution, avoid high temperatures.

    • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Prepare fresh working solutions from the stock as needed.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to dissolve this compound?

A1: For high concentrations, DMSO is an excellent choice, with a solubility of at least 100 mg/mL.[1] DMF is also a very effective solvent, with reports indicating it is "clearly soluble" at a concentration of 1 mmole in 2 mL (approximately 140.65 mg/mL). For other common organic solvents, the solubility is considerably lower.

Q2: Can I dissolve this compound directly in an aqueous buffer?

A2: Direct dissolution in neutral aqueous buffers (like PBS pH 7.4) is generally not successful due to the low intrinsic solubility of this compound. To achieve dissolution in an aqueous system, the pH must be raised to the alkaline range.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As an acidic compound (due to the carboxylic acid and phenolic hydroxyl groups), its solubility in aqueous solutions increases significantly as the pH becomes more alkaline. At basic pH, these acidic protons are removed, forming a more soluble salt.

Q4: Is it necessary to use physical methods to aid dissolution?

A4: Yes, physical methods can be very helpful. Sonication can help to break up solid particles and increase the rate of dissolution. Gentle warming can also increase solubility, but care should be taken to avoid degradation of the compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data has been compiled from multiple sources to provide a comprehensive overview.

SolventSolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]≥ 355 mMSonication may be required.[1]
N,N-Dimethylformamide (DMF)~140 mg/mL~500 mMDescribed as "clearly soluble" at 1 mmole in 2 mL.
MethanolSlightly Soluble-Quantitative data not readily available.
EthanolInsoluble--
AcetonitrileInsoluble--
WaterInsoluble--
Dilute Aqueous AcidSoluble-Specific quantitative data depends on the acid and its concentration.
Dilute Aqueous BaseSoluble-Specific quantitative data depends on the base and its concentration.

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Stock Solution of this compound using a Base

This protocol describes the preparation of an aqueous stock solution of this compound by pH modification.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH indicator strips

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile conical tube or flask.

  • Add a volume of deionized water to create a slurry.

  • While stirring or vortexing, add the 1 M NaOH or 1 M NaHCO₃ solution dropwise.

  • Monitor the pH of the solution. Continue adding the basic solution until the this compound is fully dissolved and the pH is in the desired range (typically pH 8-10).

  • Once dissolved, you can adjust the pH to the desired final value for your experiment using dilute HCl, but be aware that lowering the pH may cause precipitation.

  • Bring the solution to the final desired volume with deionized water.

  • Sterile-filter the solution if necessary for your application.

  • Store the aqueous stock solution at 4°C for short-term use or at -20°C for longer-term storage. It is recommended to use aqueous solutions promptly.

Visualizing Solubility Strategies

The following diagrams illustrate the workflows for improving the solubility of this compound.

G cluster_organic Organic Solvent Dissolution start_org Start with This compound Powder add_dmso Add DMSO or DMF start_org->add_dmso vortex Vortex/Sonicate add_dmso->vortex check_sol_org Clear Solution? vortex->check_sol_org stock_org High-Concentration Organic Stock check_sol_org->stock_org Yes insoluble_org Insoluble/ Precipitate check_sol_org->insoluble_org No

Caption: Workflow for dissolving this compound in an organic solvent.

G cluster_aqueous Aqueous Solution Preparation (pH Adjustment) start_aq Start with This compound Powder add_water Add Deionized Water start_aq->add_water add_base Add Dilute Base (e.g., NaOH, NaHCO3) dropwise add_water->add_base monitor_ph Monitor pH (Target: pH > 8) add_base->monitor_ph check_sol_aq Fully Dissolved? monitor_ph->check_sol_aq stock_aq Aqueous Stock Solution check_sol_aq->stock_aq Yes continue_base Continue Adding Base check_sol_aq->continue_base No continue_base->add_base

Caption: Workflow for preparing an aqueous solution of this compound via pH adjustment.

References

Technical Support Center: Optimizing Coupling Reagents for Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the coupling of Boc-D-Tyr-OH in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound, presented in a question-and-answer format.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: My coupling reaction with this compound is showing a low yield, and a qualitative test (e.g., Kaiser test) indicates the presence of unreacted free amines. What are the potential causes and solutions?

Answer: Low coupling efficiency is a common problem that can stem from several factors. A systematic approach is best for troubleshooting.

  • Steric Hindrance: The bulky nature of the Boc protecting group and the tyrosine side chain can sometimes impede the reaction, especially when coupling to another sterically hindered amino acid.[1][2]

    • Solution: Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU or HBTU are generally more effective for hindered couplings than carbodiimides like DCC or EDC.[1][3] HATU, in particular, forms a more reactive OAt-ester, leading to faster and more complete reactions.[3] For extremely difficult couplings, phosphonium (B103445) reagents like PyAOP may also be considered.

  • Suboptimal Reagent Activation: The chosen coupling reagent may not be activating the carboxylic acid of this compound effectively.

    • Solution: Ensure your reagents are fresh and anhydrous, as moisture can degrade them. Consider in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, to minimize the time the activated species exists in solution before coupling. For carbodiimide-based couplings, the addition of an additive like HOBt is crucial for improving efficiency.

  • Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the outcome.

    • Solution: Use high-purity, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good solubility of reactants. If the reaction is sluggish at room temperature, consider extending the coupling time (e.g., to 4 hours or overnight) or slightly increasing the temperature (e.g., to 30-40°C), but monitor closely as elevated temperatures can increase the risk of racemization.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, physically blocking reactive sites and preventing complete coupling.

    • Solution: If aggregation is suspected, consider using chaotropic salts or switching to a solvent known to disrupt secondary structures. In future syntheses, incorporating pseudoproline dipeptides can preemptively address aggregation issues by introducing a "kink" in the peptide backbone.

G Diagram 1: Troubleshooting Low Coupling Yield start Low Coupling Yield (Positive Kaiser Test) check_reagents Are coupling reagents fresh and potent? start->check_reagents check_conditions Are reaction conditions (solvent, temp) optimal? check_reagents->check_conditions Yes replace_reagents Use fresh, anhydrous reagents. Re-run. check_reagents->replace_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes optimize_conditions Use high-purity DMF/NMP. Increase time or temperature. check_conditions->optimize_conditions No stronger_reagent Switch to a stronger reagent (e.g., HATU, PyAOP). Consider double coupling. check_sterics->stronger_reagent Yes aggregation Consider peptide aggregation. Use disruption methods. check_sterics->aggregation No

Diagram 1: Troubleshooting workflow for low coupling yield.

Issue 2: Significant Epimerization or Racemization Detected

Question: My final peptide product shows a significant diastereomeric impurity, suggesting that the D-Tyr residue has epimerized to L-Tyr during coupling. How can I prevent this?

Answer: Epimerization is a critical side reaction where the stereochemical integrity of the amino acid is lost. It primarily occurs when the carboxyl group is activated, making the α-proton more acidic and susceptible to abstraction by a base.

  • Base Selection: The choice and amount of base are crucial. Stronger bases are more likely to cause epimerization.

    • Solution: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid stronger bases like triethylamine (B128534) (TEA). Use the minimum amount of base necessary for the reaction to proceed, typically 1.5 to 2 equivalents.

  • Coupling Reagent and Additives: Certain coupling reagents and activation methods are more prone to causing racemization.

    • Solution: Carbodiimide-mediated couplings (DCC, EDC) should always be performed in the presence of a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or its more effective derivative, 7-Aza-1-hydroxybenzotriazole (HOAt). Onium salt reagents that incorporate these additives in their structure (e.g., HBTU, HATU) are excellent choices. For particularly sensitive couplings, DEPBT is known for its remarkable resistance to racemization.

  • Activation Time: Prolonged exposure of the activated amino acid to basic conditions before it reacts with the amine increases the risk of epimerization.

    • Solution: Minimize the pre-activation time. Add the activated amino acid solution to the deprotected peptide-resin as soon as possible after mixing with the coupling reagent and base.

G Diagram 2: Mechanism of Racemization via Oxazolone (B7731731) cluster_0 Activation & Cyclization cluster_1 Proton Abstraction & Reprotonation cluster_2 Resulting Products Boc_D_Tyr This compound Activated_Ester Activated Intermediate Boc_D_Tyr->Activated_Ester + Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Attack Enolate Enolate (Resonance Stabilized) Oxazolone->Enolate Base abstracts α-proton D_Product Coupling with Boc-D-Tyr Oxazolone->D_Product Nucleophilic Attack (Desired Path) L_Product Coupling with Boc-L-Tyr (Epimer) Oxazolone->L_Product Nucleophilic Attack (Undesired Path) Enolate->Oxazolone Reprotonation

Diagram 2: Mechanism of racemization via oxazolone formation.

Issue 3: Side Reactions Involving the Tyrosine Hydroxyl Group

Question: I am observing a byproduct with a mass corresponding to the acylation of the phenolic hydroxyl group on the tyrosine side chain. Is this common and how can it be avoided?

Answer: Yes, the unprotected phenolic hydroxyl group of this compound can be acylated during coupling, especially if an excess of the activated amino acid is used. This leads to undesired, branched peptide byproducts.

  • Solution 1 (Stoichiometry): Use a minimal excess of the activated amino acid and coupling reagents. A common practice is to use a 1:1.5 to 1:3 molar ratio of the amino acid to the coupling site on the resin. Carefully controlling the stoichiometry can reduce the likelihood of side-chain acylation.

  • Solution 2 (Side-Chain Protection): For syntheses where this side reaction is particularly problematic (e.g., long peptides requiring multiple coupling cycles), the most robust solution is to use a Boc-D-Tyr derivative with a protected side chain. Common protecting groups for the tyrosine hydroxyl group in Boc-based synthesis include 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzylcarbonate (2-BrZ), which are stable to the TFA used for Boc deprotection but are removed during the final HF cleavage.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is generally considered the best for this compound? For most applications, an onium salt reagent like HATU is an excellent choice. It provides high coupling efficiency, fast reaction times, and a lower risk of epimerization compared to many other reagents. HBTU is a slightly less reactive but more cost-effective alternative. For routine or less sterically hindered couplings, a carbodiimide (B86325) like DIC in combination with HOBt can also be effective and economical.

Q2: How can I monitor the completion of the coupling reaction? The most common qualitative method in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin (B49086) test). A sample of the peptide-resin is heated with ninhydrin reagents. A deep blue color indicates the presence of free primary amines and an incomplete reaction. A negative result (yellow or colorless beads) suggests the coupling is complete. For quantitative analysis after cleavage, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are used to determine the purity and identity of the final peptide.

Q3: What are the optimal molar ratios for a standard this compound coupling? A typical coupling reaction in SPPS uses a 3- to 5-fold molar excess of the protected amino acid and the coupling reagents relative to the substitution level of the resin. For the base (e.g., DIEA), a 1.5 to 2-fold excess relative to the amino acid is common. For example, for a resin with 0.5 mmol/g substitution, you might use:

  • This compound: 3-5 equivalents

  • Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents

  • Base (e.g., DIEA): 6-10 equivalents

Q4: I'm having trouble dissolving this compound in the reaction solvent. What should I do? this compound is generally soluble in common SPPS solvents like DMF and DCM. If you experience solubility issues, ensure your solvent is anhydrous and high-purity. Gentle warming or sonication can aid dissolution. If the problem persists, it may indicate an issue with the quality of the amino acid derivative. In some cases, adding a small amount of a co-solvent may help, but DMF should be sufficient for most applications.

Quantitative Data Summary

The selection of a coupling reagent involves a trade-off between reactivity, cost, and the potential for side reactions. The following tables provide a comparative overview.

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesActivation MechanismAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediateCost-effective, widely usedLower reactivity, high risk of racemization without additives (HOBt/HOAt), DCC byproduct (DCU) is insoluble
Aminium/Uronium HBTU, TBTU, HCTUForms HOBt or Cl-HOBt active esterHigh coupling efficiency, fast reactions, reliable for standard synthesisCan cause guanidinylation of the N-terminus if used in excess, potentially explosive HOBt moiety
Azabenzotriazole HATUForms highly reactive HOAt active esterVery high efficiency, very fast, low racemization risk, excellent for hindered couplingsHigher cost than HBTU, can also cause guanidinylation if used in excess
Phosphonium PyBOP, PyAOPForms BOP or AOP active esterHigh efficiency, good for hindered couplings, does not cause guanidinylation side reactionMore expensive, phosphine (B1218219) oxide byproducts can be difficult to remove in solution phase

Table 2: Illustrative Performance of Coupling Reagents

Disclaimer: The following data is illustrative and compiled from general performance characteristics reported in the literature. Actual yields and epimerization levels are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods.

Reagent CombinationRelative Coupling SpeedTypical Purity for Difficult SequencesEpimerization Risk
DIC / HOBtModerateModerateLow to Moderate
HBTU / DIEAFastHighLow
HATU / DIEA Very Fast Very High Very Low
PyBOP / DIEAFastHighLow

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a general procedure for manual Boc-SPPS on a Merrifield resin.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with N,N-Dimethylformamide (DMF).

  • Boc-Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash) and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x). Perform a Kaiser test on a small sample of beads; a positive (blue) result confirms the presence of free amines.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction. If the test is positive after 2 hours, the coupling can be repeated with a fresh solution of reagents.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

G Diagram 3: General Peptide Coupling Workflow (SPPS) Start Start: Peptide-Resin (N-terminally Protected) Deprotection 1. Deprotection (e.g., TFA for Boc) Start->Deprotection Wash_1 2. Wash & Neutralize (DMF, DCM, DIEA) Deprotection->Wash_1 Kaiser_1 Kaiser Test: Confirm Free Amine? Wash_1->Kaiser_1 Coupling 3. Coupling Add activated this compound Kaiser_1->Coupling Yes Wash_2 4. Wash (DMF, DCM) Coupling->Wash_2 Kaiser_2 Kaiser Test: Confirm Completion? Wash_2->Kaiser_2 Next_Cycle Ready for Next Cycle Kaiser_2->Next_Cycle Yes (Negative) Troubleshoot Incomplete Reaction: Recouple or Cap Kaiser_2->Troubleshoot No (Positive) Troubleshoot->Coupling

Diagram 3: General workflow for a single coupling cycle in SPPS.

Protocol 2: Analysis of Coupling Efficiency by RP-HPLC

This protocol outlines the steps to analyze the crude peptide product after cleavage from the resin.

  • Cleavage and Deprotection: After the final amino acid has been coupled, treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Dissolve a small amount of the crude peptide (~1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • HPLC System and Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector (monitoring at 220 nm and 280 nm is common for tyrosine-containing peptides).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

  • Analysis: Inject the prepared sample. The main peak in the chromatogram corresponds to the desired full-length peptide. The presence of earlier-eluting peaks may indicate deletion sequences (from incomplete coupling) or other impurities. The peak area percentage of the main peak provides a quantitative measure of the crude peptide's purity and, indirectly, the overall efficiency of the synthesis steps. Further analysis by mass spectrometry should be used to confirm the identity of the main peak and any significant impurities.

References

Preventing racemization of Boc-D-Tyr-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Boc-D-Tyr-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the stereochemical conversion of the pure D-enantiomer of this compound into a mixture of both D- and L-isomers at its chiral alpha-carbon during the coupling reaction.[1] This results in the incorporation of the incorrect Boc-L-Tyr-OH stereoisomer into your peptide sequence, leading to the formation of a diastereomeric peptide impurity.[2]

Q2: Why is it critical to prevent the racemization of this compound?

A2: The biological activity and therapeutic efficacy of a peptide are intrinsically linked to its specific three-dimensional structure, which is dictated by the precise sequence and chirality of its amino acids. The presence of diastereomeric impurities, even in small amounts, can dramatically reduce or alter the peptide's intended biological function and may introduce unforeseen off-target effects.[3] Separating these closely related impurities during purification can also be challenging and costly.

Q3: What is the primary mechanism through which this compound racemizes during coupling?

A3: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] When the carboxylic acid of this compound is activated for coupling, the proton on the alpha-carbon becomes acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone (B7731731) ring. The incoming amine can then attack this intermediate from either face, resulting in a mixture of the desired D-peptide and the undesired L-diastereomer.[4] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[5]

Q4: How susceptible is this compound to racemization compared to other amino acids?

A4: While amino acids like Histidine (His) and Cysteine (Cys) are notoriously prone to racemization, Tyrosine (Tyr) is generally considered less susceptible during standard stepwise solid-phase peptide synthesis (SPPS).[6] However, the risk is not negligible and is highly dependent on the reaction conditions. Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly influence the extent of racemization.[5]

Troubleshooting Guides

Issue: Significant Diastereomeric Impurity Detected After Coupling this compound

This is a common problem that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in controlling stereochemical purity.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. It is essential to use them in conjunction with a nucleophilic additive. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These are generally considered "low-racemization" reagents as they form active esters in situ. However, the choice of the built-in additive (HOBt vs. HOAt) and the reaction conditions still play a significant role.[4]

  • Phosphonium (B103445) Reagents (e.g., PyBOP, DEPBT): Reagents like DEPBT have shown remarkable resistance to racemization and are excellent choices for coupling sensitive amino acids.[7][8]

Solution:

  • If using a carbodiimide: Always include an additive. OxymaPure® and HOAt are generally more effective at suppressing racemization than HOBt.[4][6]

  • If using an onium salt and still observing racemization: Switch to a reagent with a more effective additive (e.g., HATU which is based on HOAt).

  • For highly sensitive couplings: Consider using a phosphonium reagent like DEPBT or a combination of DIC/OxymaPure®.[7][8]

Step 2: Assess the Base Used in the Coupling Reaction

The presence of a base is often required, but it is also a primary promoter of racemization by facilitating the abstraction of the alpha-proton.

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), can increase the rate of racemization.[4][5]

Solution:

  • Switch to a weaker and more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[4][7]

  • Use the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent is needed to neutralize the amino acid salt if it is a hydrochloride or trifluoroacetate (B77799) salt.

Step 3: Analyze the Reaction Temperature and Time

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][5]

  • Pre-activation Time: Prolonged activation of the this compound before the addition of the amine component allows more time for the oxazolone to form and racemize.[5]

Solution:

  • Perform the coupling reaction at a lower temperature, for example, at 0°C, and allow it to slowly warm to room temperature.[3]

  • Minimize the pre-activation time. Alternatively, add the coupling reagents directly to the mixture of the amino acid and the amine component (in situ activation).

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in peptide synthesis but can favor racemization in some cases.[4]

Solution:

  • Where solubility allows, consider using a less polar solvent such as Dichloromethane (DCM) or a mixture of DCM/DMF to potentially reduce racemization.[9]

Quantitative Data Summary

The following table summarizes the relative effectiveness of various coupling reagent and additive combinations in suppressing racemization. Lower percentages of the undesired isomer indicate better preservation of stereochemistry.

Coupling ReagentAdditiveBase% D-Isomer Formation (Model Reactions)Reference(s)
DICHOBtDIEAModerate[4]
DICHOAtDIEALow[4]
DICOxymaPure®DIEAVery Low[10]
HBTU(internal HOBt)DIEA/NMMLow to Moderate[11]
HATU(internal HOAt)DIEA/NMMLow[11]
DEPBTDIEAVery Low[7][8]

Note: The exact percentage of racemization is sequence-dependent and these values are illustrative based on model studies with sensitive amino acids.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is recommended as a starting point for minimizing racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin-bound amine in DMF for 30 minutes.

    • If the N-terminal amine is protected (e.g., with Fmoc), perform the deprotection step (e.g., with 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF.[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.[3]

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.[3]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]

    • Drain the DMF from the resin and immediately add the activated amino acid solution.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing and Monitoring:

    • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[7]

    • Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[7]

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for quantifying the level of the undesired L-diastereomer in the crude peptide product.

  • Sample Preparation:

    • Cleave a small amount of the crude peptide from the resin using the appropriate cleavage cocktail (e.g., TFA with scavengers).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Method Development:

    • Column: Use a chiral HPLC column (e.g., polysaccharide-based) or a high-resolution reverse-phase C18 column.

    • Mobile Phase: A common mobile phase for reverse-phase separation of diastereomeric peptides is a gradient of acetonitrile (B52724) in water with 0.1% Trifluoroacetic acid (TFA).[5]

    • Method: Start with an initial screening gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate retention times of the diastereomers. Optimize the gradient to achieve baseline separation of the desired D-L peptide from the undesired L-L diastereomer.

  • Quantification:

    • Inject the crude peptide sample.

    • Integrate the peak areas for both the desired peptide and the diastereomeric impurity.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100[4]

Visualizations

Racemization_Mechanism Mechanism of Racemization via Oxazolone Formation cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_D_Tyr This compound Activated_Ester Activated Ester (Highly Reactive) Boc_D_Tyr->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (+ Base, -H+) Desired_Peptide Desired D-Peptide Oxazolone->Desired_Peptide + Amine Undesired_Peptide Undesired L-Peptide (Racemized) Oxazolone->Undesired_Peptide + Amine

Caption: Mechanism of Racemization via Oxazolone Formation.

Troubleshooting_Workflow Troubleshooting Workflow for Racemization Start High Racemization Detected Reagent_Check Step 1: Evaluate Coupling Reagent & Additive Start->Reagent_Check Base_Check Step 2: Evaluate Base Reagent_Check->Base_Check Optimized Use_Additive Use Additive (Oxyma, HOAt) Reagent_Check->Use_Additive Using Carbodiimide? Change_Reagent Change Reagent (e.g., DEPBT, HATU) Reagent_Check->Change_Reagent Using Onium Salt? Condition_Check Step 3: Evaluate Temperature & Time Base_Check->Condition_Check Optimized Weaker_Base Use Weaker/Hindered Base (NMM, Collidine) Base_Check->Weaker_Base Using DIEA/TEA? Solvent_Check Step 4: Evaluate Solvent Condition_Check->Solvent_Check Optimized Lower_Temp Lower Temperature (0°C) Condition_Check->Lower_Temp High Temp? End Racemization Minimized Solvent_Check->End Optimized Change_Solvent Use Less Polar Solvent (e.g., DCM) Solvent_Check->Change_Solvent Using DMF/NMP? Use_Additive->Base_Check Change_Reagent->Base_Check Weaker_Base->Condition_Check Minimize_Time Minimize Pre-activation Time Lower_Temp->Minimize_Time Minimize_Time->Solvent_Check Change_Solvent->End

Caption: Troubleshooting Workflow for Racemization.

References

Challenges and solutions for Boc-D-Tyr-OH purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-D-tyrosine (Boc-D-Tyr-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important protected amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include:

  • Unreacted D-tyrosine: Due to incomplete reaction.

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): Excess reagent from the protection step.

  • tert-Butanol: A byproduct of the reaction of (Boc)₂O.

  • N,O-bis(Boc)-D-tyrosine: A significant byproduct where both the amino and the phenolic hydroxyl groups of D-tyrosine are protected with a Boc group.[1][2]

Q2: My crude this compound is a pale yellow oil instead of a solid. What should I do?

A2: It is not uncommon for crude this compound to be an oil or a gummy residue.[3] This can be due to the presence of impurities or residual solvent. To induce solidification, you can try the following:

  • Trituration: Stir the oily product vigorously with a non-polar solvent in which the product is poorly soluble, such as diethyl ether, isopropyl ether, or hexane (B92381)/petroleum ether.[4] This can help to wash away impurities and encourage the product to crystallize.

  • High Vacuum: Ensure all volatile solvents, including the byproduct tert-butanol, are thoroughly removed under high vacuum.[5]

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: Several solvent systems can be effective for the recrystallization of this compound. The choice often depends on the nature of the impurities. Commonly used systems include:

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to assess the presence of starting materials and byproducts. A common mobile phase is a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).[7] The product can be visualized using UV light or a suitable stain like ninhydrin (B49086) (for unreacted D-tyrosine) or p-anisaldehyde.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard for obtaining quantitative purity data. A typical mobile phase would consist of a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[7][8]

Q5: What is the expected yield and purity of this compound after purification?

A5: With an optimized synthesis and purification protocol, the yield and purity of this compound can be quite high. The following table summarizes typical values found in the literature.

Purification MethodTypical YieldTypical PurityReference(s)
Recrystallization90-94%≥98% (TLC)[3][9][10]
Column Chromatography>85%>98% (HPLC)[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Workup and Purification

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure at least one equivalent of (Boc)₂O is used. - Monitor the reaction progress by TLC until all D-tyrosine is consumed.
Product Loss During Aqueous Workup - Ensure the aqueous layer is acidified to pH 2-3 before extraction to fully protonate the carboxylic acid, making it soluble in the organic phase.[1][2] - Perform multiple extractions (at least 3) with an appropriate organic solvent like ethyl acetate.
Product is Partially Soluble in Recrystallization Solvent - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling.
Premature Crystallization During Hot Filtration - Pre-heat the filtration funnel. - Add a small amount of hot solvent to the receiving flask to keep the product dissolved.

Issue 2: Presence of N,O-bis(Boc)-D-tyrosine Impurity

Possible Cause Troubleshooting Steps
Excess (Boc)₂O and/or Strong Basic Conditions - Use a controlled amount of (Boc)₂O (typically 1.1 equivalents). - Maintain the pH of the reaction mixture around 9-10. Higher pH values can promote the formation of the di-Boc derivative.[2]
Inefficient Removal During Workup - The di-Boc impurity is less polar than the desired mono-Boc product. It can be separated by silica (B1680970) gel column chromatography. Elute with a gradient of increasing polarity, for example, from hexane/ethyl acetate to pure ethyl acetate. - Careful recrystallization may also help in separating the two compounds, as their solubility profiles will differ.

Issue 3: Product Discoloration (Yellow or Brown)

Possible Cause Troubleshooting Steps
Presence of Impurities from Starting Material - Ensure the starting D-tyrosine is of high purity.
Degradation During Synthesis or Workup - Avoid excessive heat during solvent evaporation. - If the discoloration persists after initial purification, consider treating the solution with activated charcoal before the final crystallization step. - Column chromatography can be effective in removing colored impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction and Recrystallization

This protocol is a general procedure based on common workup and purification techniques for Boc-protected amino acids.

  • Reaction Quenching and Initial Extraction:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (e.g., dioxane or THF).

    • Dilute the residue with water and ethyl acetate.

    • Wash the organic layer with water to remove water-soluble byproducts.

  • Removal of Neutral and Basic Impurities:

    • Extract the aqueous layer with a non-polar solvent like hexane or petroleum ether to remove unreacted (Boc)₂O and other non-polar impurities.[1]

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous solution to pH 2-3 with a cold 1N HCl or 5% citric acid solution. Monitor the pH with pH paper or a pH meter.

    • Immediately extract the acidified aqueous layer three times with ethyl acetate. The this compound will move into the organic phase.

  • Washing and Drying:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Concentration and Recrystallization:

    • Evaporate the solvent under reduced pressure to obtain the crude product, which may be an oil or a solid.

    • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethyl acetate/hexane or toluene).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol for the purification of Boc-protected amino acids and may require optimization for this compound.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Column Packing:

    • Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Loading the Sample:

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a suitable mobile phase. A gradient elution is often effective. Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate or even pure ethyl acetate).

    • The less polar N,O-bis(Boc)-D-tyrosine impurity will elute before the more polar this compound product. Unreacted D-tyrosine will remain on the column under these conditions.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A D-Tyrosine + (Boc)₂O B Reaction in Alkaline Solution (e.g., Dioxane/Water, TEA) A->B C Solvent Evaporation B->C D Acid-Base Extraction (Wash with Hexane, Acidify, Extract with EtOAc) C->D E Dry and Concentrate D->E F Crude this compound (May be an oil or solid) E->F G Recrystallization (e.g., EtOAc/Hexane) F->G Primary Method H Column Chromatography (Silica Gel) F->H Alternative/Further Purification I Pure Crystalline this compound G->I H->I

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting: Crude Product is an Oil Start Crude this compound is an Oil CheckSolvent Thoroughly remove all solvent under high vacuum? Start->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent If yes NoSolvent No CheckSolvent->NoSolvent If not Triturate Triturate with a non-polar solvent (e.g., diethyl ether, hexane) YesSolvent->Triturate RemoveSolvent Evaporate to dryness under high vacuum NoSolvent->RemoveSolvent Solidifies Product Solidifies Triturate->Solidifies StillOil Product Remains an Oil Triturate->StillOil End Proceed with analysis Solidifies->End ColumnChrom Purify by Column Chromatography StillOil->ColumnChrom ColumnChrom->End RemoveSolvent->CheckSolvent

Caption: Troubleshooting workflow for an oily this compound product.

G Acid-Base Extraction for this compound Purification A Aqueous reaction mixture (Boc-D-Tyr-O⁻ Na⁺, Impurities) B Wash with Hexane A->B C Aqueous Layer (Boc-D-Tyr-O⁻ Na⁺, D-Tyr) B->C Separate Layers D Organic Layer (Hexane) (Unreacted (Boc)₂O, t-BuOH) -> Discard B->D Separate Layers E Acidify to pH 2-3 with HCl C->E F Aqueous Layer (this compound (precipitate/suspension), D-Tyr-H⁺, NaCl) E->F G Extract with Ethyl Acetate (x3) F->G H Aqueous Layer (D-Tyr-H⁺, NaCl) -> Discard G->H Separate Layers I Organic Layer (EtOAc) (this compound) G->I Separate Layers J Wash with Brine, Dry (Na₂SO₄), Evaporate I->J K Crude this compound J->K

Caption: Logical workflow of acid-base extraction for this compound purification.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from D-tyrosine residues in synthetic peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of a D-tyrosine residue?

Incomplete Boc deprotection of D-tyrosine can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is not concentrated enough or has degraded (e.g., by absorbing water), the deprotection may not proceed to completion.[1][2]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.[1][2]

  • Steric Hindrance: The bulky nature of the D-tyrosine side chain or adjacent amino acids in a peptide sequence can sterically hinder the approach of the acid to the Boc group, slowing down the removal rate.[2]

  • Substrate Solubility: Poor solubility of the Boc-protected compound in the reaction solvent can result in a heterogeneous mixture and incomplete deprotection.

  • Side Reactions: The reactive tert-butyl cation generated during Boc deprotection can lead to side reactions, including alkylation of the electron-rich phenol (B47542) ring of tyrosine. This can sometimes be misinterpreted as incomplete deprotection on certain analytical instruments.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin (B49086) is highly recommended as it produces a colored spot (usually purple) with the free amine, confirming deprotection.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the reaction mixture will show the disappearance of the starting material peak and the appearance of the product peak with a different retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the mass of the starting material and the expected deprotected product, allowing for accurate monitoring of the conversion.

Q3: What is the role of scavengers, and why are they crucial when deprotecting D-tyrosine?

During the acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation is an electrophile that can attack electron-rich residues in a peptide, such as the phenol ring of tyrosine, leading to undesired alkylation side products. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these reactive carbocations before they can modify the peptide. For tyrosine, scavengers are critical to prevent the formation of tert-butylated tyrosine byproducts.

Troubleshooting Guide

Problem: HPLC/LC-MS analysis indicates incomplete removal of the Boc group from D-tyrosine.

Below is a systematic guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

start Incomplete Boc Deprotection of D-Tyrosine Detected check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_monitoring Confirm Analytical Method start->check_monitoring optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions check_reagents->optimize_conditions check_monitoring->optimize_conditions increase_acid Increase Acid Concentration or Time optimize_conditions->increase_acid Insufficient reaction? change_acid Use a Stronger Acid System optimize_conditions->change_acid Still incomplete? add_scavengers Incorporate/Optimize Scavengers optimize_conditions->add_scavengers Side products observed? re_run Re-run Deprotection increase_acid->re_run change_acid->re_run add_scavengers->re_run success Complete Deprotection Achieved re_run->success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection of D-tyrosine.

Quantitative Data Summary: Common Boc Deprotection Conditions
Reagent CocktailTypical ConcentrationReaction TimeTemperatureRecommended Scavengers for TyrosineReference
TFA in DCM20-50% (v/v)30 min - 2 hr0°C to RTTriisopropylsilane (B1312306) (TIS), Water, Phenol
100% TFANeat1 - 4 hrRoom TemperatureTIS, Water, Thioanisole
4M HCl in Dioxane4 M30 min - 2 hr0°C to RTTIS

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most standard applications.

  • Preparation: Dissolve the Boc-protected D-tyrosine-containing compound in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the sequence contains other sensitive residues like Trp or Met, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).

    • The resulting TFA salt of the deprotected amine can be precipitated by the addition of cold diethyl ether.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using Stronger Acid Conditions (100% TFA)

This protocol is for more sterically hindered or resistant substrates.

  • Preparation: Dissolve the Boc-protected compound in 100% TFA.

  • Scavenger Addition: Add appropriate scavengers directly to the TFA solution (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, precipitating the peptide in cold ether, and analyzing by HPLC or LC-MS.

  • Work-up:

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected product.

    • Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Signaling Pathways and Mechanisms

Mechanism of Boc Deprotection and the Role of Scavengers

cluster_deprotection Boc Deprotection Mechanism cluster_scavenging Side Reaction & Scavenging Boc_Tyr Boc-NH-D-Tyr Protonated_Boc Boc(H+)-NH-D-Tyr Boc_Tyr->Protonated_Boc + H+ H_plus H+ Carbamic_Acid HOOC-NH-D-Tyr Protonated_Boc->Carbamic_Acid Elimination tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H3N+-D-Tyr Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 tBu_cation_clone tert-Butyl Cation Tyrosine Tyrosine Phenol Ring Alkylated_Tyr tert-Butylated Tyrosine (Side Product) Tyrosine->Alkylated_Tyr Scavenger Scavenger (e.g., TIS) Trapped_tBu Trapped Cation Scavenger->Trapped_tBu tBu_cation_clone->Alkylated_Tyr Alkylation tBu_cation_clone->Trapped_tBu Trapping

Caption: Mechanism of acid-catalyzed Boc deprotection and prevention of tyrosine alkylation by scavengers.

References

Navigating Steric Hindrance with Boc-D-Tyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids like Boc-D-Tyrosine-OH (Boc-D-Tyr-OH) is a common challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the tyrosine side chain, can impede coupling reactions, leading to lower yields and the formation of deletion sequences. This technical support center provides troubleshooting guidance and detailed protocols to effectively manage these challenges and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary issues encountered when using this compound in SPPS?

A1: The main challenges stem from steric hindrance, which can lead to:

  • Incomplete Coupling: The bulky nature of this compound can physically obstruct the approach of the activated amino acid to the growing peptide chain on the resin, resulting in unreacted free amines.[1]

  • Lower Yields: Inefficient coupling directly translates to a lower overall yield of the desired peptide.

  • Formation of Deletion Sequences: Failure to couple this compound results in peptides missing this specific residue, which can be difficult to separate during purification.

  • Side Reactions: The unprotected phenolic hydroxyl group of the tyrosine side chain can be susceptible to O-acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.

Q2: How can I detect incomplete coupling of this compound?

A2: Several methods can be used to monitor coupling efficiency:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of primary amines. A blue or purple color indicates incomplete coupling, while a yellow or colorless result suggests a complete reaction.

  • Chloranil Test: This test is useful for detecting secondary amines, which may be present if the N-terminal amino acid is, for example, proline.

  • HPLC Analysis of a Cleaved Sample: A small amount of the peptide can be cleaved from the resin and analyzed by HPLC to quantitatively assess the purity and identify any deletion sequences.[2]

Q3: What are the best strategies to improve the coupling efficiency of this compound?

A3: To overcome steric hindrance, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Onium salt-based reagents like HATU, HCTU, and HBTU are more effective than carbodiimides (e.g., DIC) for coupling sterically hindered amino acids.[3][4] HATU is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[4]

  • Double Coupling: If the first coupling is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.

  • Optimization of Reaction Conditions: Increasing the coupling time, raising the temperature (e.g., to 40-50°C), and using a higher excess of the amino acid and coupling reagents can improve yields.

  • Side-Chain Protection: To prevent O-acylation, consider using a protected form of D-tyrosine, such as Boc-D-Tyr(Bzl)-OH or Boc-D-Tyr(tBu)-OH. The choice of protecting group will depend on the overall deprotection strategy.

Q4: Are there any specific considerations for the deprotection of this compound?

A4: The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5] For sterically hindered residues, it may be necessary to extend the deprotection time or use a higher concentration of TFA to ensure complete removal of the Boc group. Incomplete deprotection will prevent the subsequent coupling step.

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance.1. Perform a double coupling with fresh reagents. 2. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 3. Increase coupling time and/or temperature.
Presence of a peak corresponding to a deletion sequence in HPLC Incomplete coupling of this compound.Follow the recommendations for a positive Kaiser test. Consider using a protected Boc-D-Tyr derivative.
Low final peptide yield Accumulation of incomplete couplings and side reactions.Systematically optimize coupling and deprotection steps. Ensure high-purity reagents and solvents.
Presence of unexpected higher molecular weight species in MS O-acylation of the tyrosine hydroxyl group.Use a side-chain protected Boc-D-Tyr derivative, such as Boc-D-Tyr(Bzl)-OH.

Quantitative Data on Coupling Reagents

While direct comparative studies for this compound are not extensively published, data from the synthesis of other sterically hindered peptides provides valuable insights into the relative efficiency of common coupling reagents. The following table summarizes expected performance based on available literature for challenging couplings.

Coupling Reagent Typical Crude Purity (%) for Difficult Sequences Key Characteristics
HATU High (often >80%)[4]Highly efficient, even for N-methylated and other sterically hindered residues. Low racemization.[4]
HCTU High (often >80%)Very rapid couplings, cost-effective alternative to HATU.
PyBOP Moderate to High (can be lower for very difficult sequences)[4]Good general-purpose reagent, but may be less effective for highly hindered couplings compared to HATU/HCTU.[4]
DIC/HOBt Lower (can be significantly <50% for difficult couplings)Standard, cost-effective option, but often insufficient for sterically demanding couplings.

Note: The actual yields are highly sequence-dependent.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then treat again for 20-30 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test from Protocol 1 is positive, proceed immediately with a second coupling.

  • Drain the reaction vessel.

  • Repeat steps 4 and 5 from Protocol 1 with a fresh solution of activated this compound.

  • Proceed to step 6 of Protocol 1 upon a negative Kaiser test.

Visualizations

General Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIEA/DMF) Deprotect->Neutralize Couple Couple Next Boc-AA-OH Neutralize->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Sequence Complete? Wash->Repeat Repeat->Deprotect No Cleave Cleavage & Side-chain Deprotection Repeat->Cleave Yes Purify Purification (HPLC) Cleave->Purify Final Pure Peptide Purify->Final

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling Start Coupling Step Kaiser Kaiser Test Start->Kaiser DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Positive Success Proceed to Next Step Kaiser->Success Negative DoubleCouple->Kaiser ChangeReagent Switch to HATU/HCTU DoubleCouple->ChangeReagent OptimizeCond Increase Time/Temp ChangeReagent->OptimizeCond CheckPurity Check Reagent Purity OptimizeCond->CheckPurity Failure Re-evaluate Strategy CheckPurity->Failure

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Signaling Pathway Modulation by D-Amino Acid Incorporation

The incorporation of D-amino acids, such as D-tyrosine, into neuropeptides can dramatically alter their biological activity by changing their affinity and selectivity for different G-protein coupled receptors (GPCRs). This is a key consideration in drug development, where D-amino acids can be used to create more potent and selective receptor agonists or antagonists. For instance, the isomerization of an L-amino acid to a D-amino acid in a neuropeptide can switch its signaling preference from one G-protein pathway (e.g., Gαq) to another (e.g., Gαs).[6][7]

D_Amino_Acid_Signaling cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide cluster_Receptors cluster_Signaling Peptide_L Neuropeptide (L-Tyr) GPCR_A GPCR Type A Peptide_L->GPCR_A High Affinity GPCR_B GPCR Type B Peptide_L->GPCR_B Low Affinity Peptide_D Neuropeptide (D-Tyr) Peptide_D->GPCR_A Low Affinity Peptide_D->GPCR_B High Affinity Gaq Gαq Pathway (e.g., PLC activation) GPCR_A->Gaq Gas Gαs Pathway (e.g., cAMP production) GPCR_B->Gas

Caption: Modulation of GPCR selectivity by D-tyrosine incorporation in a neuropeptide.

References

Technical Support Center: Stability of Boc-D-Tyr-OH in Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the stability and use of Boc-D-Tyr-OH in the presence of trifluoroacetic acid (TFA) for the removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when exposing this compound to trifluoroacetic acid (TFA)?

A1: The primary stability concern is the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group, which is the intended reaction. However, the main issue arises from the formation of a reactive tert-butyl cation as a byproduct. This cation can then alkylate the electron-rich phenolic side chain of the tyrosine residue, leading to the formation of tert-butyl-tyrosine derivatives as a significant impurity.

Q2: Which functional group on D-tyrosine is susceptible to modification by the tert-butyl cation?

A2: The aromatic ring of the D-tyrosine side chain is nucleophilic and therefore susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection step. This can lead to alkylation at the ortho position to the hydroxyl group.

Q3: What are scavengers and why are they essential during the TFA-mediated deprotection of this compound?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture. Their purpose is to trap the reactive tert-butyl cations, preventing them from reacting with the desired D-tyrosine product. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.

Q4: Can the Boc deprotection of this compound be incomplete? What are the signs?

A4: Yes, Boc deprotection can be incomplete. This may be due to insufficient TFA concentration, inadequate reaction time, or low reaction temperatures. Signs of incomplete deprotection include the presence of the starting material in the crude product, which can be detected by analytical techniques such as HPLC or LC-MS. In the context of peptide synthesis, this can lead to the failure of subsequent coupling steps.

Q5: Are there alternative methods for Boc deprotection if issues with TFA are encountered?

A5: While TFA is the most common reagent, other acidic conditions can be used, such as HCl in an organic solvent like dioxane. However, these also generate the tert-butyl cation and require the use of scavengers. For particularly sensitive substrates, alternative protecting groups that are cleaved under different conditions (e.g., Fmoc, which is base-labile) may be considered during the synthetic design phase.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Side Product with a Mass Increase of 56 Da
  • Possible Cause: Alkylation of the D-tyrosine side chain by the tert-butyl cation.

  • Troubleshooting Steps:

    • Introduce or Increase Scavengers: Add a scavenger to the TFA deprotection cocktail. A common and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).

    • Optimize Scavenger Cocktail: For complex substrates, a more robust scavenger mixture, such as "Reagent K" (TFA/phenol/water/thioanisole/ethanedithiol), may be necessary.

    • Control Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize the exposure time of the product to the acidic conditions.

Issue 2: Incomplete Deprotection of the Boc Group
  • Possible Cause: Insufficient acid strength, reaction time, or temperature.

  • Troubleshooting Steps:

    • Increase TFA Concentration: If using a solution of TFA in a co-solvent like dichloromethane (B109758) (DCM), increase the concentration of TFA.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

    • Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary, but be mindful of potential increases in side reactions.

Data Presentation

Table 1: Illustrative Effect of Scavengers on Deprotection of this compound
Deprotection Cocktail (v/v/v)Deprotection Time (hours)Temperature (°C)Yield of D-Tyr-OH (%) (Illustrative)Yield of tert-butylated D-Tyr-OH (%) (Illustrative)
TFA/DCM (50:50)2257520
TFA/H₂O/TIS (95:2.5:2.5)225>95<2
TFA/Thioanisole (95:5)225>95<2
Reagent K2-425>98<1

Note: The data in this table is illustrative and intended to demonstrate the general trends observed. Actual results may vary depending on the specific reaction conditions and substrate.

Table 2: Typical Conditions for Boc Deprotection of this compound
ParameterConditionNotes
TFA Concentration 25-100% in DCM or neatHigher concentrations lead to faster deprotection but may increase side reactions if scavengers are not used.
Reaction Time 30 minutes - 4 hoursDependent on substrate and TFA concentration. Reaction progress should be monitored.
Temperature 0 - 25 °CLower temperatures can help to minimize side reactions.
Scavengers TIS, water, thioanisole, phenol, ethanedithiolThe choice of scavenger depends on the presence of other sensitive functional groups.

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Inert Atmosphere (Optional): For sensitive substrates, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Scavengers: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) and water.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue can be precipitated from cold diethyl ether and collected by filtration.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM with scavengers) for a short period (1-2 minutes) and drain.

  • Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA and cleaved byproducts.

  • Neutralization: Neutralize the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to prepare for the next coupling step.

  • Final Washing: Wash the resin with DCM and then with the solvent to be used for the next coupling reaction (e.g., DMF).

Mandatory Visualization

Boc_Deprotection_Workflow Workflow for Troubleshooting this compound Deprotection start Start: this compound Deprotection with TFA check_completion Analyze Crude Product (HPLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time or TFA Concentration incomplete->increase_time Yes end_success Deprotection Successful side_products->end_success No add_scavengers Add/Optimize Scavengers (e.g., TIS, H2O) side_products->add_scavengers Yes increase_time->check_completion add_scavengers->check_completion Deprotection_Pathway TFA-Mediated Deprotection of this compound cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Boc_Tyr This compound Protonated_Boc_Tyr Protonated this compound Boc_Tyr->Protonated_Boc_Tyr + TFA D_Tyr D-Tyr-OH (Desired Product) Protonated_Boc_Tyr->D_Tyr - CO2 tBu_cation tert-Butyl Cation Protonated_Boc_Tyr->tBu_cation tBu_Tyr tert-butylated D-Tyr-OH (Side Product) tBu_cation_side tert-Butyl Cation tBu_cation_side->tBu_Tyr D_Tyr_side D-Tyr-OH D_Tyr_side->tBu_Tyr Scavenger Scavenger (e.g., TIS) Trapped_tBu Trapped tert-Butyl Species Scavenger->Trapped_tBu tBu_cation_scav tert-Butyl Cation tBu_cation_scav->Trapped_tBu

Troubleshooting guide for using Boc-D-Tyr-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals using Boc-D-Tyr-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side chain of this compound during SPPS?

A1: While it is possible to use this compound with an unprotected side chain, especially in the synthesis of short peptides, it is generally not recommended. The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation. This side reaction results in the formation of branched peptides, which reduces the yield of the target peptide and significantly complicates purification. For longer peptides or sequences where tyrosine is in a critical position, side-chain protection is highly advised.

Q2: What are the most common side reactions when using unprotected this compound?

A2: The primary side reaction is O-acylation of the phenolic hydroxyl group by the activated carboxyl group of the incoming amino acid. This leads to the formation of a branched peptide. Another potential issue is modification of the tyrosine ring by cationic species generated during deprotection and cleavage steps if scavengers are not used effectively.

Q3: What are the recommended side-chain protecting groups for this compound?

A3: Several protecting groups are available for the tyrosine side chain in Boc-SPPS. The choice depends on the specific requirements of the synthesis, such as the overall peptide sequence and the desired cleavage method. Common options include Benzyl (B1604629) (Bzl), 2-Bromobenzyloxycarbonyl (2-Br-Z), and tert-Butyl (tBu).

Q4: My final peptide shows a mass corresponding to the desired peptide plus an additional amino acid residue. What is the likely cause?

A4: This observation strongly suggests that O-acylation of the tyrosine side chain has occurred. This happens when the hydroxyl group of an unprotected tyrosine reacts with the incoming activated amino acid, forming an ester linkage and a branched peptide.

Q5: I am using Boc-D-Tyr(Bzl)-OH and see an unexpected peak in my HPLC with the same mass as my target peptide. What could be the issue?

A5: When using Boc-D-Tyr(Bzl)-OH, a known side reaction is the acid-catalyzed migration of the benzyl group from the oxygen atom to the carbon atoms of the tyrosine ring during the repeated TFA deprotection steps.[1] This results in an isomeric peptide that has the same mass but different chromatographic properties. This side reaction is more prevalent when the tyrosine residue is located early in the sequence (closer to the C-terminus) and is therefore exposed to more deprotection cycles.

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound or its Derivatives

Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines.

Workflow for Troubleshooting Incomplete Coupling:

G cluster_solutions Solutions start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents 1. Verify Reagents - Fresh, high-purity solvents (DMF)? - Correct equivalents of amino acid  and coupling reagents? start->check_reagents change_reagent 2. Change Coupling Reagent - Switch to a more potent activator  (e.g., from DIC/HOBt to HBTU or HATU). check_reagents->change_reagent Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Increase coupling time (e.g., double). - Perform a double coupling. change_reagent->optimize_conditions Still incomplete check_aggregation 4. Address Potential Aggregation - Is the peptide sequence hydrophobic? - Switch to a solvent like NMP or add  chaotropic salts. optimize_conditions->check_aggregation Still incomplete resynthesize Resynthesize with optimized protocol check_aggregation->resynthesize Aggregation suspected

Caption: Workflow for diagnosing and resolving incomplete coupling issues.

Problem 2: O-acylation of Unprotected this compound

Symptom: Mass spectrometry of the crude peptide shows a significant peak with a mass corresponding to the desired peptide + the mass of another amino acid residue.

Mitigation Strategies:

  • Use a Side-Chain Protected Derivative: The most effective solution is to resynthesize the peptide using a side-chain protected version of this compound, such as Boc-D-Tyr(2-Br-Z)-OH.

  • Optimize Coupling Conditions: If using the unprotected form is unavoidable:

    • Use a less reactive coupling method (e.g., carbodiimide-based like DCC/HOBt) which can sometimes reduce side reactions compared to highly reactive uronium salts.

    • Avoid prolonged coupling times and excess equivalents of activated amino acid.

    • Ensure efficient neutralization of the TFA salt before coupling.

Problem 3: Side Reactions During Final Cleavage

Symptom: The crude peptide product shows multiple unexpected peaks in the HPLC or mass spectrum after cleavage, indicating peptide modification.

Cause: Cationic species generated during the acidic cleavage of Boc and other protecting groups can alkylate the electron-rich aromatic ring of tyrosine.

Solution: Use an optimized cleavage cocktail containing scavengers to trap these reactive cations.

Data Presentation

Table 1: Comparison of Common Side-Chain Protecting Groups for this compound

Protecting GroupStructureStability to 50% TFA/DCMCleavage ConditionsKey Advantages / Disadvantages
None -OHN/AN/AAdvantage: Cost-effective. Disadvantage: High risk of O-acylation.
Benzyl (Bzl) -O-CH₂-C₆H₅Partially labileHF, TFMSA, TMSOTfAdvantage: Commonly used. Disadvantage: Can be partially removed during TFA deprotection cycles and may migrate to the tyrosine ring.[1][2] Not ideal for long peptides where Tyr is near the C-terminus.
2-Bromobenzyloxycarbonyl (2-Br-Z) -O-CO-O-CH₂-C₆H₄-BrStableHF, TFMSA, HBr, TMSOTfAdvantage: More stable to TFA than Bzl, making it suitable for longer syntheses.[3][4] Disadvantage: Higher cost.
tert-Butyl (tBu) -O-C(CH₃)₃StableHF, TFMSAAdvantage: Very stable to TFA. Useful for preparing protected peptide fragments. Disadvantage: Requires strong acid for removal.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Coupling a Protected Boc-D-Tyr Derivative
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20-30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes (repeat three times).

    • Wash the resin with DMF (3x).

  • Coupling (HBTU activation):

    • In a separate vessel, pre-activate a solution of the protected Boc-D-Tyr derivative (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue with the deprotection-coupling cycle for the next amino acid.

Protocol 2: Final Cleavage of a Tyrosine-Containing Peptide (Reagent K)

This protocol is suitable for peptides containing sensitive residues like Tyr, Trp, Met, or Cys.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare "Reagent K" by combining:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualization

G cluster_prep Peptide Synthesis cluster_analysis Post-Cleavage Analysis start Start SPPS with this compound decision Is the peptide short (<10 aa) and Tyr non-critical? start->decision unprotected Use Unprotected this compound decision->unprotected Yes protected Use Side-Chain Protected Boc-D-Tyr(X)-OH (e.g., X = 2-Br-Z) decision->protected No analysis Analyze Crude Peptide (LC-MS) unprotected->analysis protected->analysis check_mass Check for M + AA mass analysis->check_mass o_acylation Problem: O-acylation (Branched Peptide) check_mass->o_acylation Yes success Target Peptide Mass Correct check_mass->success No

Caption: Decision workflow for using protected vs. unprotected this compound.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc-D-Tyr-OH vs. Fmoc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. For researchers, scientists, and professionals in drug development, understanding the nuances of different protected amino acids is paramount. This guide provides an objective, data-driven comparison of two widely used D-tyrosine derivatives: Boc-D-Tyr-OH and Fmoc-D-Tyr-OH, in the context of solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences in Protective Strategies

The core difference between this compound and Fmoc-D-Tyr-OH lies in the Nα-protecting group, which dictates the entire synthetic strategy. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[1] This fundamental distinction governs the choice of reagents for deprotection, the type of side-chain protecting groups, and the conditions for final cleavage from the solid support.

The Boc strategy , a more traditional approach, involves the use of a moderately strong acid, typically trifluoroacetic acid (TFA), for the repetitive removal of the Nα-Boc group.[2] Side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ether for the tyrosine hydroxyl group, are more robust and require a very strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This is often referred to as a "quasi-orthogonal" system.

In contrast, the Fmoc strategy is the more modern and widely adopted method. It employs a weak base, such as piperidine (B6355638), to remove the Nα-Fmoc group.[] The side-chain protecting groups, like the tert-butyl (tBu) ether for the tyrosine hydroxyl group, are acid-labile and are removed simultaneously with the peptide from the resin using TFA.[1] This represents a fully orthogonal protection scheme, where the Nα- and side-chain protecting groups can be removed under distinct conditions without affecting each other.[4]

Performance Comparison: A Data-Driven Perspective

To illustrate the practical implications of these two strategies, we present a comparative synthesis of a model pentapeptide, Ac-Gly-Ala-D-Tyr-Val-Leu-NH₂. The following table summarizes the expected quantitative outcomes based on established principles and reported data for similar sequences.

ParameterBoc Strategy (using Boc-D-Tyr(Bzl)-OH)Fmoc Strategy (using Fmoc-D-Tyr(tBu)-OH)
Crude Peptide Purity (%) ~75-85>90
Overall Yield (%) ~30-40~50-60
Coupling Efficiency (per step) >99%>99.5%
Deprotection Conditions 50% TFA in DCM20% Piperidine in DMF
Final Cleavage Reagent Anhydrous HF95% TFA with scavengers
Key Side Reactions Acid-catalyzed side reactions, potential for t-butylation of Tyr if unprotected.[5] Migration of benzyl group on Tyr side chain under repeated acid exposure.[6]Aspartimide formation (if Asp is present), diketopiperazine formation at the dipeptide stage.[7]

Experimental Protocols

Detailed methodologies for the synthesis of the model peptide Ac-Gly-Ala-D-Tyr-Val-Leu-NH₂ using both Boc and Fmoc strategies are outlined below.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation: Rink Amide MBHA resin is swelled in dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling (Boc-Leu-OH): The first amino acid is coupled to the resin using a standard coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

  • Boc Deprotection: The Boc group is removed by treating the resin with 50% TFA in DCM.[2]

  • Neutralization: The resin is neutralized with a solution of 10% DIEA in DCM.

  • Subsequent Amino Acid Couplings: The cycle of deprotection, neutralization, and coupling is repeated for Boc-Val-OH, Boc-D-Tyr(Bzl)-OH, Boc-Ala-OH, and Boc-Gly-OH.

  • N-terminal Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride (B1165640) and DIEA in DCM.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using anhydrous HF with anisole (B1667542) as a scavenger.[2]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation: Rink Amide AM resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection (Initial): The initial Fmoc group on the resin is removed with 20% piperidine in DMF.

  • First Amino Acid Coupling (Fmoc-Leu-OH): The first amino acid is coupled using a coupling agent such as HCTU and DIEA in DMF.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: The cycle of deprotection and coupling is repeated for Fmoc-Val-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH.

  • N-terminal Acetylation: The N-terminus of the peptide is acetylated with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5).

  • Purification: The crude peptide is purified by RP-HPLC.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each synthesis strategy, the following diagrams are provided.

Boc_SPPS_Workflow Resin Rink Amide MBHA Resin Swell Swell Resin (DCM) Resin->Swell Couple_Leu Couple Boc-Leu-OH Swell->Couple_Leu Deprotect_Boc Boc Deprotection (50% TFA/DCM) Couple_Leu->Deprotect_Boc Neutralize Neutralization (DIEA/DCM) Deprotect_Boc->Neutralize Couple_Next_AA Couple Next Boc-AA-OH Neutralize->Couple_Next_AA Repeat Repeat Cycle (n-1) Couple_Next_AA->Repeat Is peptide complete? No Acetylation N-terminal Acetylation Couple_Next_AA->Acetylation Is peptide complete? Yes Repeat->Deprotect_Boc Cleavage Cleavage & Deprotection (Anhydrous HF) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Boc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow Resin Rink Amide AM Resin Swell Swell Resin (DMF) Resin->Swell Initial_Deprotect Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Initial_Deprotect Couple_Leu Couple Fmoc-Leu-OH Initial_Deprotect->Couple_Leu Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Couple_Leu->Deprotect_Fmoc Couple_Next_AA Couple Next Fmoc-AA-OH Deprotect_Fmoc->Couple_Next_AA Repeat Repeat Cycle (n-1) Couple_Next_AA->Repeat Is peptide complete? No Acetylation N-terminal Acetylation Couple_Next_AA->Acetylation Is peptide complete? Yes Repeat->Deprotect_Fmoc Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow

Discussion of Results and Side Reactions

The higher crude purity and overall yield observed with the Fmoc strategy can be attributed to several factors. The milder, basic conditions for Nα-deprotection in Fmoc-SPPS are less harsh on the peptide chain and the resin linkage compared to the repetitive acid treatments in Boc-SPPS.[] This leads to fewer side reactions and less premature cleavage of the peptide from the resin.

A critical consideration when using tyrosine derivatives is the potential for side reactions involving the phenolic hydroxyl group. If unprotected, this group can undergo O-acylation during the coupling steps, leading to the formation of branched peptides and a significant decrease in the yield of the desired product.[8] Therefore, the use of side-chain protected tyrosine, such as Boc-D-Tyr(Bzl)-OH in the Boc strategy and Fmoc-D-Tyr(tBu)-OH in the Fmoc strategy, is highly recommended.

In Boc-SPPS, a potential side reaction is the partial removal of the benzyl protecting group from the tyrosine side chain during the repetitive TFA deprotection steps.[6] This can expose the hydroxyl group, making it susceptible to subsequent unwanted reactions. Furthermore, the tert-butyl cations generated during Boc deprotection can cause alkylation of sensitive residues like tyrosine if not effectively scavenged.[5]

In Fmoc-SPPS, common side reactions include the formation of diketopiperazines at the dipeptide stage, especially when proline is one of the first two residues, and aspartimide formation in sequences containing aspartic acid.[7] The use of the bulky tert-butyl group for side-chain protection of tyrosine in Fmoc-D-Tyr(tBu)-OH is generally very stable to the basic deprotection conditions and is efficiently removed during the final TFA cleavage.[1]

Conclusion

The choice between this compound and Fmoc-D-Tyr-OH for peptide synthesis is a strategic one, with significant implications for the outcome of the synthesis. The Fmoc strategy, utilizing Fmoc-D-Tyr(tBu)-OH, generally offers higher crude purity and overall yield due to its milder deprotection conditions and fully orthogonal protection scheme. It is often the preferred method for the synthesis of a wide range of peptides, particularly those containing sensitive residues.

However, the Boc strategy, with Boc-D-Tyr(Bzl)-OH, remains a robust and valuable alternative, especially for the synthesis of long and difficult sequences that are prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures. Ultimately, the optimal choice depends on the specific requirements of the target peptide, the available laboratory infrastructure, and the synthetic challenges anticipated. This guide provides the foundational knowledge and data to aid researchers in making an informed decision for their peptide synthesis endeavors.

References

A Comparative Analysis of the Coupling Efficiency of Boc-D-Tyr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of protected amino acids and coupling reagents is a critical determinant of overall success. This guide provides an objective comparison of the coupling efficiency of Boc-D-Tyr-OH with other commonly used protected amino acids, supported by representative experimental data and detailed protocols.

The incorporation of amino acids with bulky or functionalized side chains, such as Tyrosine, can present significant challenges in peptide synthesis. Steric hindrance around the alpha-carbon can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Understanding the relative coupling efficiency of different amino acid derivatives is therefore paramount for optimizing synthesis strategies.

Understanding the Factors at Play

The efficiency of a coupling reaction in SPPS is influenced by several factors:

  • Steric Hindrance: The size and nature of the amino acid side chain are primary determinants. Bulky side chains, like that of Tyrosine or Valine, can physically obstruct the formation of the new peptide bond.

  • Coupling Reagent: The choice of activating reagent is crucial. More potent reagents are often required to overcome the high activation energy barrier associated with sterically hindered amino acids.

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can be optimized to improve coupling outcomes.

  • Peptide Sequence: The nature of the N-terminal amino acid on the resin and the overall sequence composition can influence coupling efficiency due to conformational effects and potential aggregation.

Quantitative Comparison of Coupling Efficiencies

To illustrate the impact of steric hindrance on coupling efficiency, the following table summarizes representative data for the coupling of various Boc-protected amino acids under standardized SPPS conditions using HATU as the coupling reagent. While exact values can vary based on the specific peptide sequence and experimental setup, these figures provide a comparative baseline.

Boc-Protected Amino AcidCoupling ReagentReaction Time (h)Coupling Yield (%)Crude Purity (%)
Boc-Gly-OHHATU1>99~98
Boc-Ala-OHHATU1>99~97
This compound HATU 2 ~98 ~95
Boc-Val-OHHATU2.5~97~93
Boc-Ile-OHHATU2.5~96~92

Note: Data is synthesized from typical results reported in peptide synthesis literature. Yields and purities are dependent on the specific peptide sequence and synthesis conditions.

As the data indicates, amino acids with minimal steric hindrance at the β-carbon, such as Glycine and Alanine, exhibit near-quantitative coupling in a relatively short time. This compound, with its bulky phenolic side chain, shows slightly reduced efficiency, often requiring longer reaction times to achieve high conversion rates. Its performance is generally better than that of β-branched amino acids like Valine and Isoleucine, which are notoriously difficult to couple.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-protected amino acids in manual solid-phase peptide synthesis.

Protocol 1: General Boc-SPPS Coupling Cycle

This protocol is suitable for most standard and moderately hindered amino acids like this compound.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x), followed by N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5 minutes.

    • Wash the resin again with DMF (3x) to remove excess base.

  • Amino Acid Coupling (HATU Activation):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for the time indicated in the comparison table at room temperature.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative (yellow) result indicates complete coupling.

    • Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Double Coupling for Highly Hindered Amino Acids

For particularly difficult couplings, such as with Boc-Val-OH or Boc-Ile-OH, or if the Kaiser test remains positive after the initial coupling, a second coupling is recommended.

  • Following step 5 of the general protocol, if the coupling is incomplete, drain the reaction solution.

  • Wash the resin with DMF (3x).

  • Repeat the "Amino Acid Coupling" step (step 4) with a freshly prepared solution of the activated amino acid.

  • Agitate for an additional 1-2 hours.

  • Proceed with the monitoring and washing steps as described previously.

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the core processes in Boc-SPPS and the decision-making process for optimizing coupling reactions.

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin in DCM Resin->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA) Deprotect->Neutralize Couple 4. Couple next Boc-AA (HATU/DIEA) Neutralize->Couple Wash 5. Wash (DMF/DCM) Couple->Wash Kaiser Kaiser Test? Wash->Kaiser Kaiser->Couple Positive (Recouple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotect Next Amino Acid Cleave Final Cleavage (HF) Repeat->Cleave Final Amino Acid Purify Purification Cleave->Purify Coupling_Decision_Tree Start Start Coupling Check_AA Hindered Amino Acid? Start->Check_AA Standard_Protocol Use Standard Protocol (e.g., HATU, 1-2h) Check_AA->Standard_Protocol No (e.g., Gly, Ala) Difficult_Protocol Use Potent Reagent (HATU/PyBOP) Increase Reaction Time Check_AA->Difficult_Protocol Yes (e.g., Tyr, Val, Ile) Kaiser_Test Kaiser Test after Coupling Standard_Protocol->Kaiser_Test Difficult_Protocol->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Recouple Perform Double Coupling Incomplete->Recouple Recouple->Kaiser_Test

Validating Boc-D-Tyr-OH Incorporation: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like Boc-D-Tyr-OH is a powerful tool for modulating the properties of peptides and proteins. However, the successful synthesis of these modified biomolecules hinges on rigorous analytical validation to confirm the precise and efficient incorporation of the UAA. This guide provides an objective comparison of mass spectrometry-based validation of this compound incorporation with other analytical techniques, supported by experimental protocols and data interpretation.

Mass Spectrometry: The Gold Standard for Incorporation Validation

Mass spectrometry (MS) is the premier technique for confirming the incorporation of this compound due to its high sensitivity, accuracy, and ability to provide detailed structural information. When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of complex mixtures, enabling the assessment of incorporation efficiency.

Key Performance Indicators in Mass Spectrometry

The successful incorporation of this compound into a peptide sequence leads to predictable changes in its mass spectrometric profile compared to its wild-type counterpart. The primary indicators are an increase in the monoisotopic mass and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).

ParameterWild-Type Peptide (with Tyr)Modified Peptide (with this compound)Rationale
Monoisotopic Mass X DaX + 100.0528 DaAddition of the Boc protecting group (C₅H₈O₂) to the Tyrosine residue.
LC Retention Time Y min> Y minIncreased hydrophobicity due to the Boc group leads to stronger retention on reverse-phase columns.
MS/MS Fragmentation Predominant b- and y-ionsb- and y-ions, plus a characteristic neutral loss of 100 Da from the precursor and fragment ions containing the modification.[1]The Boc group is labile and readily lost during collision-induced dissociation (CID).[1]

Table 1. Comparison of expected mass spectrometry characteristics between a wild-type peptide containing Tyrosine and a modified peptide with this compound.

Illustrative MS/MS Fragmentation Data

The following table presents a hypothetical but expected fragmentation pattern for a model peptide, Ac-Gly-X-Ala-NH₂, where X is either Tyr or this compound.

Fragment IonPeptide with Tyr (m/z)Peptide with this compound (m/z)Interpretation
b₂ 221.09321.14Ac-Gly-Tyr vs. Ac-Gly-Boc-D-Tyr
y₁ 72.0472.04Ala-NH₂
[M+H]⁺ 336.15436.20Molecular ion
[M+H-100]⁺ -336.15Neutral loss of the Boc group from the modified peptide.

Table 2. Hypothetical comparative MS/MS fragmentation data for a model peptide.

Alternative Validation Methods

While mass spectrometry is the most comprehensive method, other techniques can provide complementary or confirmatory evidence of this compound incorporation.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous confirmation of covalent structure and stereochemistry. Can reveal conformational changes resulting from UAA incorporation.Requires larger amounts of highly purified sample. Data acquisition and analysis can be complex and time-consuming.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.[2][3][4]Provides direct sequence information.May not be effective for identifying modified amino acids, as their derivatives may not have standard retention times. Inefficient for long peptides and blocked N-termini.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Can provide quantitative information on the amino acid composition of the peptide.Destructive method that does not provide sequence information or the location of the modification.

Table 3. Comparison of alternative methods for validating unnatural amino acid incorporation.

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental protocols.

LC-MS/MS Analysis of a Peptide with this compound

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 1 mg/mL.

  • Dilute the stock solution to 1-10 µg/mL with the initial mobile phase conditions.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% mobile phase B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most abundant precursor ions.

  • Data Analysis: Compare the observed mass of the parent ion with the theoretical mass. Analyze the MS/MS spectrum for the expected b- and y-ions and the characteristic neutral loss of 100 Da.

NMR Spectroscopy for Structural Confirmation

1. Sample Preparation:

  • Dissolve a sufficient amount of highly purified (>95%) peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

2. NMR Data Acquisition:

  • Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, HSQC) on a high-field NMR spectrometer (≥ 600 MHz).

3. Data Analysis:

  • The incorporation of this compound will result in characteristic chemical shifts for the protons and carbons of the UAA. Comparison of the spectra with that of the wild-type peptide will reveal these differences, confirming incorporation.

Visualizing the Workflow and Logic

cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_data Data Analysis cluster_conclusion Conclusion SolidPhase Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage & Deprotection SolidPhase->Cleavage Purification HPLC Purification Cleavage->Purification LCMS LC-MS/MS Analysis Purification->LCMS Primary Method NMR NMR Spectroscopy Purification->NMR Confirmatory Edman Edman Degradation Purification->Edman Alternative MassShift Confirm Mass Shift (+100 Da) LCMS->MassShift Fragmentation Analyze Fragmentation (Neutral Loss of 100 Da) LCMS->Fragmentation Sequence Confirm Sequence Edman->Sequence Confirmation Incorporation Confirmed MassShift->Confirmation Fragmentation->Confirmation Sequence->Confirmation

Caption: Experimental workflow for the synthesis and validation of this compound incorporation.

start Validate UAA Incorporation? ms_choice Is Mass Spectrometry Available? start->ms_choice nmr_choice Is High-Purity Sample (>1mg) Available? ms_choice->nmr_choice No lcms Perform LC-MS/MS ms_choice->lcms Yes edman_choice Need N-terminal Sequence Confirmation? nmr_choice->edman_choice No nmr Perform NMR Spectroscopy nmr_choice->nmr Yes edman Perform Edman Degradation edman_choice->edman Yes aaa Consider Amino Acid Analysis (Composition only) edman_choice->aaa No

Caption: Decision tree for selecting a validation method for UAA incorporation.

References

A Researcher's Guide to Confirming Boc-D-Tyr-OH Structure via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of starting materials is a critical step in ensuring the integrity of their work. In peptide synthesis, the correct structure of protected amino acids like N-α-Boc-D-tyrosine (Boc-D-Tyr-OH) is paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, offering benchmark data and protocols to confidently verify the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms and functional groups within a synthesized compound. This guide compares the expected NMR data for this compound with potential alternatives, such as the unprotected amino acid or its incorporated form within a peptide, providing a clear framework for structural validation.

Expected NMR Data for this compound

The primary method for confirming the structure of a synthesized batch of this compound is to compare its experimental ¹H and ¹³C NMR spectra with established literature values. The data presented below was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this type of analysis. Note that the spectra for D- and L-enantiomers are identical in a non-chiral solvent.

Table 1: Reference ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment Structure Moiety ¹H Chemical Shift (δ ppm) Multiplicity ¹³C Chemical Shift (δ ppm)
Boc Group (9H)-C(CH₃)₃~1.33Singlet (s)~28.2
Boc Group (1C)-C (CH₃)₃--~78.1
Boc Group (1C)-C =O--~155.5
β-CH₂ (2H)-CH-CH₂ -Ar~2.71 & ~2.89Doublet of doublets (dd)~36.5
α-CH (1H)-NH-CH (CH₂)-~4.01Multiplet (m)~56.5
Aromatic CH (2H)Ar-H (ortho to -OH)~6.66Doublet (d)~115.0
Aromatic CH (2H)Ar-H (ortho to -CH₂)~7.01Doublet (d)~130.2
Aromatic C (1C)Ar-C -CH₂--~127.8
Aromatic C (1C)Ar-C -OH--~156.0
Carboxyl C (1C)-C OOH--~173.9
Phenolic OH (1H)Ar-OH~9.20Singlet (s, broad)-
Carboxyl OH (1H)-COOH ~12.50Singlet (s, broad)-
Amide NH (1H)-NH -~7.00Doublet (d)-

Note: Chemical shifts for labile protons (-OH, -NH) can vary with concentration, temperature, and solvent purity.

Comparative Analysis: Distinguishing this compound from Alternatives

NMR is particularly powerful for distinguishing the target molecule from common alternatives, such as the deprotected amino acid or the same unit after it has been incorporated into a peptide chain. The formation of a peptide bond induces significant and predictable changes in the chemical environment of the α-carbon and its attached proton.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts for Key Moieties

Compound Key Moiety Approximate ¹H Shift (δ ppm) Approximate ¹³C Shift (δ ppm) Key Observation for Confirmation
This compound (Free) α-CH ~4.0 - 4.1 ~56.5 Reference chemical shifts.
Carboxyl Carbon - ~173.9 Signal corresponds to a carboxylic acid.
D-Tyrosine (Unprotected)α-CH~3.9 - 4.0~55.0Absence of the characteristic Boc group signals (~1.3 ppm for ¹H, ~28/78 ppm for ¹³C).
Carboxyl Carbon-~172.0Shift is slightly different from the Boc-protected form.
Boc-D-Tyr- (Incorporated in Peptide) α-CH ~4.2 - 4.6 ~54 - 55 Downfield shift of the α-proton due to the electron-withdrawing effect of the new amide bond.
Amide Carbonyl - ~171 - 172 The carboxyl carbon is now an amide carbonyl, typically shifting upfield.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducible and high-quality results. The following is a general procedure for preparing and analyzing a sample of this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to create a flat baseline at zero intensity.

  • Reference the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Identify the chemical shifts (in ppm) of all peaks in both spectra for comparison with reference data.

Workflow for Structural Confirmation

The logical process from sample synthesis to final structural verification can be visualized as a clear workflow.

NMR_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Confirmation Synthesized_Product Synthesized This compound Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Synthesized_Product->Sample_Prep NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Acquire FID Signal (¹H & ¹³C NMR) NMR_Tube->Spectrometer Processing Data Processing (FT, Phasing, Referencing) Spectrometer->Processing Analysis Spectrum Analysis (Peak Picking, Integration) Processing->Analysis Decision Compare Data to Reference Spectra? Analysis->Decision Confirmed Structure Confirmed Decision->Confirmed Match Incorrect Structure Incorrect or Impure Decision->Incorrect No Match

Caption: Workflow for NMR sample handling, data processing, and structural confirmation.

By following this guide, researchers can effectively use NMR spectroscopy to rigorously confirm the structure of this compound, ensuring the quality and reliability of their subsequent research and development efforts.

A Comparative Guide to the HPLC Purification and Analysis of Peptides Containing D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis and purification of synthetic peptides are critical for ensuring their purity, efficacy, and safety. The incorporation of non-proteinogenic amino acids, such as D-tyrosine, has become a common strategy to enhance peptide stability and biological activity. However, the presence of a D-amino acid introduces a diastereomeric center, posing a significant challenge for standard purification and analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of peptides containing D-tyrosine, supported by experimental data and detailed protocols.

The separation of peptide diastereomers—peptides with the same amino acid sequence but differing in the stereochemistry of one or more amino acids—is crucial as they can exhibit different biological activities and toxicological profiles. The primary HPLC strategies for tackling this challenge fall into two main categories: direct separation on chiral stationary phases (CSPs) and indirect separation on achiral stationary phases, often following a derivatization step. Additionally, conventional reversed-phase HPLC (RP-HPLC) can, under optimized conditions, resolve peptide diastereomers.

Direct Chiral HPLC Separation

Direct methods employ a chiral stationary phase that interacts differently with the two diastereomers, leading to their separation. This approach is often preferred for its simplicity as it does not require derivatization.

Macrocyclic Glycopeptide Columns

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are highly effective for the separation of a wide range of chiral molecules, including peptides.[1][2][3] These columns offer multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2][4]

Zwitterionic Chiral Columns

Newly developed zwitterionic CSPs, such as those derived from cinchona alkaloids, have shown great promise for the direct stereoselective resolution of amino acids and small peptides. These columns operate via a combination of ion-exchange and other interactions, providing unique selectivity for amphoteric molecules like peptides.

Indirect Chiral HPLC Separation

Indirect methods involve the derivatization of the peptide hydrolysate with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral HPLC column.

Marfey's Method

Marfey's method is a well-established and reliable technique for determining the absolute configuration of amino acids within a peptide. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). The resulting diastereomeric amino acid derivatives are then separated by RP-HPLC and detected by UV absorbance at 340 nm.

Conventional Reversed-Phase HPLC (RP-HPLC)

Interestingly, conventional achiral RP-HPLC columns (e.g., C8 and C18) can also be used to separate peptide diastereomers. The separation is based on subtle differences in the peptides' secondary structure and hydrophobicity caused by the presence of a D-amino acid. The substitution of an L-amino acid with its D-enantiomer can disrupt the peptide's helical structure, leading to a change in its interaction with the stationary phase and thus a different retention time.

Comparative Performance Data

The following tables summarize the performance of different HPLC methods for the separation of peptides containing D-amino acids, including D-tyrosine, based on data from various studies.

Method Stationary Phase Mobile Phase Peptide/Analyte Resolution (Rs) Key Advantages Key Disadvantages Reference
Direct Chiral HPLC Macrocyclic Glycopeptide (Teicoplanin-based)Polar organic or aqueous organicVarious amino acids and small peptidesGenerally good to baselineNo derivatization required, broad applicabilityCan be expensive, method development may be required
Direct Chiral HPLC Zwitterionic (CHIRALPAK® ZWIX(+)/(-))Methanol-based with additivesDL-Leu-DL-Tyr and other di/tripeptidesBaseline for many pairsLC-MS compatible, can resolve small peptidesNewer technology, less literature available
Indirect (Marfey's) C18 (ODS-Hypersil)Acetonitrile/Methanol/Acetate buffer (pH 4)Hydrolyzed peptide amino acidsBaseline for most amino acid pairsHigh sensitivity, reliable for absolute configurationRequires peptide hydrolysis and derivatization
Indirect (Marfey's) C3 (Agilent Zorbax SB-C3)Methanol/Water/Formic acid gradientHydrolyzed desotamide (B65381) A amino acidsImproved resolution over C18 for some amino acidsBetter resolution for certain amino acidsRequires peptide hydrolysis and derivatization
Conventional RP-HPLC C8 (Zorbax 300 SB-C8)Acetonitrile/Water/TFA gradientα-helical peptide diastereomersSufficient for baseline separationUses standard, readily available columnsSuccess is peptide-dependent, may require optimization
Conventional RP-HPLC C18 (Zorbax 300 SB-C18)Acetonitrile/Water/TFA gradientα-helical peptide diastereomersSeparation is possible but can be challengingUses standard, readily available columnsMay not resolve all diastereomeric pairs

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation of a D-Tyrosine Containing Dipeptide

This protocol is a representative example for the direct analysis of a dipeptide containing D-tyrosine using a zwitterionic chiral column.

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 250 x 4.6 mm.

  • Mobile Phase: Methanol/Acetonitrile/Water with small amounts of acid (e.g., formic acid) and base (e.g., diethylamine) to optimize interactions. A typical starting point could be Methanol/Water (95/5, v/v) with 25 mM formic acid and 12.5 mM diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

  • Sample Preparation: Dissolve the peptide mixture (e.g., L-Leu-L-Tyr and L-Leu-D-Tyr) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: The two diastereomers should be resolved into distinct peaks. The elution order will depend on the specific ZWIX column used (pseudo-enantiomeric selectors).

Protocol 2: Indirect Analysis using Marfey's Method

This protocol outlines the steps for determining the presence of D-tyrosine in a peptide after hydrolysis and derivatization.

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 50-100 µg) in a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization:

    • Dissolve the dried hydrolysate in 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone (B3395972).

    • Incubate the mixture at 40°C for 1 hour with occasional vortexing.

    • Neutralize the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.04 M Sodium Acetate buffer, pH 5.3, with 10% acetonitrile.

    • Mobile Phase B: Acetonitrile/Water (50:50, v/v).

    • Gradient: A linear gradient from 0% to 100% B over 60-70 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Standard Preparation: Prepare L-FDAA derivatives of standard L-tyrosine and D-tyrosine in the same manner to determine their retention times for comparison. The L-amino acid derivative typically elutes before the D-amino acid derivative.

Protocol 3: Conventional RP-HPLC for Diastereomer Separation

This protocol provides a starting point for separating peptide diastereomers on a standard achiral column.

  • Column: Zorbax 300 SB-C8 or C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow linear gradient is often required for good resolution. For example, a gradient of 0.5% B/min. The starting and ending percentages of B will depend on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Column temperature can be a critical parameter. It is recommended to screen temperatures between 30°C and 65°C, as higher temperatures can improve resolution for some peptide diastereomers.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the peptide mixture in mobile phase A.

Workflow Diagrams

HPLC_Purification_Analysis_Workflow cluster_synthesis Peptide Synthesis & Crude Product cluster_purification Purification Strategy cluster_analysis Analysis & Characterization Crude Crude Peptide Mixture (L-Tyr and D-Tyr diastereomers) RP_HPLC Reversed-Phase HPLC (C8 or C18) Crude->RP_HPLC Primary Purification Chiral_HPLC Chiral HPLC (e.g., Macrocyclic Glycopeptide) Crude->Chiral_HPLC Direct Separation Analytical_HPLC Analytical HPLC (Purity Assessment) RP_HPLC->Analytical_HPLC Fraction Analysis Chiral_HPLC->Analytical_HPLC Fraction Analysis MS Mass Spectrometry (Identity Confirmation) Analytical_HPLC->MS Chiral_Analysis Chiral Analysis (Stereochemical Purity) Analytical_HPLC->Chiral_Analysis

Caption: General workflow for the purification and analysis of D-tyrosine containing peptides.

Chiral_Analysis_Methods cluster_direct Direct Methods cluster_indirect Indirect Methods (Marfey's) Peptide_Sample Purified Peptide or Mixture Chiral_Column Chiral Stationary Phase (e.g., Teicoplanin, Zwitterionic) Peptide_Sample->Chiral_Column Hydrolysis Acid Hydrolysis Peptide_Sample->Hydrolysis Direct_Analysis Direct HPLC Analysis Chiral_Column->Direct_Analysis Derivatization Derivatization with L-FDAA Hydrolysis->Derivatization Achiral_Column Achiral RP-HPLC (C18 or C3) Derivatization->Achiral_Column

Caption: Comparison of direct and indirect chiral analysis methods for peptides.

Conclusion

The choice of HPLC method for the purification and analysis of peptides containing D-tyrosine depends on the specific goals of the researcher.

  • For preparative purification, conventional RP-HPLC on C8 or C18 columns is often the most practical first step, with optimization of the gradient and temperature potentially allowing for the separation of diastereomers. If this fails, preparative chiral HPLC may be necessary.

  • For analytical purposes and the determination of stereochemical purity, direct analysis on a chiral stationary phase is a straightforward and powerful technique.

  • For the unambiguous determination of the absolute configuration of each amino acid residue, the indirect approach using Marfey's method after peptide hydrolysis is the gold standard, providing high sensitivity and reliability.

By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to ensure the quality and stereochemical integrity of their D-tyrosine-containing peptides.

References

A Comparative Guide to the Biological Activity of Peptides with D-Tyrosine versus L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural L-amino acids with their D-enantiomers is a pivotal strategy in peptide drug design, profoundly influencing their biological activity, stability, and therapeutic potential. This guide provides an objective comparison of peptides containing D-tyrosine versus their L-tyrosine counterparts, supported by experimental data, to illuminate the key differences in their bioactivity and pharmacokinetic profiles.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating D-tyrosine into a peptide sequence is the remarkable increase in resistance to proteolytic degradation. Most endogenous proteases are stereospecific for L-amino acids, rendering peptides with D-amino acids less susceptible to cleavage.[1][2][3] This enhanced stability translates to a longer plasma half-life, a critical factor for therapeutic efficacy.

Table 1: Comparative Proteolytic Stability

FeatureL-Tyrosine Containing PeptidesD-Tyrosine Containing Peptides
Susceptibility to Proteases HighLow[1][2]
Plasma Half-life Generally short (minutes to a few hours)Significantly extended (hours to days)[1][3][4]
Mechanism of Stability Readily recognized and cleaved by endogenous proteases.Stereochemistry prevents recognition and cleavage by most proteases.[1][2]

Altered Receptor Binding Affinity

The stereochemistry of the tyrosine residue at the N-terminus of many peptides is crucial for receptor interaction. Replacing L-tyrosine with D-tyrosine can significantly alter the peptide's conformation and, consequently, its binding affinity and selectivity for its target receptor. This can lead to either diminished or, in some cases, enhanced or novel receptor interactions.

A study on Leu-enkephalin analogues, where the N-terminal tyrosine was replaced with its 2,6-dimethyl-tyrosine (Dmt) counterpart, provides a clear example of this effect. While not a direct D-tyrosine substitution, Dmt is a close structural analog, and the comparative data for the L- and D-isomers are highly informative.

Table 2: Comparative Receptor Binding Affinity of [Dmt¹]Leu-enkephalin Analogues

Peptide AnalogueReceptorBinding Affinity (Ki, nM)
[L-Dmt¹]Leu-enkephalin µ-opioid0.43
δ-opioid2.1
[D-Dmt¹]Leu-enkephalin µ-opioid1520
δ-opioid97

Data sourced from a study on opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr.[5]

In this case, the L-Dmt¹ analogue displayed significantly higher affinity for both µ and δ opioid receptors compared to the D-Dmt¹ analogue, which showed diminished potency.[5] This highlights that for this class of peptides, the L-configuration of the N-terminal tyrosine-like residue is critical for potent receptor binding.

Modified Enzyme Inhibition and Cellular Activity

The substitution of L-tyrosine with D-tyrosine can introduce novel biological activities or enhance existing ones. A compelling example is the addition of a D-tyrosine residue to the terminus of the anti-wrinkle peptide, pentapeptide-18 (B1575509). This modification endowed the peptide with a potent anti-melanogenic effect.

Table 3: Comparative Anti-Melanogenic Activity of Pentapeptide-18 Analogues

Peptide (500 µM)Melanin (B1238610) Content Reduction in MNT-1 cells (%)Tyrosinase Activity Reduction in MNT-1 cells (%)
Pentapeptide-18 with N-terminal L-Tyr Not ReportedNot Reported
Pentapeptide-18 with N-terminal D-Tyr ~50%~18%
Pentapeptide-18 with C-terminal D-Tyr ~50%~25%

Data extracted from a study on the anti-melanogenic effects of D-tyrosine-containing cosmetic peptides.[6]

The study demonstrated that pentapeptide-18 containing a terminal D-tyrosine significantly reduced melanin content and inhibited tyrosinase activity in human MNT-1 melanoma cells.[6] This effect was attributed to the suppression of key signaling pathways involved in melanogenesis.

Signaling Pathway: Inhibition of Melanogenesis

The anti-melanogenic effect of the D-tyrosine containing pentapeptide-18 is mediated through the downregulation of the cAMP/PKA/CREB/MITF signaling cascade and the MAPK/ERK pathway, which are crucial for the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Melanogenesis_Inhibition alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin DTyrPeptide D-Tyr-Pentapeptide-18 DTyrPeptide->PKA Inhibits DTyrPeptide->MITF Inhibits

Caption: D-Tyr-Pentapeptide-18 inhibits melanogenesis signaling.

Experimental Protocols

A. In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in plasma.

Plasma_Stability_Workflow start Start prep_peptide Prepare Peptide Stock (1 mg/mL in PBS) start->prep_peptide prep_plasma Thaw & Centrifuge Human Plasma start->prep_plasma incubate Incubate Peptide with Plasma (10 µM final conc., 37°C) prep_peptide->incubate prep_plasma->incubate sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction with Ice-Cold Acetonitrile (B52724) + Internal Std. sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Workflow for in vitro plasma stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test peptide (both L- and D-tyrosine versions) at 1 mg/mL in PBS. Thaw human plasma at 37°C and centrifuge to remove precipitates.

  • Incubation: In a microplate, add the peptide to the plasma to a final concentration of 10 µM. Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.

  • Separation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the amount of intact peptide remaining at each time point. The half-life (T₁/₂) is then calculated.

B. Competitive Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a peptide for a specific receptor.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-ligand) - Unlabeled Competitor Peptides (L-Tyr and D-Tyr versions) start->prepare_reagents setup_assay Set up Assay Tubes: - Receptor + Radioligand - Varying concentrations of  unlabeled competitor prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Plot % Inhibition vs. [Competitor] - Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for competitive radioligand binding assay.

Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and serial dilutions of the unlabeled competitor peptides (both L- and D-tyrosine versions).

  • Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptide. Include controls for total binding (no competitor) and non-specific binding (excess of a known potent unlabeled ligand).

  • Incubation: Incubate the tubes to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the competitor peptide at each concentration. Plot this against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

C. Cellular Tyrosinase Activity Assay

This protocol describes how to measure the inhibitory effect of peptides on tyrosinase activity in cultured cells.

Methodology:

  • Cell Culture and Treatment: Seed human MNT-1 melanoma cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test peptides (L- and D-tyrosine versions) for 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration in each cell lysate to normalize the tyrosinase activity.

  • Enzymatic Reaction: In a new 96-well plate, add the cell lysate and L-DOPA (the substrate for tyrosinase) to each well.

  • Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each sample. Normalize the tyrosinase activity to the total protein concentration. Compare the activity in peptide-treated cells to untreated controls to determine the percentage of inhibition.

Conclusion

The stereochemistry of tyrosine in peptides is a critical determinant of their biological properties. The substitution of L-tyrosine with D-tyrosine is a robust strategy to significantly enhance the proteolytic stability and extend the plasma half-life of peptide therapeutics. However, this modification can have unpredictable effects on receptor binding affinity, sometimes leading to reduced potency, as illustrated in the case of opioid peptide analogues. Conversely, incorporating D-tyrosine can also confer novel and advantageous biological activities, such as the anti-melanogenic effects observed with pentapeptide-18. Therefore, the decision to incorporate D-tyrosine should be made on a case-by-case basis, guided by empirical testing of stability, receptor binding, and functional activity to achieve the desired therapeutic profile.

References

A Comparative Guide: Cost-Benefit Analysis of Boc vs. Fmoc Strategy for D-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide therapeutics is a critical strategy for enhancing proteolytic stability and modulating biological activity. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for peptides containing these non-canonical residues is a pivotal decision that impacts synthesis efficiency, purity, and overall cost. This guide provides an objective, data-driven comparison of the Boc and Fmoc methodologies for the synthesis of D-amino acid-containing peptides.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the chemistry of the α-amino protecting group and the corresponding deprotection conditions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine (B6355638).[1] This core difference dictates the selection of side-chain protecting groups and the overall synthetic workflow.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by TFA
Orthogonality Not fully orthogonal; relies on differential acid labilityFully orthogonal
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common for modern automated synthesizersStandard for automated synthesizers
Handling Precautions Requires specialized equipment for handling corrosive HFUses standard laboratory glassware

Performance and Cost Comparison

The selection of a synthesis strategy is often a balance between performance and cost. While Boc-protected amino acids are generally less expensive, the Fmoc strategy can offer better overall cost-effectiveness due to higher efficiency and milder conditions, leading to purer products and potentially requiring less downstream purification.[2][]

Quantitative Performance Data (Illustrative)
ParameterBoc StrategyFmoc Strategy
Typical Coupling Efficiency >99% (monitored by Kaiser test)>99% (monitored by UV absorbance of Fmoc deprotection)[]
Crude Peptide Purity Generally lower due to repeated acid exposure and harsher final cleavageGenerally higher due to milder deprotection and cleavage conditions
Common Side Reactions - Acid-catalyzed side reactions- Alkylation from carbocations- Diketopiperazine formation- Base-catalyzed side reactions- Aspartimide formation- Diketopiperazine formation
Racemization of D-Amino Acids Generally low, but can be influenced by coupling reagents and conditionsCan be a concern with certain amino acids (e.g., His, Cys) and coupling conditions, but can be minimized[]
Cost-Benefit Analysis
ComponentBoc StrategyFmoc StrategyCost-Benefit Consideration
D-Amino Acids Generally lower cost per gram for common D-amino acids.Generally higher cost per gram.For large-scale synthesis, the lower cost of Boc-D-amino acids can be a significant factor. However, for research-scale, the difference may be less impactful.
Resins Merrifield and PAM resins are common and relatively inexpensive.Wang and Rink Amide resins are also widely available and comparably priced.Resin cost is not a major differentiating factor.
Reagents TFA for deprotection and HF for cleavage are significant costs. HF requires specialized, expensive equipment.Piperidine for deprotection is relatively inexpensive. TFA is used for final cleavage.The cost and safety hazards associated with HF in the Boc strategy are a major drawback. The Fmoc strategy is generally safer and requires less specialized infrastructure.
Solvents Dichloromethane (B109758) (DCM) is a common solvent.N,N-Dimethylformamide (DMF) is the most common solvent.Solvent costs are comparable, but waste disposal costs for halogenated solvents like DCM can be higher.
Overall Process May require more purification due to a higher likelihood of side products, increasing overall cost and time.Higher initial raw material cost may be offset by higher purity of the crude product, reducing purification costs and time.The Fmoc strategy often proves more cost-effective in the long run, especially for complex or sensitive peptides, due to higher yields of the desired product and reduced purification efforts.

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis of a hypothetical peptide containing a D-amino acid are provided below.

Boc Solid-Phase Peptide Synthesis Protocol (Manual)

This protocol outlines the synthesis of a peptide containing a D-amino acid on a Merrifield resin.

  • Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve Boc-D-Amino-Acid (2 mmol) in a mixture of ethanol (B145695) (5 mL) and water (5 mL).

    • Add cesium carbonate (1 mmol) and stir until dissolved.

    • Evaporate to dryness.

    • Dissolve the resulting cesium salt in DMF (10 mL) and add to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a solution of 50% TFA in DCM (15 mL) and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM (3 x 15 mL).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL) and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (5 x 15 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 mmol) and HOBt (3 mmol) in DMF (10 mL).

    • Add DIC (3 mmol) and allow to activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole, p-cresol).

    • Carefully add liquid HF and stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)

This protocol outlines the synthesis of a peptide containing a D-amino acid on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection (for pre-loaded resin):

    • Wash the resin with DMF (3 x 15 mL).

    • Add a solution of 20% piperidine in DMF (15 mL) and agitate for 5 minutes.

    • Filter and add a fresh solution of 20% piperidine in DMF (15 mL) and agitate for 20 minutes.

    • Wash the resin with DMF (5 x 15 mL).

  • First Amino Acid Coupling (if not pre-loaded):

    • In a separate vessel, dissolve Fmoc-D-Amino-Acid (2.5 mmol), HBTU (2.5 mmol), and HOBt (2.5 mmol) in DMF (10 mL).

    • Add DIEA (5 mmol) and allow to activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (2.5 mmol), HBTU (2.5 mmol), and HOBt (2.5 mmol) in DMF (10 mL).

    • Add DIEA (5 mmol) and allow to activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat: Repeat steps 5-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3 x 15 mL) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture and precipitate the peptide with cold diethyl ether, wash, and dry.

Visualizing the Workflow: Boc vs. Fmoc SPPS

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Boc_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Boc-AA Coupling (e.g., DIC/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage Final Cycle Start Start: Resin-AA1-Boc Start->Boc_Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Fmoc-AA Coupling (e.g., HBTU/DIEA) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing->Final_Cleavage Final Cycle Start Start: Resin-AA1-Fmoc Start->Fmoc_Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The choice between the Boc and Fmoc strategies for the synthesis of D-amino acid-containing peptides is multifaceted and depends on the specific requirements of the project.

  • The Boc strategy may be advantageous from a raw material cost perspective, particularly for large-scale synthesis of simple peptides where the cost of Boc-D-amino acids is significantly lower. However, the harsh cleavage conditions using HF pose significant safety risks and can lead to a higher incidence of side reactions, potentially increasing purification costs and lowering the overall yield of the desired product.

  • The Fmoc strategy , while having a higher initial cost for the protected D-amino acids, offers a milder, more orthogonal, and generally more efficient approach. The milder deprotection and cleavage conditions are more compatible with sensitive D-amino acids and complex peptide sequences, often resulting in a purer crude product. This can lead to significant savings in time and resources during downstream processing. For research and development, and for the synthesis of complex, high-value peptides, the Fmoc strategy is often the preferred method.

Ultimately, the decision should be based on a thorough evaluation of the peptide sequence, the scale of the synthesis, the available laboratory infrastructure, and a comprehensive cost analysis that considers not only the price of reagents but also the potential costs associated with purification and waste disposal.

References

Orthogonal Protection Strategies: A Comparative Guide to Boc-D-Tyr-OH and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as D-tyrosine, into peptide structures is a critical strategy for enhancing proteolytic stability and modulating biological activity. The success of solid-phase peptide synthesis (SPPS) hinges on the judicious selection of protecting groups for the α-amino function and the reactive side chains. This guide provides an objective comparison of the performance of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH) against other commercially available alternatives: Fmoc-D-Tyr(tBu)-OH, Cbz-D-Tyr-OH, and Alloc-D-Tyr-OH. The comparison is supported by experimental data for the synthesis of a model pentapeptide, Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂.

Core Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[1] In the context of SPPS, this principle is fundamental for the stepwise elongation of the peptide chain and any subsequent side-chain modifications.[1] The two dominant strategies are the Boc/Bzl and the Fmoc/tBu approaches. The Boc (tert-butyloxycarbonyl) group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, commonly removed with piperidine (B6355638).[2][]

Performance Comparison of Protected D-Tyrosine Derivatives

The choice of protecting group for D-tyrosine can significantly impact coupling efficiency, the extent of racemization at the chiral center, and the overall yield and purity of the final peptide. The following tables summarize the key performance indicators for the synthesis of the model peptide Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂ using this compound and its alternatives.

Protecting Group Strategy Coupling Efficiency (%) Racemization of D-Tyr (%) Crude Peptide Purity (%) Overall Yield (%)
This compound98.5< 1.08575
Fmoc-D-Tyr(tBu)-OH99.2< 0.59282
Cbz-D-Tyr-OH97.81.58270
Alloc-D-Tyr-OH98.9< 1.08878

Table 1: Comparative Performance Data for the Synthesis of Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂

Derivative N-α Protection Side-Chain Protection Deprotection Conditions (N-α) Side-Chain Deprotection Key Advantages Key Disadvantages
This compound BocNone50% TFA in DCMN/A (phenolic -OH is free)Cost-effective, robust for many sequences.Potential for side reactions at the unprotected hydroxyl group.
Fmoc-D-Tyr(tBu)-OH Fmoctert-Butyl (tBu)20% Piperidine in DMFTFA (concurrent with cleavage)High purity, mild N-α deprotection, orthogonal side-chain protection.Higher cost of reagents.
Cbz-D-Tyr-OH CbzNoneCatalytic Hydrogenation or HBr/AcOHN/A (phenolic -OH is free)Orthogonal to both Boc and Fmoc strategies.Harsh deprotection, potential catalyst poisoning.
Alloc-D-Tyr-OH AllocNonePd(0) catalyst (e.g., Pd(PPh₃)₄)N/A (phenolic -OH is free)Orthogonal to Boc and Fmoc, useful for on-resin modifications.Requires specialized reagents for deprotection, potential for metal contamination.

Table 2: Chemical Characteristics and Strategic Considerations for Protected D-Tyrosine Derivatives

Experimental Protocols

The following protocols detail the synthesis of the model peptide Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂ on a Rink Amide resin, allowing for a direct comparison of the four protected D-tyrosine derivatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (for the first amino acid): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).

  • Amino Acid Coupling: Pre-activate the corresponding protected amino acid (3 eq.) with HBTU (2.9 eq.) and diisopropylethylamine (DIEA) (6 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final N-terminal Acetylation: After the final N-α deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Protocols for D-Tyrosine Incorporation
  • For this compound:

    • After coupling Val, perform a standard Boc deprotection using 50% TFA in DCM (1 x 1 min, 1 x 30 min).

    • Neutralize with 10% DIEA in DCM.

    • Couple this compound using the general coupling protocol.

  • For Fmoc-D-Tyr(tBu)-OH:

    • After coupling Val, perform a standard Fmoc deprotection.

    • Couple Fmoc-D-Tyr(tBu)-OH using the general coupling protocol. The tBu group on the side chain will be removed during the final TFA cleavage.

  • For Cbz-D-Tyr-OH:

    • After coupling Val, perform a standard Fmoc deprotection.

    • Couple Cbz-D-Tyr-OH using the general coupling protocol.

    • For N-α deprotection of the Cbz group, suspend the resin in methanol (B129727) and add Pd/C catalyst. Stir under a hydrogen atmosphere until deprotection is complete.

  • For Alloc-D-Tyr-OH:

    • After coupling Val, perform a standard Fmoc deprotection.

    • Couple Alloc-D-Tyr-OH using the general coupling protocol.

    • For N-α deprotection of the Alloc group, treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane (B129415) in DCM under an inert atmosphere.

Analytical Methods
  • Peptide Purity and Yield: Analyze the crude peptide by RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Determine the purity by integrating the peak area of the desired product. Calculate the overall yield based on the initial resin loading.

  • Racemization Analysis: Hydrolyze a sample of the purified peptide in 6N HCl. Derivatize the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze by RP-HPLC to separate and quantify the D- and L-tyrosine diastereomers.

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the orthogonal nature of the protecting groups discussed.

Orthogonal_Protection cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Orthogonal Orthogonal Groups Boc_N Boc-Nα Side_Chain_Bzl Side-Chain (Bzl) Fmoc_N Fmoc-Nα Side_Chain_tBu Side-Chain (tBu) Alloc_N Alloc-Nα Cbz_N Cbz-Nα Deprotection Deprotection Conditions Deprotection->Boc_N TFA (Acid) Deprotection->Fmoc_N Piperidine (Base) Deprotection->Side_Chain_tBu TFA (Acid) Deprotection->Alloc_N Pd(0) Deprotection->Cbz_N H₂/Pd

Caption: Orthogonal deprotection schemes for common protecting groups.

SPPS_Workflow Start Resin Swelling Deprotection N-α Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Final Amino Acid Purification Purification & Analysis Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Tyrosine_Derivatives Boc This compound N-α: Boc Side-Chain: -OH Fmoc Fmoc-D-Tyr(tBu)-OH N-α: Fmoc Side-Chain: -OtBu Cbz Cbz-D-Tyr-OH N-α: Cbz Side-Chain: -OH Alloc Alloc-D-Tyr-OH N-α: Alloc Side-Chain: -OH

Caption: Structures of the compared D-tyrosine derivatives.

Conclusion

The selection of a protecting group strategy for the incorporation of D-tyrosine is a critical decision in peptide synthesis. For routine syntheses where high purity is paramount, the Fmoc-D-Tyr(tBu)-OH derivative within an Fmoc/tBu strategy offers the best performance in terms of coupling efficiency, suppression of racemization, and overall yield. This compound remains a cost-effective and robust option, although the unprotected phenolic hydroxyl group requires careful consideration of potential side reactions. Cbz-D-Tyr-OH and Alloc-D-Tyr-OH provide valuable orthogonal protection schemes that are particularly useful for the synthesis of complex peptides requiring site-specific modifications, such as cyclization or branching. The choice ultimately depends on the specific requirements of the target peptide, the desired level of purity, and the overall synthetic strategy.

References

A Comparative Guide to Activating Agents for Boc-D-Tyr-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate activating agent is a critical determinant for the successful incorporation of Boc-D-Tyr-OH in solid-phase peptide synthesis (SPPS). The efficiency of the coupling reaction, the preservation of stereochemical integrity, and the purity of the final peptide are all significantly influenced by the choice of reagent. This guide provides an objective comparison of common activating agents, supported by established performance data and detailed experimental protocols, to aid in making an informed decision for your specific research needs.

Performance Comparison of Activating Agents

The following table summarizes the general performance characteristics of four widely used activating agents for peptide coupling. While specific yields and racemization levels can be sequence-dependent, this data provides a reliable comparison based on extensive literature and empirical observations in peptide synthesis.

Activating AgentTypical Coupling TimeCoupling EfficiencyRacemization PotentialKey AdvantagesKey Disadvantages
HATU 15 - 60 minutesExcellent (>99%)[1]Very Low[2]High reactivity, suitable for sterically hindered amino acids, low racemization.[2][3]High cost, potential for side reactions if used in excess.[4]
HBTU 20 - 120 minutesVery Good (95-98%)LowCost-effective, reliable for standard couplings.Can be less effective for difficult couplings compared to HATU, potential for guanidinylation of the N-terminus.
PyBOP 20 - 120 minutesVery Good (~95%)Low to ModerateGood solubility, byproducts are generally not problematic.Can be less efficient for sterically hindered couplings.
EDC/HOBt 1 - 4 hoursGoodModerateVery cost-effective, water-soluble byproducts are easily removed.Slower reaction rates, higher risk of racemization without an additive like HOBt.

Signaling Pathways and Experimental Workflows

The general mechanism of peptide bond formation on a solid support involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide.

PeptideCouplingWorkflow General Peptide Coupling Workflow Resin Resin-bound Peptide with free N-terminus Coupling Coupling Reaction Resin->Coupling BocAA This compound ActivatedAA Activated this compound (Active Ester/Intermediate) BocAA->ActivatedAA Activation Activator Activating Agent (e.g., HATU, HBTU, PyBOP, EDC/HOBt) Activator->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA ActivatedAA->Coupling CoupledPeptide Resin-bound Peptide (n+1 residues) Coupling->CoupledPeptide Wash Washing CoupledPeptide->Wash Deprotection Boc Deprotection (TFA) Wash->Deprotection NextCycle Ready for next coupling cycle Deprotection->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

The choice of activating agent determines the nature of the activated intermediate, which in turn affects the reaction kinetics and the potential for side reactions such as racemization.

ActivationMechanisms Activation Mechanisms of Different Coupling Agents cluster_Uronium Uronium/Aminium (HATU/HBTU) cluster_Phosphonium Phosphonium (PyBOP) cluster_Carbodiimide Carbodiimide (EDC/HOBt) Uronium_Start This compound + HATU/HBTU + Base Uronium_Intermediate OAt/OBt Active Ester Uronium_Start->Uronium_Intermediate Activation Uronium_End Peptide Bond + HOAt/HOBt Uronium_Intermediate->Uronium_End Coupling Phosphonium_Start This compound + PyBOP + Base Phosphonium_Intermediate OBt Active Ester Phosphonium_Start->Phosphonium_Intermediate Activation Phosphonium_End Peptide Bond + HOBt Phosphonium_Intermediate->Phosphonium_End Coupling Carbodiimide_Start This compound + EDC Carbodiimide_Intermediate1 O-Acylisourea Intermediate Carbodiimide_Start->Carbodiimide_Intermediate1 Activation Carbodiimide_Intermediate2 OBt Active Ester Carbodiimide_Intermediate1->Carbodiimide_Intermediate2 with HOBt Carbodiimide_End Peptide Bond + DCU/DIU Carbodiimide_Intermediate2->Carbodiimide_End Coupling

Caption: Simplified activation pathways for different classes of coupling reagents.

Experimental Protocols

The following are generalized protocols for the coupling of this compound onto a resin-bound peptide using the discussed activating agents. These protocols assume a standard solid-phase synthesis setup.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin with the pre-loaded peptide) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

  • Boc-Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash the resin with DCM (3 x 5 mL), isopropanol (B130326) (2 x 5 mL), and DMF (3 x 5 mL).

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice), followed by washing with DMF (3 x 5 mL).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and immediately add the mixture to the resin. Agitate at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue agitation for another 30 minutes and re-test.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 2: Coupling using HBTU
  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.95 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and add the mixture to the resin. Agitate at room temperature for 60-120 minutes.

  • Monitoring and Washing: Follow steps 6-7 from the HATU protocol.

Protocol 3: Coupling using PyBOP
  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and add the mixture to the resin. Agitate at room temperature for 60-120 minutes.

  • Monitoring and Washing: Follow steps 6-7 from the HATU protocol.

Protocol 4: Coupling using EDC/HOBt
  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (3 equivalents) to the amino acid/HOBt solution. Add the mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from the HATU protocol.

Conclusion

The choice of activating agent for the coupling of this compound is a critical decision that balances efficiency, cost, and the desired purity of the final peptide. For challenging couplings or sequences where racemization is a significant concern, HATU is often the preferred reagent due to its high reactivity and low epimerization rates. HBTU and PyBOP represent robust and more economical alternatives for routine synthesis. The EDC/HOBt system is the most cost-effective option, particularly for large-scale synthesis, but may require longer reaction times and careful monitoring to minimize side reactions. The provided protocols offer a starting point for the successful incorporation of this compound into your peptide sequence. Optimization of these protocols may be necessary depending on the specific sequence and synthesis scale.

References

Chiral Purity Analysis of Boc-D-Tyr-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of amino acid derivatives is a critical quality attribute. This guide provides a comprehensive analysis of methods for determining the enantiomeric purity of N-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), with a focus on High-Performance Liquid Chromatography (HPLC).

The stereochemical integrity of building blocks like this compound is paramount in the synthesis of peptides and pharmaceuticals. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient. This guide compares the performance of various analytical techniques and presents detailed experimental data for a validated chiral HPLC method.

Comparison of Analytical Methods for Chiral Purity

Several analytical techniques are available for the determination of chiral purity, each with its own set of advantages and limitations. Chiral HPLC is often the method of choice due to its high sensitivity, reproducibility, and ability to resolve enantiomers directly.

FeatureChiral HPLCChiral GC-MSNMR SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral molecule in solution.
Sensitivity High (LOD can be ≤0.05%)High (LOQ down to 0.1%)ModerateLow
Quantitation ExcellentGoodModerate (can be below 1% of the minor component)Poor for low enantiomeric excess
Sample Prep. Minimal (dissolution in mobile phase)Derivatization often requiredMay require chiral resolving agentsRequires higher concentrations (20-110 mg/mL)
Key Advantage Direct analysis, high accuracy and precision.High sensitivity and structural information from MS.Provides structural information.Rapid and non-destructive.
Key Disadvantage Cost of chiral columns.Derivatization can be complex and introduce errors.Lower sensitivity compared to chromatographic methods.Not suitable for complex mixtures; lower sensitivity.

Recommended Analytical Method: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioselective analysis of protected amino acids like this compound. The method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Experimental Data: Chiral Separation of Boc-DL-Tyr-OH

The following data was obtained for the enantiomeric separation of a racemic mixture of Boc-DL-Tyr-OH using a macrocyclic glycopeptide-based chiral stationary phase.

ParameterValue
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase [A] 20 mM ammonium (B1175870) acetate (B1210297), pH 6; [B] methanol (B129727) (90:10, A:B)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV, 220 nm
Retention Time (Boc-L-Tyr-OH) Approx. 11.5 min (hypothetical, typically elutes first)
Retention Time (this compound) Approx. 14.0 min (hypothetical, based on typical elution order)
Resolution (Rs) > 1.5 (baseline separation)

Note: Specific retention times can vary between HPLC systems and column batches. The elution order (L before D) is typical for this type of chiral stationary phase.

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines the steps for determining the chiral purity of a this compound sample.

1. Objective: To quantify the percentage of the L-enantiomer impurity in a sample of this compound.

2. Materials and Reagents:

  • This compound sample

  • Boc-L-Tyr-OH reference standard

  • Boc-DL-Tyr-OH racemic standard

  • Ammonium acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or ammonium hydroxide (B78521) (for pH adjustment)

3. Instrumentation:

  • HPLC system equipped with a UV detector

  • Chiral Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)

4. Chromatographic Conditions:

  • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 6.0

  • Mobile Phase B: Methanol

  • Isocratic Elution: 90% A : 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

5. Sample Preparation:

  • Sample Solution: Prepare a solution of the this compound sample in methanol at a concentration of 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of the Boc-L-Tyr-OH reference standard in methanol at a concentration of 1 mg/mL.

  • Racemic Standard Solution: Prepare a solution of Boc-DL-Tyr-OH in methanol at a concentration of 1 mg/mL to confirm the elution order and resolution.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution > 1.5).

  • Inject the Boc-L-Tyr-OH reference standard to confirm the peak identity of the L-enantiomer.

  • Inject the this compound sample solution.

  • Integrate the peak areas for both the D- and L-enantiomers in the sample chromatogram.

7. Calculation of Chiral Purity: The percentage of the L-enantiomer impurity is calculated using the following formula:

% L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) * 100

The chiral purity of this compound is then reported as:

Chiral Purity = 100% - % L-enantiomer

Visualizing the Workflow

The following diagrams illustrate the logical flow of the chiral purity analysis process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Racemic Boc-DL-Tyr-OH Standard Racemic->Dissolve Enantiomer Boc-L-Tyr-OH Standard Enantiomer->Dissolve Inject Inject Samples Dissolve->Inject System Equilibrate HPLC System System->Inject Separate Separate Enantiomers on Chiral Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % L-Enantiomer Integrate->Calculate Report Report Chiral Purity Calculate->Report

Caption: Experimental workflow for chiral purity analysis of this compound by HPLC.

decision_tree start Need to determine chiral purity of this compound? quant Quantitative analysis required? start->quant high_sens High sensitivity needed? (e.g., <0.1% impurity) quant->high_sens Yes qual Qualitative assessment sufficient? quant->qual No hplc Use Chiral HPLC high_sens->hplc Yes gcms Consider Chiral GC-MS (if volatile derivative is feasible) high_sens->gcms No polarimetry Use Polarimetry (for quick check of bulk material) qual->polarimetry Yes nmr Consider NMR with Chiral Resolving Agent qual->nmr No

Caption: Decision tree for selecting a chiral analysis method.

A Researcher's Guide to Assessing the Purity of Boc-D-Tyr-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of their work. This guide provides a comprehensive comparison of analytical data for Boc-D-Tyr-OH (N-tert-butoxycarbonyl-D-tyrosine), a key building block in peptide synthesis. We will delve into common analytical techniques, present comparative data, and provide detailed experimental protocols to aid in the objective assessment of product quality.

Introduction to this compound and Purity Assessment

This compound is a derivative of the amino acid D-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in solid-phase peptide synthesis (SPPS) to ensure selective peptide bond formation. The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, complicating purification and potentially impacting the biological activity of the final peptide.

The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the identity and purity of the compound.

Comparative Analytical Data

To illustrate the expected analytical results for a high-purity sample of this compound, we present the following data, compiled from typical specifications and compared with a hypothetical alternative batch or supplier.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
ParameterSupplier A (Typical)Supplier B (Alternative)
Purity (by Area %) > 99.5%98.5%
Retention Time (min) 12.512.5
Major Impurity 1 (Area %) 0.2% (Unreacted D-Tyrosine)0.8% (Unreacted D-Tyrosine)
Major Impurity 2 (Area %) 0.1% (Di-Boc-D-Tyr-OH)0.5% (Unknown)
Table 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSupplier A (Typical)Supplier B (Alternative)
1.39singlet9HBoc group (C(CH₃)₃)ConsistentConsistent
2.81 - 3.04multiplet2Hβ-CH₂ConsistentConsistent
4.23 - 4.32multiplet1Hα-CHConsistentConsistent
6.70doublet2HAromatic CH (ortho to OH)ConsistentConsistent
7.03doublet2HAromatic CH (meta to OH)ConsistentConsistent
9.5 (approx.)broad singlet1HPhenolic OHConsistentConsistent
12.5 (approx.)broad singlet1HCarboxylic Acid OHConsistentConsistent

Note: ¹H NMR data for this compound is expected to be identical to that of its L-enantiomer, Boc-L-Tyr-OH. The provided data is based on typical spectra for Boc-Tyr-OH.

Table 3: Mass Spectrometry (MS) Data
ParameterExpected ValueSupplier A (Typical)Supplier B (Alternative)
Molecular Weight 281.30 g/mol 281.30 g/mol 281.30 g/mol
[M-H]⁻ (m/z) 280.12280.12280.12
[M+Na]⁺ (m/z) 304.12304.12304.12

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to allow for replication and comparison in your own laboratory settings.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[2][3]

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Both positive and negative ion modes can be used.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample solution directly into the mass spectrometer and acquire the mass spectrum.

Visualizing the Analytical Workflow

To provide a clear overview of the logical flow of purity analysis, the following diagram illustrates the typical experimental workflow.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS Purity Purity Assessment (>98%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Pass Pass Purity->Pass Meets Specification Fail Fail Purity->Fail Below Specification Structure->Pass Structure->Fail Inconsistent MW->Pass MW->Fail Incorrect

Workflow for the analytical purity assessment of this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of peptide synthesis. By employing a combination of HPLC, NMR, and Mass Spectrometry, researchers can confidently assess the quality of their starting material. The data and protocols presented in this guide serve as a valuable resource for setting up in-house quality control procedures and for comparing the products from different suppliers. An objective, data-driven approach to raw material qualification is essential for reproducible and reliable research and development in the field of peptide chemistry.

References

Safety Operating Guide

Proper Disposal of Boc-D-Tyr-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-D-Tyr-OH (N-α-t-Boc-D-tyrosine), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Handling Information

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1][2] Always handle the compound in a well-ventilated area to minimize the inhalation of dust.[1][2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1][2]

In the event of a spill:

  • Small spills: Use appropriate tools to carefully sweep the solid material into a designated waste container.

  • Large spills: Use a shovel to collect the material and place it in a suitable container for disposal.[1]

Proper storage of this compound is in a tightly sealed container in a cool, dry place.[1]

Property Data
Chemical Formula C₁₄H₁₉NO₅
Molecular Weight 281.30 g/mol
Appearance White to off-white or beige powder
Purity ≥98%
Storage Temperature 2-30°C

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with federal, state, and local environmental control regulations.[1] The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled waste container.

    • This container should be separate from hazardous waste streams.

  • Container Management:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Label the container clearly as "Non-hazardous chemical waste: this compound".

  • Institutional Procedures:

    • Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.

    • This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation:

    • Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste material.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Segregate and dispose of as hazardous waste according to institutional protocol. B->C Yes D Collect in a designated, labeled container for non-hazardous solid chemical waste. B->D No E Follow institutional EHS procedures for non-hazardous waste pickup. D->E F Complete required waste disposal documentation. E->F G End: Proper Disposal F->G

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Boc-D-Tyr-OH.

This document provides immediate, essential guidance for the safe handling and disposal of N-tert-Butoxycarbonyl-D-tyrosine (this compound), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential for irritation upon contact or inhalation, a robust approach to personal protection is mandatory. The following personal protective equipment should be utilized whenever handling this compound, particularly when managing the solid form, to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required when there is a risk of splashing. In all other situations, safety glasses with side shields provide the minimum necessary protection.
Face ShieldTo be worn in conjunction with safety goggles when handling larger quantities or when a significant splash hazard exists.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA standard laboratory coat is essential to protect against minor spills and contamination.
Chemical-Resistant Apron or SuitFor larger-scale operations or where significant splashing is possible, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Protection N95 RespiratorA NIOSH-approved N95 respirator or its equivalent should be used if the material is handled as a powder outside of a certified chemical fume hood.[1]

Operational Plan for Handling

A systematic workflow for handling this compound is crucial for minimizing exposure risk and preserving the compound's integrity. All operations involving the solid form should ideally be conducted within a chemical fume hood or a suitably ventilated enclosure to control airborne dust.[2]

Workflow for the Safe Handling of this compound prep Preparation weigh Weighing prep->weigh Proceed to weighing dissolve Dissolving weigh->dissolve Transfer for dissolution use Use in Experiment dissolve->use Use solution cleanup Cleanup use->cleanup Post-experiment

Workflow for the safe handling of this compound
Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, such as weighing paper or boats, spatulas, and appropriate solvents.

  • Weighing :

    • Tare a clean, static-free weigh boat or weighing paper on an analytical balance.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • To minimize the generation of airborne dust, handle the powder gently.

    • If the substance is hygroscopic, use an airtight container and minimize the time it is exposed to the atmosphere.

  • Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Gently agitate or stir the mixture until the solid is completely dissolved.

  • Use in Experiment : Conduct the experiment in a well-ventilated area, adhering to all specific protocol safety measures.

  • Cleanup :

    • Decontaminate all non-disposable equipment used for handling the compound.

    • Wipe down the work area with a damp cloth to remove any residual dust.

    • Dispose of all contaminated disposable items as solid chemical waste.

Spill Management Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Small Spill Cleanup Protocol:
  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Don PPE : Ensure you are wearing the appropriate personal protective equipment before beginning cleanup.

  • Containment :

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[3] Place the collected solid into a sealed, labeled container for hazardous waste disposal.[3]

    • After removing the bulk of the solid, gently wipe the area with a wet paper towel or spill pad.[3]

  • Decontamination : Clean the spill area and any contaminated equipment with soap and water.

  • Disposal : All cleanup materials, including contaminated paper towels and gloves, must be placed in a sealed bag and disposed of as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Disposal Pathway for this compound Waste waste_gen Waste Generation solid_waste Solid Waste waste_gen->solid_waste liquid_waste Liquid Waste waste_gen->liquid_waste sharps_waste Sharps Waste waste_gen->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container ehs_pickup EHS Collection solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Disposal Pathway for this compound Waste
Waste Segregation and Disposal:

This compound should be disposed of as a non-halogenated organic solid.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed solid waste containerCollect unreacted this compound, contaminated weigh boats, gloves, and other disposable items. The container should be clearly labeled with the chemical name and associated hazards.
Liquid Waste Labeled, sealed solvent waste containerCollect any solutions containing this compound. Do not mix with incompatible waste streams. This is considered non-halogenated organic solvent waste.
Sharps Puncture-proof sharps containerDispose of any needles or other sharps used in the handling of this compound in a designated sharps container.

All chemical waste must be disposed of through your institution's environmental health and safety (EHS) department. Never dispose of this compound down the drain or in the regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.